Product packaging for Benzene;propan-2-olate;titanium(4+)(Cat. No.:CAS No. 111452-11-0)

Benzene;propan-2-olate;titanium(4+)

Cat. No.: B039218
CAS No.: 111452-11-0
M. Wt: 302.23 g/mol
InChI Key: MAPUDBCRDXPFCK-UHFFFAOYSA-N
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Description

Benzene;propan-2-olate;titanium(4+) is a useful research compound. Its molecular formula is C15H26O3Ti and its molecular weight is 302.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene;propan-2-olate;titanium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene;propan-2-olate;titanium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3Ti B039218 Benzene;propan-2-olate;titanium(4+) CAS No. 111452-11-0

Properties

IUPAC Name

benzene;propan-2-olate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPUDBCRDXPFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432891
Record name Titanium,phenyltripropoxy-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111452-11-0
Record name Titanium,phenyltripropoxy-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Titanium(IV) Isopropoxide from Titanium Tetrachloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of titanium(IV) isopropoxide from titanium tetrachloride, a critical precursor in various chemical and pharmaceutical applications. The following sections detail the core synthetic methodologies, present quantitative data for process optimization, provide explicit experimental protocols, and visualize the procedural workflows.

Introduction

Titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), is an organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄. It serves as a versatile precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials, a key component in catalysis, and as a reagent in organic synthesis, including in the preparation of chiral epoxides. The synthesis of high-purity titanium(IV) isopropoxide is therefore of significant interest to the research and development community. The most common route to this compound involves the alcoholysis of titanium tetrachloride with isopropanol. This guide will explore the two primary variations of this synthesis: with and without a neutralizing agent for the hydrogen chloride (HCl) byproduct.

Core Synthetic Methodologies

The fundamental reaction for the synthesis of titanium(IV) isopropoxide from titanium tetrachloride is the displacement of the chloride ligands with isopropoxide groups:

TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl

This reaction is typically exothermic and produces corrosive hydrogen chloride gas as a byproduct. The management of this HCl is the primary differentiator between the two main synthetic approaches.

Method A: Synthesis with a Neutralizing Agent (Ammonia)

This method employs a base, typically ammonia (NH₃), to neutralize the HCl as it is formed, driving the reaction to completion and preventing the potential for acid-catalyzed side reactions. The neutralized HCl precipitates as ammonium chloride (NH₄Cl), which can be removed by filtration.

Method B: Direct Synthesis with Inert Gas Purging

In this approach, no external base is used. The reaction is driven to completion by removing the gaseous HCl byproduct from the reaction mixture by continuously purging with an inert gas, such as nitrogen or argon. This method avoids the need for a filtration step to remove a salt byproduct, but requires careful control of the gas flow and reaction conditions to ensure complete removal of HCl.

Quantitative Data Presentation

The choice of synthetic method can significantly impact the yield and purity of the final product. The following tables summarize the quantitative data associated with the two primary synthetic routes.

ParameterMethod A (with Ammonia)Source
Molar Ratio (TiCl₄:Isopropanol) 1 : 4-8 (Theoretically 1:4, but an excess of isopropanol is often used)[1]
Solvent Benzene[1]
Reaction Time 5-15 hours (initial mixing), 13-20 hours (ammonia addition)[1]
Yield >80% up to 99%[1]
Purity >99.9%[1]
ParameterMethod B (Direct Synthesis)Source
Molar Ratio (TiCl₄:Isopropanol) Stoichiometric to slight excess of isopropanol is typicalGeneral Literature
Solvent Often neat (no solvent) or a high-boiling inert solventGeneral Literature
Reaction Time Dependent on the efficiency of HCl removalGeneral Literature
Yield Generally high, but can be variableGeneral Literature
Purity High, contingent on complete HCl removal and effective purificationGeneral Literature

Experimental Protocols

The following are detailed experimental protocols for the two primary methods of synthesizing titanium(IV) isopropoxide.

Method A: Synthesis with Ammonia

This protocol is based on the procedure outlined in Korean Patent KR100364246B1.[1]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Isopropanol, anhydrous

  • Benzene, anhydrous

  • Ammonia (gas)

  • Nitrogen (gas, high purity)

  • Sodium hydroxide (for drying)

  • Calcium sulfate (for drying)

  • Calcium oxide (for drying)

Equipment:

  • Reaction vessel with a stirrer, gas inlet, and condenser

  • Filtration apparatus (e.g., Buchner funnel with vacuum)

  • Distillation apparatus for fractional distillation under reduced pressure

Procedure:

  • Preparation of Reagents and Apparatus:

    • Purge the entire apparatus (reaction vessel, filtration unit, and distillation setup) with dry nitrogen gas for several hours to eliminate moisture.[1]

    • Dry the isopropanol and benzene over suitable drying agents (e.g., sodium hydroxide and calcium sulfate) and filter before use.[1]

    • Pass the ammonia gas through a drying tube containing sodium hydroxide and calcium oxide.[1]

  • Reaction:

    • In the reaction vessel, combine 1 mole of titanium tetrachloride with 4-6 moles of anhydrous isopropanol.

    • Mix the reactants for 5 hours, followed by stirring for an additional 6-15 hours to complete the initial reaction.[1]

    • Introduce anhydrous benzene (7-10 moles) to the reaction mixture.

    • Bubble dry ammonia gas through the solution for 13-20 hours. This will precipitate ammonium chloride.[1]

    • During the ammonia addition, an additional 2 moles of isopropanol can be added.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Wash the filter cake with anhydrous benzene to recover any entrained product.

    • Combine the filtrate and washings.

    • Purify the resulting solution by fractional distillation under reduced pressure to first remove the benzene and excess isopropanol, and then to isolate the titanium(IV) isopropoxide. The boiling point of titanium(IV) isopropoxide is approximately 85 °C at 1.5 mm Hg.[2]

Method B: Direct Synthesis with Inert Gas Purging

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Isopropanol, anhydrous

  • Nitrogen or Argon (gas, high purity)

Equipment:

  • Reaction vessel with a stirrer, dropping funnel, gas inlet, and a condenser connected to a gas outlet/scrubber

  • Heating mantle

  • Distillation apparatus for fractional distillation under reduced pressure

Procedure:

  • Preparation of Apparatus:

    • Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen or argon.

  • Reaction:

    • Place anhydrous isopropanol (4 molar equivalents) in the reaction vessel and begin stirring.

    • Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction vessel in an ice bath may be necessary.

    • Once the addition is complete, gently heat the reaction mixture while continuously bubbling a steady stream of dry nitrogen or argon through the solution. The inert gas will carry away the evolved HCl gas. The gas outlet should be connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.

    • Continue heating and purging with inert gas until the evolution of HCl ceases (this can be monitored by testing the exiting gas with a pH indicator).

  • Work-up and Purification:

    • Once the reaction is complete, purify the crude titanium(IV) isopropoxide by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds through a stepwise nucleophilic substitution of the chloride ions on the titanium center by isopropoxide groups.

G TiCl4 TiCl₄ Intermediate1 TiCl₃(OR) + HCl TiCl4->Intermediate1 + ROH ROH1 (CH₃)₂CHOH Intermediate2 TiCl₂(OR)₂ + HCl Intermediate1->Intermediate2 + ROH ROH2 (CH₃)₂CHOH Intermediate3 TiCl(OR)₃ + HCl Intermediate2->Intermediate3 + ROH ROH3 (CH₃)₂CHOH TTIP Ti(OR)₄ + HCl Intermediate3->TTIP + ROH ROH4 (CH₃)₂CHOH

Caption: Stepwise substitution of chloride ligands with isopropoxide groups.

Experimental Workflow: Method A (with Ammonia)

G cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix TiCl₄, Isopropanol, and Benzene Ammonia Add NH₃ gas Reactants->Ammonia Precipitate Precipitate NH₄Cl Ammonia->Precipitate Filter Filter to remove NH₄Cl Precipitate->Filter Distill Fractional Distillation Filter->Distill Product Pure Ti{OCH(CH₃)₂}₄ Distill->Product

Caption: Workflow for the synthesis of titanium(IV) isopropoxide using ammonia.

Experimental Workflow: Method B (Direct Synthesis)

G cluster_reaction Reaction cluster_purification Purification Reactants Mix TiCl₄ and Isopropanol Purge Purge with N₂/Ar to remove HCl Reactants->Purge Distill Fractional Distillation Purge->Distill Product Pure Ti{OCH(CH₃)₂}₄ Distill->Product

Caption: Workflow for the direct synthesis of titanium(IV) isopropoxide.

Conclusion

The synthesis of titanium(IV) isopropoxide from titanium tetrachloride can be effectively achieved through two primary methods: with the use of a neutralizing agent like ammonia, or by direct reaction with subsequent removal of the HCl byproduct via inert gas purging. The ammonia-based method offers high yields and purity, with the trade-off of requiring a filtration step and the use of potentially hazardous solvents like benzene. The direct synthesis method provides a more streamlined workflow by avoiding solid byproducts, but requires careful control of the reaction conditions to ensure complete removal of HCl. The choice of method will depend on the specific requirements of the application, available equipment, and safety considerations. Both methods, when followed by careful fractional distillation, can yield high-purity titanium(IV) isopropoxide suitable for demanding research and development applications.

References

"chemical properties of titanium(IV) tetraisopropoxide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Titanium(IV) Tetraisopropoxide

Introduction

Titanium(IV) tetraisopropoxide, commonly referred to as TTIP or titanium isopropoxide, is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄[1][2]. It is a highly reactive, colorless to pale-yellow liquid that serves as a critical precursor in materials science and a versatile catalyst in organic synthesis[1][3]. Its reactivity, particularly with water, makes it the cornerstone of the sol-gel process for producing high-purity titanium dioxide (TiO₂) materials, such as thin films and nanoparticles[2]. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and visual representations of its key reaction pathways.

Physicochemical Properties

The fundamental physical and chemical properties of Titanium(IV) Tetraisopropoxide are summarized below. These data are essential for handling, storage, and experimental design.

PropertyValueCitations
CAS Number 546-68-9[4][5]
Molecular Formula C₁₂H₂₈O₄Ti[4][5]
Molar Mass 284.22 g/mol [4][6]
Appearance Colorless to pale-yellow liquid[4][5]
Odor Alcohol-like[4][7]
Density 0.96 g/mL at 20 °C[5]
Melting Point 14-17 °C[5]
Boiling Point 232 °C at 760 mmHg[5]
Refractive Index (n₂₀/D) 1.464[5]
Viscosity 2.11 centipoises at 25 °C (apparent)[4]
Solubility Soluble in ethanol, ether, benzene, chloroform. Reacts with water.[2][4]
Stability Moisture sensitive; fumes in air.[4][7]

Chemical Reactivity and Mechanisms

The chemistry of TTIP is dominated by the high reactivity of the Ti-O bond, which is susceptible to cleavage by protic sources.

Hydrolysis and Condensation

The most significant reaction of TTIP is its hydrolysis with water, which initiates the formation of titanium dioxide[2]. The overall reaction is: Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[2]

This process occurs through a series of stepwise hydrolysis and condensation reactions.

  • Hydrolysis: One or more isopropoxide groups are replaced by hydroxyl groups. This reaction is typically very fast. Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

  • Condensation: The hydroxylated intermediates condense to form Ti-O-Ti (oxo) or Ti-OH-Ti (hydroxo) bridges, eliminating water (oxolation) or alcohol (olation)[8]. These condensation reactions lead to the formation of a three-dimensional oxide network, which is the foundation of the sol-gel process[8].

The mechanism is visualized in the diagram below.

G TTIP Ti(OR)₄ (TTIP) Intermediate1 Ti(OR)₃(OH) (Hydroxylated Intermediate) TTIP->Intermediate1 + H₂O - ROH H2O H₂O Intermediate2 Ti(OR)₂(OH)₂ Intermediate1->Intermediate2 + H₂O - ROH OxoBridge Ti-O-Ti (Oxo Bridge) Intermediate1->OxoBridge Condensation (-H₂O or -ROH) ROH ROH (Isopropanol) Intermediate2->OxoBridge Condensation (-H₂O or -ROH) G Start Precursor Solution (TTIP + Ethanol) Hydrolysis Hydrolysis (Add H₂O + Acid) Start->Hydrolysis Sol Sol Formation Hydrolysis->Sol Gelation Gelation & Aging Sol->Gelation Gel Wet Gel Gelation->Gel Drying Drying (e.g., 100°C) Gel->Drying Xerogel Amorphous TiO₂ (Xerogel) Drying->Xerogel Calcination Calcination (e.g., 500°C) Xerogel->Calcination End Crystalline TiO₂ Nanoparticles Calcination->End

References

"hydrolysis mechanism of titanium isopropoxide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hydrolysis Mechanism of Titanium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium isopropoxide, commonly abbreviated as TTIP (Ti{OCH(CH₃)₂}₄), is a pivotal precursor in materials science and organic synthesis, most notably for the production of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1][2] The controlled hydrolysis and subsequent condensation of TTIP are fundamental to tailoring the properties of the final material, such as particle size, morphology, and crystalline phase.[2] Understanding the intricate mechanism of TTIP hydrolysis is therefore critical for researchers in fields ranging from photocatalysis and ceramics to drug delivery and biomedical coatings, where precise control over material characteristics is paramount.

The overall reaction appears straightforward, leading to the formation of titanium dioxide and isopropanol.[2]

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[2]

However, this equation belies a complex, multi-step process involving the formation of various intermediates and subject to influence by numerous experimental parameters. This guide provides a detailed examination of the core hydrolysis mechanism, experimental methodologies for its study, and key quantitative data to aid researchers in controlling and optimizing their synthetic processes.

Core Reaction Mechanism

The conversion of titanium isopropoxide to titanium dioxide is not a single-step reaction but a sequence of hydrolysis and condensation reactions. The sol-gel process is fundamentally based on these two classes of reactions.[3][4]

  • Hydrolysis: The process is initiated by the nucleophilic attack of a water molecule on the titanium atom. This results in the substitution of an isopropoxide group (-OⁱPr) with a hydroxyl group (-OH) and the liberation of isopropanol.[4][5] This is a stepwise process where up to four isopropoxide ligands can be replaced.

  • Condensation: The hydroxylated titanium precursors then undergo condensation to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges, eliminating water or isopropanol in the process.[4] This polymerization leads to the formation of an extended titanium-oxo network, which constitutes the "sol" and eventually the "gel".

The initial stage of hydrolysis involves the coordination of a water molecule to the central titanium atom, forming a five-coordinate transition state.[5] Subsequent steps proceed similarly, leading to progressively more hydrolyzed species such as Ti(OⁱPr)₃(OH), Ti(OⁱPr)₂(OH)₂, Ti(OⁱPr)(OH)₃, and ultimately Ti(OH)₄. These hydroxylated intermediates are highly reactive and readily participate in condensation reactions.[6]

At high temperatures, the hydrolysis mechanism involves the dissociation of a C-O bond to form Ti(O•)(OC₃H₇)₃, followed by further bond breakages and rearrangements to form various intermediates before clustering into TiO₂ nanoparticles.[7]

Hydrolysis_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TTIP Ti(OⁱPr)₄ H2O H₂O Intermediate1 Ti(OⁱPr)₃(OH) TTIP->Intermediate1 +H₂O, -ⁱPrOH iPrOH1 ⁱPrOH Oxo_Bridge Ti-O-Ti Network (Oxolation) Intermediate1->Oxo_Bridge -H₂O Intermediate2 Ti(OⁱPr)₃(OH) Intermediate2->Oxo_Bridge -ⁱPrOH H2O_out H₂O

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of TTIP.

Quantitative Data

The kinetics and thermodynamics of TTIP hydrolysis are influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Kinetics
ParameterValue / ObservationConditionsReference
Rate Constant (k) k = 1.23 × 10¹⁴ × exp(−11,323/T)High temperature (1500-3000 K), 1 atm, second-order model. Units: mol⁻¹cm³s⁻¹[7]
Activation Energy (Ea) 94.1 kJ/molHigh temperature (1500-3000 K), 1 atm[7]
Induction Time (pH 3) ~3 nm particle size, gelation upon dryingAcidic conditions, various precursors (TTE, TTIP, TTB)[8]
Induction Time (pH 7) 60 minutes for TTIPNeutral conditions[8]
Induction Time (pH 10) Very short, precipitation after a few minutesAlkaline conditions[8]
Table 2: Thermochemistry
ParameterValue (kJ/mol)PrecursorConditionsReference
Heat of Hydrolysis (-ΔHh) 14.2Ti(OEt)₄By excess water, 298.15 K[9]
Heat of Hydrolysis (-ΔHh) 64.9Ti(OⁱPr)₄By excess water, 298.15 K[9]
Heat of Hydrolysis (-ΔHh) 19.3Ti(OBu)₄By excess water, 298.15 K[9]
Table 3: Influence of Parameters on Product Characteristics
ParameterConditionResulting Particle/Material PropertyReference
pH pH = 2Fine particles (7.6 nm), spherical morphology, anatase phase[10][11]
pH pH = 7 or 10Primary particles (~3 nm) aggregate into larger secondary particles (300-500 nm)[8]
Calcination Temperature 100 °CAs-prepared powder is anatase crystalline phase[10][11]
Calcination Temperature > 300 °CFormation of anatase observed from initially amorphous particles[8]
Calcination Temperature > 400 °CAnatase-rutile transformation begins[12]
Solvent Isopropanol, ButanolFavors fluorolysis over hydrolysis in the presence of HF[13]
Chemical Modification Acetic Acid, AcetylacetoneReduces precursor reactivity, allowing for controlled gel formation[14]

Experimental Protocols

Studying the hydrolysis of TTIP involves controlled synthesis followed by rigorous characterization. Below are representative protocols for these stages.

Protocol 1: Controlled Hydrolysis for Nanoparticle Synthesis

This protocol is adapted from procedures used for sol-gel synthesis of TiO₂ nanoparticles.[8][10]

Objective: To synthesize TiO₂ nanoparticles via controlled hydrolysis of TTIP.

Materials:

  • Titanium (IV) isopropoxide (TTIP, 97%)

  • Isopropanol (anhydrous)

  • Deionized water

  • Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment

Procedure:

  • Precursor Solution Preparation (Solution A): In a clean, dry flask, prepare a solution of TTIP in anhydrous isopropanol. A typical concentration is 0.15 M.[8] This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[1]

  • Hydrolysis Solution Preparation (Solution B): In a separate beaker, prepare a solution of deionized water in isopropanol. The amount of water determines the hydrolysis ratio (h = [H₂O]/[TTIP]). A typical value for h is 2.7.[8]

  • pH Adjustment: Adjust the pH of Solution B to the desired value (e.g., pH 2-3 for acidic, 7 for neutral, 10 for basic) using dropwise addition of HNO₃ or NH₄OH.[10]

  • Reaction Initiation: Under vigorous stirring, rapidly add Solution B to Solution A. The mixture may become turbid, indicating the onset of nucleation and particle formation.[10]

  • Aging/Peptization: The resulting suspension is typically aged for a set period. For instance, the solution can be heated to 60-70 °C for 18-20 hours.[10] This step, known as peptization, helps to break down agglomerates and achieve a stable colloidal suspension.

  • Product Recovery: The formed precipitates are collected, washed several times with ethanol to remove unreacted species, and then dried in an oven (e.g., at 100 °C for several hours).[10]

  • Calcination (Optional): The dried powder can be calcined at various temperatures (e.g., 200-800 °C) for several hours to induce crystallization (typically to the anatase or rutile phase) and remove residual organics.[12][15]

Protocol 2: Characterization of Hydrolysis Products

Objective: To characterize the physical and chemical properties of the synthesized TiO₂ material.

Techniques:

  • X-Ray Diffraction (XRD): To determine the crystalline phase (amorphous, anatase, rutile) and estimate crystallite size using the Scherrer equation. Samples are typically scanned over a 2θ range of 20-80°.[10][15]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize particle size, morphology, and aggregation state.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds. Broad bands around 3000-3500 cm⁻¹ and 1600 cm⁻¹ indicate O-H stretching of adsorbed water, while bands in the 400-900 cm⁻¹ region are characteristic of Ti-O-Ti vibrations.[4]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of particles and clusters in suspension during the reaction, providing insight into nucleation and growth kinetics.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the final powder via N₂ adsorption-desorption isotherms.[15]

Visualizing Workflows and Relationships

Experimental_Workflow cluster_prep Synthesis Stage cluster_char Characterization Stage p1 Prepare Solution A (TTIP in Alcohol) p4 Mix A and B (Vigorous Stirring) p1->p4 p2 Prepare Solution B (H₂O in Alcohol) p3 Adjust pH of Solution B p2->p3 p3->p4 p5 Age / Peptize (e.g., 60-70°C) p4->p5 p6 Wash & Dry Precipitate (e.g., 100°C) p5->p6 p7 Calcination (e.g., 400-800°C) p6->p7 c1 XRD (Phase, Crystallinity) p6->c1 Analysis of uncalcined powder c2 TEM / SEM (Morphology, Size) p6->c2 Analysis of uncalcined powder c3 FTIR (Chemical Bonds) p6->c3 Analysis of uncalcined powder c4 BET (Surface Area) p6->c4 Analysis of uncalcined powder p7->c1 p7->c2 p7->c3 p7->c4

Figure 2: General experimental workflow for TiO₂ synthesis and characterization.

Influence_Diagram cluster_inputs Input Parameters cluster_outputs Resulting Properties center_node Hydrolysis & Condensation Rate o1 Particle Size center_node->o1 o2 Morphology center_node->o2 o3 Crystalline Phase center_node->o3 o4 Surface Area center_node->o4 p1 pH p1->center_node p2 H₂O:TTIP Ratio (h) p2->center_node p3 Temperature p3->center_node p4 Solvent Type p4->center_node p5 Additives (e.g., Acids, Ligands) p5->center_node

References

A Technical Guide to the Spectroscopic Characterization of Titanium(IV) Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize titanium(IV) isopropoxide, a versatile precursor in materials science and organic synthesis. This document details the principles, experimental protocols, and data interpretation for various spectroscopic methods, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide, also known as tetraisopropyl titanate (TTIP), is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1][2] It is a colorless to light-yellow liquid that is highly reactive, particularly with water, making it a common precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[1] Its utility also extends to organic chemistry, where it serves as a catalyst in reactions such as the Sharpless epoxidation.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is crucial for its effective application.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to fully characterize titanium(IV) isopropoxide. This guide covers Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of titanium(IV) isopropoxide in solution. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

  • Data: The ¹H NMR spectrum of titanium(IV) isopropoxide is relatively simple, typically showing two main signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxide ligands.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Data: The ¹³C NMR spectrum of titanium(IV) isopropoxide complements the ¹H NMR data, showing distinct signals for the methine and methyl carbons.

Quantitative NMR Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~4.4 - 4.6septetO-CH-(CH₃)₂
¹H~1.2 - 1.3doubletO-CH-(CH₃)₂
¹³C~75singletO-C H-(CH₃)₂
¹³C~26singletO-CH-(C H₃)₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Prepare a dilute solution of titanium(IV) isopropoxide (typically 1-5% w/v) in a dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. Due to the high moisture sensitivity of the compound, all glassware must be oven-dried, and the solvent should be anhydrous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Pulse Width: A 30-45° pulse angle is recommended.

  • ¹³C NMR Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.

    • Decoupling: Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of titanium(IV) isopropoxide, providing insights into its bonding and structure.

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

  • Data Interpretation: The IR spectrum of titanium(IV) isopropoxide is characterized by strong bands corresponding to the C-H, C-O, and Ti-O stretching and bending vibrations. In the neat liquid, evidence of molecular association through bridging isopropoxy ligands can be observed as shifts and splittings in the Ti-O and C-O stretching regions.[3]

Raman Spectroscopy

  • Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to IR spectroscopy.

  • Data Interpretation: The Raman spectrum of titanium(IV) isopropoxide shows intense, polarized bands for the symmetric vibrational modes, particularly the ν(Ti-O) symmetric stretch.[3]

Quantitative Vibrational Spectroscopy Data

Wavenumber (cm⁻¹)TechniqueAssignment
~2970, ~2930, ~2860IR, Ramanν(C-H) of CH₃ and CH groups
~1460, ~1370IR, Ramanδ(C-H) of CH₃ and CH groups
~1160, ~1125IRν(C-O) and ν(Ti-O) coupled modes
~1010IRν(C-O) stretching
~995IRRocking ρ(CH₃)
~850IRν(C-C) stretching
~615, ~595IR, Ramanν(Ti-O) stretching

Experimental Protocol: Vibrational Spectroscopy

FTIR Spectroscopy

  • Sample Preparation (Liquid):

    • Attenuated Total Reflectance (ATR): Place a drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a quick and straightforward method.

    • Transmission: Place a thin film of the liquid between two IR-transparent salt plates (e.g., KBr or NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is typically sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty accessory.

Raman Spectroscopy

  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source.

  • Data Acquisition:

    • Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence.[4] For inorganic materials, a 532 nm laser can also be effective.[4]

    • Laser Power: Use a low laser power (e.g., 1-10 mW) to avoid sample degradation.

    • Acquisition Time: Collect spectra for a sufficient time (e.g., 10-60 seconds) and average multiple acquisitions.

  • Data Processing: Perform baseline correction and cosmic ray removal as needed.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. For titanium(IV) compounds, these are typically charge-transfer transitions.

  • Data Interpretation: Titanium(IV) isopropoxide is a d⁰ complex and does not exhibit d-d electronic transitions, resulting in a colorless appearance.[5] Its UV-Vis spectrum is characterized by a strong absorption in the UV region, corresponding to ligand-to-metal charge transfer (LMCT) bands. The onset of absorption is typically below 300 nm.

Quantitative UV-Vis Data

Absorption Maximum (λmax)SolventAssignment
< 300 nmNon-aqueous (e.g., hexane, ethanol)Ligand-to-Metal Charge Transfer (LMCT)

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of titanium(IV) isopropoxide in a UV-transparent solvent (e.g., hexane or anhydrous ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Scan from 200 to 800 nm.

    • Blank: Use the pure solvent as a blank for background correction.

  • Data Processing: The resulting spectrum will show absorbance as a function of wavelength.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It can provide information about the molecular weight and fragmentation pattern of a compound.

  • Data Interpretation: The mass spectrum of titanium(IV) isopropoxide can be complex due to its reactivity and tendency to form oligomeric species in the gas phase. Under electron ionization (EI), fragmentation often involves the loss of isopropoxy groups and other neutral fragments.

Quantitative Mass Spectrometry Data

m/zProposed Fragment
284[Ti(O-i-Pr)₄]⁺ (Molecular Ion)
225[Ti(O-i-Pr)₃]⁺
166[Ti(O-i-Pr)₂(OH)]⁺
107[Ti(O-i-Pr)(OH)₂]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method. Electrospray ionization (ESI) can also be used, particularly for studying oligomeric species in solution.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Monitoring Hydrolysis and Condensation

Spectroscopic techniques, particularly IR and NMR, are invaluable for monitoring the hydrolysis and condensation of titanium(IV) isopropoxide in real-time, which is the fundamental chemistry behind the sol-gel process.[7][8]

  • IR Spectroscopy: The disappearance of Ti-O-C stretching bands and the appearance of broad O-H stretching bands can be monitored to follow the course of the reaction.[8]

  • NMR Spectroscopy: Changes in the chemical shifts and the emergence of new peaks corresponding to hydrolyzed and condensed species can be observed.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Titanium(IV) Isopropoxide Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR_Raman Neat Liquid Sample->Prep_IR_Raman Prep_UV Dilute Solution in UV-transparent Solvent Sample->Prep_UV Prep_MS Direct Insertion or GC Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR_Raman->IR Raman Raman Spectroscopy Prep_IR_Raman->Raman UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_Vib Vibrational Modes (Stretching, Bending) IR->Data_Vib Raman->Data_Vib Data_UV Electronic Transitions (LMCT) UV_Vis->Data_UV Data_MS Molecular Weight, Fragmentation MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_Vib->Structure Data_UV->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic characterization of titanium(IV) isopropoxide.

Hydrolysis_Condensation TTIP Ti(OR)₄ (Titanium Isopropoxide) Hydrolyzed Ti(OR)₃(OH) (Hydrolyzed Species) TTIP->Hydrolyzed + H₂O - ROH Condensed (RO)₃Ti-O-Ti(OR)₃ (Condensed Dimer) Hydrolyzed->Condensed + Ti(OR)₄ - ROH TiO2 TiO₂ Network (Titanium Dioxide) Condensed->TiO2 + H₂O (Further Condensation)

Caption: Simplified reaction pathway for the hydrolysis and condensation of titanium(IV) isopropoxide.

Conclusion

The spectroscopic characterization of titanium(IV) isopropoxide is essential for quality control, understanding its reactivity, and developing its applications in various scientific and industrial fields. This guide provides a foundational understanding of the key spectroscopic techniques employed, including practical experimental considerations and data interpretation. By following these guidelines, researchers can obtain reliable and comprehensive data to advance their work with this important organometallic compound.

References

Unveiling the Titans of a Molecular World: An In-depth Technical Guide to the Discovery and History of Titanium Alkoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of titanium alkoxides, a class of organometallic compounds that have become indispensable in modern chemistry, materials science, and catalysis. From their early, somewhat obscure, origins in the 19th century to their pivotal role in 20th-century chemical innovation, this document traces the key milestones, seminal researchers, and evolving experimental protocols that have shaped our understanding and application of these versatile compounds.

The Dawn of a New Class of Compounds: Early Discoveries

The journey into the world of titanium alkoxides begins not with a singular, celebrated discovery, but through the inquisitive explorations of 19th-century chemists. While the element titanium was discovered in 1791 by William Gregor and named by Martin Heinrich Klaproth in 1795, its organometallic derivatives remained unknown for nearly a century.[1]

The first documented synthesis of a compound that can be classified as a titanium alkoxide is attributed to the French chemist Eugène-Anatole Demarçay in 1875 . In his work, Demarçay reported the reaction of sodium ethoxide with a titanium compound, leading to the formation of a crystalline product he identified as "titanium pentaethylate."[1] While the proposed stoichiometry is unusual by modern standards, this represents the earliest known foray into the synthesis of titanium alkoxides.

Nearly half a century later, in 1924, American chemists Homer Adkins and Charles E. Bischoff made significant strides in synthesizing a range of metal alkoxides, including those of titanium. Their work, though not solely focused on titanium, contributed to the growing body of knowledge on the synthesis and properties of these compounds.

However, it was in the mid-20th century that the field of metal alkoxides, and specifically titanium alkoxides, truly began to flourish, largely due to the pioneering work of Donald C. Bradley . His extensive research laid the foundation for much of our modern understanding of the synthesis, structure, and bonding of these compounds.[2][3][4] Bradley's systematic studies established reliable synthetic routes and elucidated the relationship between the steric bulk of the alkoxide group and the physical properties of the resulting compounds, such as volatility and degree of association.[2]

Evolution of Synthetic Methodologies

The experimental protocols for synthesizing titanium alkoxides have evolved significantly from the early exploratory methods to the well-established procedures used today.

Early Synthetic Approaches

Demarçay's Method (1875):

Experimental Protocol (Inferred from historical accounts):

  • Reactants: Sodium ethoxide (NaOEt) and a titanium chloride species.

  • Solvent: Likely an alcohol or ether.

  • Procedure: A solution or suspension of sodium ethoxide was reacted with the titanium chloride. The precipitation of sodium chloride would have driven the reaction forward, leaving the titanium ethoxide species in solution.

  • Product Isolation: Crystallization from the reaction mixture.

Bischoff and Adkins' Method (1924):

Their work in 1924 expanded on the synthesis of various metal alkoxides. While the specific details for titanium alkoxides from this publication require direct consultation, their general methods likely involved the reaction of a metal halide with an alcohol in the presence of a base to neutralize the resulting hydrogen halide.

The Advent of Modern Synthesis: The Titanium Tetrachloride Route

The most common and versatile method for synthesizing titanium(IV) alkoxides, developed and refined during the mid-20th century, involves the reaction of titanium tetrachloride (TiCl₄) with an alcohol (ROH). A key aspect of this synthesis is the use of a base, typically a tertiary amine like triethylamine (Et₃N) or ammonia (NH₃), to scavenge the hydrogen chloride (HCl) byproduct, which is corrosive and can lead to side reactions.[5]

Key Experimental Protocol: Synthesis of Titanium Ethoxide (Ti(OEt)₄)

  • Reaction: TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl

  • Apparatus: A multi-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, all under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive reactants and products.

  • Procedure:

    • A solution of titanium tetrachloride in a dry, inert solvent (e.g., benzene, toluene, or hexane) is cooled in an ice bath.

    • A solution of absolute ethanol and triethylamine in the same solvent is added dropwise to the cooled TiCl₄ solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure the reaction goes to completion.

    • The precipitated triethylamine hydrochloride (Et₃NHCl) is removed by filtration under an inert atmosphere.

    • The solvent is removed from the filtrate by distillation, and the crude titanium ethoxide is then purified by vacuum distillation.

This general procedure can be adapted for the synthesis of a wide variety of titanium alkoxides by simply changing the alcohol.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data from the earliest publications can be challenging due to differences in reporting standards. However, the work in the mid-20th century provides more reliable data. The following table summarizes typical physical properties for some common titanium alkoxides prepared by the titanium tetrachloride method.

Titanium AlkoxideFormulaMolar Mass ( g/mol )Boiling Point (°C/Torr)Appearance
Titanium(IV) methoxideTi(OCH₃)₄172.05208-210 / 760White solid
Titanium(IV) ethoxideTi(OC₂H₅)₄228.11150-152 / 10Colorless liquid
Titanium(IV) isopropoxideTi(OCH(CH₃)₂)₄284.2258 / 1Colorless liquid
Titanium(IV) n-butoxideTi(O(CH₂)₃CH₃)₄340.32206 / 10Colorless to pale-yellow liquid
Titanium(IV) tert-butoxideTi(OC(CH₃)₃)₄340.3270 / 0.2Colorless liquid

Data compiled from various sources, including[6].

The Rise of Applications: From Curiosities to Key Industrial Materials

The development of reliable synthetic routes for titanium alkoxides opened the door to a wide range of applications, transforming them from laboratory curiosities into crucial industrial chemicals.

The Sol-Gel Process

A major breakthrough in the application of titanium alkoxides was the development of the sol-gel process . This technique involves the controlled hydrolysis and condensation of metal alkoxides to produce metal oxides. In the case of titanium alkoxides, this process is widely used to prepare titanium dioxide (TiO₂) with controlled particle size, morphology, and crystallinity.[7]

Signaling Pathway of the Sol-Gel Process:

Sol_Gel_Process Ti_OR4 Titanium Alkoxide Ti(OR)₄ Hydrolysis Hydrolysis (+ H₂O) Ti_OR4->Hydrolysis Ti_OH_OR Hydrolyzed Species Ti(OR)₄₋ₓ(OH)ₓ Hydrolysis->Ti_OH_OR Condensation Condensation (- H₂O or ROH) Ti_OH_OR->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation Sol->Gelation Gel Gel (3D Oxide Network) Gelation->Gel Drying Drying Gel->Drying Xerogel_Aerogel Xerogel or Aerogel Drying->Xerogel_Aerogel Calcination Calcination Xerogel_Aerogel->Calcination TiO2 Titanium Dioxide (TiO₂) Calcination->TiO2

Caption: The sol-gel process for producing TiO₂ from titanium alkoxides.

Catalysis

Titanium alkoxides, particularly titanium isopropoxide, are crucial catalysts in organic synthesis. One of the most notable applications is in the Sharpless asymmetric epoxidation , a reaction that allows for the enantioselective synthesis of epoxides from primary and secondary allylic alcohols. This has had a profound impact on the synthesis of chiral molecules in the pharmaceutical industry.

Historical Development Timeline

The following diagram illustrates the key milestones in the discovery and development of titanium alkoxides.

Titanium_Alkoxide_History node_1791 1791: Discovery of Titanium (William Gregor) node_1875 1875: First Synthesis of a Titanium Alkoxide (Eugène-Anatole Demarçay) node_1791->node_1875 Foundational Element node_1924 1924: Synthesis of Various Metal Alkoxides (Bischoff and Adkins) node_1875->node_1924 Early Explorations node_1950s Mid-20th Century: Seminal Work on Metal Alkoxides (Donald C. Bradley) node_1924->node_1950s Systematic Investigation node_1970s 1970s: Development of the Sol-Gel Process (Wide-scale application) node_1950s->node_1970s Enabling Technology node_1980 1980: Sharpless Asymmetric Epoxidation (Catalytic application) node_1950s->node_1980 Catalytic Breakthrough node_present Present: Widespread use in Materials Science, Catalysis, and Nanotechnology node_1970s->node_present node_1980->node_present

Caption: A timeline of key developments in titanium alkoxide history.

Conclusion

The history of titanium alkoxides is a testament to the progression of chemical synthesis and the profound impact that a single class of compounds can have across diverse scientific disciplines. From the initial, tentative synthesis by Demarçay to the systematic and groundbreaking work of Donald C. Bradley, and the subsequent explosion of applications in materials science and catalysis, titanium alkoxides have firmly established their place as a cornerstone of modern inorganic and materials chemistry. Their journey continues as researchers today explore new frontiers in nanotechnology and advanced materials, all built upon the foundational discoveries of the past.

References

The Role of Benzene in Titanium Isopropoxide Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of benzene in chemical reactions involving titanium isopropoxide. While titanium isopropoxide is a versatile reagent and catalyst soluble in various organic solvents, including benzene, its reactions are most commonly reported in solvents such as dichloromethane, toluene, and tetrahydrofuran. This guide will focus on the known and potential functions of benzene as a solvent in key transformations, drawing comparisons with other solvents where data is available. We will delve into its impact on reaction pathways, present available quantitative data, and provide detailed experimental protocols.

Introduction to Titanium Isopropoxide and Solvent Effects

Titanium (IV) isopropoxide, Ti(O-i-Pr)₄, is a widely used Lewis acidic catalyst and precursor in organic synthesis and materials science. Its reactivity and the structure of the catalytically active species can be significantly influenced by the solvent. Non-polar, non-coordinating solvents like benzene are known to maintain the monomeric state of titanium isopropoxide, which can be crucial for its catalytic activity. In contrast, coordinating solvents can form complexes with the titanium center, altering its reactivity and steric environment.

Benzene, as an aromatic hydrocarbon, is a non-polar solvent that can dissolve titanium isopropoxide. While its use has been somewhat supplanted by less toxic solvents like toluene, it has been employed in various reactions, including Ziegler-Natta polymerizations and in the preparation of titanium-based catalysts. Its potential roles extend beyond simple dissolution to influencing the aggregation state of the catalyst, the solubility of reactants and intermediates, and potentially the electronic properties of the catalytic species through π-interactions.

Key Reactions Involving Titanium Isopropoxide and the Role of Benzene

Ziegler-Natta catalysts, often composed of a titanium compound and an organoaluminum co-catalyst, are fundamental in the production of polyolefins.[1][2] Aromatic hydrocarbons, including benzene, can be used as solvents in these polymerization reactions. The solvent in this context serves to dissolve the monomers and the catalyst components, and to facilitate heat transfer.

While specific comparative studies on the effect of benzene versus other hydrocarbon solvents on the stereospecificity and kinetics of Ziegler-Natta polymerization with titanium isopropoxide are not extensively detailed in readily available literature, the non-coordinating nature of benzene is expected to have a minimal direct impact on the active catalytic center, allowing the stereocontrol to be dictated primarily by the catalyst and co-catalyst structure.[3]

Logical Relationship: Formation of Ziegler-Natta Catalyst

Ziegler_Natta Ti_isopropoxide Titanium Isopropoxide Active_Catalyst Active Ziegler-Natta Catalyst Complex Ti_isopropoxide->Active_Catalyst Organoaluminum Organoaluminum (e.g., Triethylaluminum) Organoaluminum->Active_Catalyst Benzene Benzene (Solvent) Benzene->Active_Catalyst Provides reaction medium

Formation of the active Ziegler-Natta catalyst complex in a benzene solvent.

The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4] The choice of solvent can influence the reaction rate and yield. While common solvents include diethyl ether and tetrahydrofuran (THF), non-polar solvents like toluene are also used.[5]

There is limited specific data directly comparing benzene to other solvents for the Kulinkovich reaction. However, as a non-coordinating solvent, benzene would be expected to behave similarly to toluene. The primary role of the solvent is to facilitate the formation of the reactive titanacyclopropane intermediate.

Reaction Pathway: Kulinkovich Reaction

Kulinkovich_Reaction Ester Ester (RCOOR') Cyclopropanol Cyclopropanol Ester->Cyclopropanol Grignard Grignard Reagent (2 R''MgX) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_Catalyst Ti(O-i-Pr)4 Ti_Catalyst->Titanacyclopropane Solvent Benzene/Toluene/Ether Solvent->Titanacyclopropane Solvates reactants Titanacyclopropane->Cyclopropanol

Simplified pathway of the Kulinkovich reaction.

The Sharpless epoxidation is a highly enantioselective method for the epoxidation of allylic alcohols.[6] The reaction typically employs titanium isopropoxide, a chiral tartrate ester, and an oxidant, most commonly in dichloromethane as the solvent. While benzene is not the standard solvent for this reaction, the general principles of solvent effects would apply. A non-polar, non-coordinating solvent like benzene would likely not interfere with the formation of the chiral titanium complex, which is crucial for the stereoselectivity of the reaction.

Experimental Workflow: Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation_Workflow Start Start Mix Mix Ti(O-i-Pr)4 and Chiral Tartrate in Solvent (e.g., CH2Cl2) Start->Mix Add_Substrate Add Allylic Alcohol Mix->Add_Substrate Add_Oxidant Add Oxidant (e.g., TBHP) Add_Substrate->Add_Oxidant React Reaction at Low Temperature Add_Oxidant->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product Enantiopure Epoxy Alcohol Purify->Product

General workflow for the Sharpless Asymmetric Epoxidation.

Titanium isopropoxide is a common precursor for the sol-gel synthesis of TiO₂ nanoparticles.[7][8] The hydrolysis and condensation of the precursor lead to the formation of a network that, upon further treatment, yields TiO₂. The solvent plays a critical role in controlling the hydrolysis rate, particle size, and morphology. While alcohols are commonly used, the use of a non-polar solvent like benzene, typically in the presence of a controlled amount of water or a co-solvent, can influence the nucleation and growth of the nanoparticles.

Quantitative Data

Quantitative data on the specific effects of benzene in comparison to other solvents for reactions involving titanium isopropoxide is not abundant in the literature. The following table summarizes general yield and selectivity data for key reactions, though often not in benzene.

ReactionSubstrateCatalyst SystemSolventYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Sharpless EpoxidationGeraniolTi(O-i-Pr)₄, (-)-DET, TBHPCH₂Cl₂9991 (ee)[9]
Sharpless EpoxidationGeraniolTi(O-i-Pr)₄, L-(+)-DET, TBHPNot Specified-76.2 - 83.5 (ee)[10]
Kulinkovich ReactionMethyl BenzoateTi(O-i-Pr)₄, EtMgBrEther--[4]
TransesterificationMonooleinTitanium IsopropoxideIsopropanol>99N/A[11][12]

Experimental Protocols

  • Anhydrous Conditions: Titanium isopropoxide is highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

  • Solvent Purity: Benzene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

  • Safety: Benzene is a known carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

This protocol is a generalized procedure and should be adapted based on specific catalyst systems and desired polymer properties.

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous magnesium chloride and titanium tetrachloride to anhydrous benzene. The mixture is heated to reflux for a specified period to form the solid catalyst component.

  • Polymerization: To a separate reactor, charge anhydrous benzene and the desired amount of the solid catalyst component.

  • Introduce the co-catalyst (e.g., triethylaluminum) in a solution of anhydrous benzene.

  • Pressurize the reactor with propylene gas to the desired pressure.

  • Maintain the reaction at a constant temperature with vigorous stirring.

  • After the desired reaction time, terminate the polymerization by adding an alcohol (e.g., isopropanol).

  • The polymer is then precipitated, washed with an appropriate solvent to remove catalyst residues, and dried under vacuum.

This protocol is a general guideline for sol-gel synthesis and can be modified to control particle size and morphology.

  • Prepare a solution of titanium isopropoxide in anhydrous benzene in a flask under an inert atmosphere.

  • In a separate container, prepare a mixture of water and a co-solvent (e.g., isopropanol) to control the hydrolysis rate. An acid or base catalyst can also be added to this mixture.

  • Slowly add the water-containing mixture to the titanium isopropoxide solution with vigorous stirring.

  • A gel will form over time. Allow the gel to age for a specified period.

  • The gel is then dried to remove the solvent, for example, by heating in an oven.

  • The dried gel can be calcined at a high temperature to obtain crystalline TiO₂ nanoparticles.[13]

Conclusion

Benzene serves as a viable non-polar, non-coordinating solvent for reactions involving titanium isopropoxide. Its primary role is to provide a reaction medium that does not directly coordinate to the titanium center, thereby allowing the intrinsic reactivity of the titanium species to be expressed. In reactions like Ziegler-Natta polymerization, this can be advantageous for maintaining the geometry of the active site. However, due to its toxicity, benzene has been largely replaced by other solvents like toluene and dichloromethane in many laboratory and industrial applications. The available literature provides limited direct comparative data on the performance of benzene versus other solvents, making it an area ripe for further investigation. For researchers considering its use, careful consideration of the safety implications is paramount. The protocols provided in this guide serve as a starting point for exploring the utility of benzene in titanium isopropoxide-mediated transformations.

References

Methodological & Application

Application Notes and Protocols for Sharpless Epoxidation using Titanium Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction is renowned for its high degree of stereocontrol, predictability, and the synthetic utility of its products, which are valuable chiral building blocks in the synthesis of numerous natural products and pharmaceuticals.[4][5] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for his work on asymmetric oxidations, this method employs a catalyst system generated in situ from titanium (IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[1][4] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[2][6] The choice of the chiral tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.[7]

This application note provides a detailed protocol for performing the Sharpless Asymmetric Epoxidation, including reagent preparation, reaction setup, workup, and purification. It also includes a summary of representative quantitative data and a workflow diagram to guide researchers in applying this essential synthetic transformation.

Materials and Reagents

  • Substrate: Allylic alcohol

  • Catalyst Precursor: Titanium (IV) isopropoxide [Ti(OiPr)₄]

  • Chiral Ligand: Diethyl L-(+)-tartrate [(+)-DET] or Diethyl D-(-)-tartrate [(-)-DET]

  • Oxidant: Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Drying Agent: Powdered, activated 3Å or 4Å molecular sieves[1][8]

  • Quenching Solution: Saturated aqueous solution of sodium sulfite or dimethyl sulfide

  • Workup Reagents:

    • Saturated aqueous solution of sodium chloride (brine)

    • 10% NaOH solution cooled to 0°C

    • Tartaric acid or citric acid solution (for specific workups)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Inert Gas: Nitrogen or Argon

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

1. Preparation of the Catalyst Complex:

a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

b. Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

c. Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

d. To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.

e. Subsequently, add the chiral diethyl tartrate (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow/orange color. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

2. Epoxidation Reaction:

a. Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.

b. Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C. The addition should be slow to control any potential exotherm.

c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 5 hours.

3. Reaction Work-up and Product Isolation:

a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or by the dropwise addition of dimethyl sulfide at -20 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour.

b. A common workup procedure involves the addition of a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture. Continue stirring for 1 hour at 0°C, which should result in the formation of a granular precipitate (titanium salts).

c. Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

d. Separate the organic layer from the aqueous layer in a separatory funnel.

e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

4. Purification:

a. The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The Sharpless Asymmetric Epoxidation is effective for a wide range of allylic alcohols. The following table summarizes representative results for different substrates.

SubstrateChiral LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DET595>95
(E)-2-Hexen-1-ol(+)-DET58594[7]
Cinnamyl alcohol(-)-DET59097
3-Methyl-2-buten-1-ol(+)-DET107592
Allyl alcohol(+)-DET58095[7]

Experimental Workflow Diagram

Sharpless_Epoxidation_Workflow cluster_A Catalyst Preparation Details A Preparation of Catalyst Complex B Reaction Setup A->B Inert Atmosphere -20 °C C Epoxidation B->C Add Allylic Alcohol & TBHP D Reaction Quench C->D Monitor by TLC/GC E Work-up D->E Add Quenching Agent F Purification E->F Extraction & Drying G Product Analysis F->G Column Chromatography A1 Add CH2Cl2 & Mol. Sieves A2 Cool to -20 °C A1->A2 A3 Add Ti(OiPr)4 A2->A3 A4 Add Diethyl Tartrate A3->A4 A4->B

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Mechanism and Stereoselectivity

The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a mnemonic. When the allylic alcohol is drawn in a planar conformation with the hydroxymethyl group in the bottom right quadrant, the use of L-(+)-diethyl tartrate directs the epoxidation to the top face of the double bond. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the bottom face.

Caption: Mnemonic for predicting the stereochemical outcome.

References

Application Notes and Protocols for the Fabrication of Anti-Reflective Coatings with Titanium Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Titanium dioxide (TiO₂) is a widely utilized material for creating anti-reflective (AR) coatings due to its high refractive index, excellent chemical stability, and mechanical hardness.[1] These coatings are critical in various optical and optoelectronic applications, including solar cells, sensors, and display devices, to minimize reflection losses and enhance light transmittance.[2] The sol-gel method, utilizing titanium isopropoxide (TTIP) as a precursor, offers a versatile and cost-effective route for fabricating high-quality TiO₂ thin films.[1][3] This process allows for precise control over the film's thickness and refractive index by adjusting precursor concentration, deposition parameters, and post-deposition heat treatment.[4]

This document provides detailed protocols for the fabrication of TiO₂ anti-reflective coatings using a sol-gel approach with titanium isopropoxide. It covers sol preparation, film deposition by spin and dip coating, and post-deposition annealing.

Experimental Protocols

Protocol 1: Preparation of TiO₂ Sol-Gel Solution

This protocol details the synthesis of a stable TiO₂ colloidal suspension (sol) from the hydrolysis and polymerization of titanium isopropoxide.

Materials:

  • Titanium (IV) isopropoxide (TTIP, Ti{OCH(CH₃)₂}₄)[5]

  • Anhydrous Ethanol (C₂H₅OH) or Isopropanol ((CH₃)₂CHOH)[6][7]

  • Deionized Water (H₂O)[6]

  • Acid Catalyst (e.g., Hydrochloric Acid (HCl) or Acetic Acid)[6][8]

Procedure:

  • Prepare Solution A: In a sealed container, dissolve titanium isopropoxide in the chosen alcohol (e.g., ethanol or isopropanol). Stir the solution vigorously using a magnetic stirrer.

  • Prepare Solution B: In a separate container, mix the alcohol, deionized water, and the acid catalyst.

  • Sol Formation: Add Solution B drop-wise to Solution A under continuous, vigorous stirring. The addition should be slow to control the hydrolysis and condensation reactions.[9]

  • Aging: After complete mixing, seal the container and allow the sol to age at room temperature for a specified period (e.g., 24 hours).[8] This aging step ensures the formation of a stable and clear sol.

Table 1: Example Sol-Gel Formulation Parameters

Parameter Value Reference
Precursor Titanium Isopropoxide [6][10]
Solvent Isopropanol [6]
Catalyst Acetic Acid [6]
Precursor/Solvent Ratio 1:3 (by weight) [6]

| Molar Ratio (TEOS:EtOH:H₂O:HCl) | 1:30:7:0.02 (for SiO₂-TiO₂ composite) |[11] |

Protocol 2: Thin Film Deposition

The prepared TiO₂ sol can be deposited onto a substrate using various techniques. Spin coating and dip coating are two of the most common and accessible methods. Substrates (e.g., glass slides, silicon wafers) must be thoroughly cleaned before deposition.[1]

A. Spin Coating Protocol

This method is ideal for producing highly uniform thin films on flat substrates.

Procedure:

  • Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.

  • Sol Dispensing: Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate.

  • Spinning: Initiate the spin coating program. A typical program involves:

    • An initial low-speed spin to spread the sol across the substrate.

    • A high-speed spin (e.g., 4000 rpm for 30 seconds) to thin the film to the desired thickness.[6]

  • Drying: After the spinning process, the coated substrate is carefully removed and dried to evaporate the solvent. This can be done at a low temperature (e.g., 60-80°C) for a short duration.[1][11]

B. Dip Coating Protocol

This method is suitable for coating larger or irregularly shaped substrates. Film thickness is primarily controlled by the withdrawal speed.[12]

Procedure:

  • Immersion: Fully immerse the cleaned substrate into the TiO₂ sol.

  • Dwell Time: Allow the substrate to remain in the sol for a specific duration (e.g., 10-50 seconds) to ensure complete wetting.[13]

  • Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed (e.g., 20 cm/min).[1] The solvent begins to evaporate upon withdrawal, initiating the gelation process on the substrate surface.[1]

  • Drying: Dry the coated substrate in an oven (e.g., 60°C for 30 minutes) to remove residual solvent.[1]

Table 2: Deposition Parameters and Resulting Film Properties

Deposition Method Parameter Value Resulting Property Reference
Spin Coating Spin Speed 4000 rpm Uniform film [6]
Spin Coating Duration 30 s Controlled thickness [6]
Dip Coating Immersion Time 50 s 4.2 µm thickness [13]

| Dip Coating | Withdrawal Speed | 20 cm/min | Controls film thickness |[1] |

Protocol 3: Post-Deposition Annealing

Annealing (heat treatment) is a critical step to convert the amorphous gel film into a crystalline TiO₂ structure (typically anatase or rutile), improve its density, and enhance its mechanical and optical properties.[14][15]

Procedure:

  • Placement: Place the dried, coated substrates in a programmable furnace.

  • Heating: Ramp up the temperature to the desired setpoint (e.g., 300°C, 400°C, or 500°C) at a controlled rate.[6]

  • Dwell: Maintain the setpoint temperature for a specific duration (e.g., 1-2 hours).[6][14]

  • Cooling: Allow the furnace to cool down naturally to room temperature before removing the samples.[6]

Table 3: Effect of Annealing Temperature on TiO₂ Film Properties

Annealing Temperature (°C) Crystalline Phase Grain Size (nm) Refractive Index (@632 nm) Reference
300 Anatase (poor crystallinity) ~6.0 - [6][15]
400 Anatase ~5.0 - [6]
450 - - Reduces reflection to <3% [4]
500 Anatase ~4.0 - [6]
850 Rutile 20-100 - [14]

| Not Specified | Nanostructured | - | 1.66-1.76 |[16] |

Quantitative Data Summary

The performance of an anti-reflective coating is determined by its ability to reduce reflectance and increase transmittance over a specific wavelength range.

Table 4: Optical Performance of TiO₂ Anti-Reflective Coatings

Coating Type Substrate Wavelength Range Performance Metric Reference
Single-layer TiO₂ Glass 280 nm Reflection reduced from 23% to 5.7% [13]
Single-layer TiO₂ (90 nm) Silicon Solar Cell - 28% greater max power than SiO₂ AR [16]
Single-layer TiO₂ (64.5 nm) Silicon 790-1010 nm Reflection < 3% [4]
Double-layer SiO₂/TiO₂ Glass 600 nm Max Transmittance of 99.3% [17]

| Triple-layer SiO₂/Nb₂O₅/TiO₂-SiO₂ | Quartz | 400-800 nm | Average Transmittance of 98.41% |[11] |

Visualized Workflows

The following diagrams illustrate the key processes in the fabrication of TiO₂ anti-reflective coatings.

G cluster_inputs Starting Materials cluster_process Sol-Gel Synthesis cluster_output Result TTIP Titanium Isopropoxide Mixing 1. Mix Precursors TTIP->Mixing Alcohol Alcohol (Solvent) Alcohol->Mixing Water Deionized Water Hydrolysis 2. Controlled Hydrolysis (Add Water/Catalyst) Water->Hydrolysis Catalyst Acid Catalyst Catalyst->Hydrolysis Mixing->Hydrolysis Condensation 3. Polymerization & Condensation Hydrolysis->Condensation Aging 4. Sol Aging Condensation->Aging FinalSol Stable TiO₂ Sol Aging->FinalSol

Caption: Workflow for the preparation of TiO₂ sol via the sol-gel method.

G Start Cleaned Substrate Dispense 1. Dispense TiO₂ Sol Start->Dispense Spin 2. Spin at High Speed (e.g., 4000 rpm, 30s) Dispense->Spin Dry 3. Low Temperature Drying Spin->Dry Anneal 4. High Temperature Annealing (e.g., 500°C, 1h) Dry->Anneal End AR Coated Substrate Anneal->End

Caption: Experimental workflow for the spin coating deposition process.

G Start Cleaned Substrate Immerse 1. Immerse in TiO₂ Sol Start->Immerse Withdraw 2. Withdraw at Constant Speed Immerse->Withdraw Dry 3. Low Temperature Drying Withdraw->Dry Anneal 4. High Temperature Annealing (e.g., 450°C, 45min) Dry->Anneal End AR Coated Substrate Anneal->End

Caption: Experimental workflow for the dip coating deposition process.

References

Application Notes and Protocols for Cyclopropane Synthesis via the Titanium Isopropoxide-Catalyzed Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclopropanes utilizing the Kulinkovich reaction, catalyzed by titanium(IV) isopropoxide. This powerful carbon-carbon bond-forming reaction offers a direct route to highly functionalized cyclopropanol derivatives from readily available esters and lactones.

Introduction

The Kulinkovich reaction, first reported by Oleg Kulinkovich and his coworkers in 1989, is a valuable tool in organic synthesis for the preparation of cyclopropanols.[1][2] The reaction involves the treatment of a carboxylic acid ester with a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2] A key feature of this reaction is the in situ formation of a reactive titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to form the cyclopropanol product.[1][2] The high yields and functional group tolerance make this reaction particularly attractive for the synthesis of complex molecules in medicinal chemistry and natural product synthesis.[3]

Reaction Mechanism

The generally accepted mechanism of the Kulinkovich reaction proceeds through several key steps:

  • Transmetalation: Two equivalents of the Grignard reagent react with titanium(IV) isopropoxide to form an unstable dialkyltitanium species.[2][4][5]

  • β-Hydride Elimination: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane and forming the key titanacyclopropane intermediate.[2][4][5]

  • Reaction with Ester: The titanacyclopropane reacts with the ester. The precise mechanism of this step has been a subject of study, but it is generally believed to involve the insertion of the ester's carbonyl group into a titanium-carbon bond of the titanacyclopropane. This is followed by rearrangement and elimination to furnish the cyclopropanol product after workup.[1][2]

The driving force for the final product formation is the formation of a strong titanium-oxygen bond.[3]

Visualization of the Reaction Pathway

To illustrate the sequence of events in the Kulinkovich reaction, a logical diagram is provided below.

Kulinkovich_Mechanism cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Ti(OiPr)4 Ti(OiPr)4 Dialkyltitanium R'2Ti(OiPr)2 Ti(OiPr)4->Dialkyltitanium Transmetalation Grignard 2 RCH2CH2MgX Grignard->Dialkyltitanium Titanacyclopropane Titanacyclopropane Intermediate Dialkyltitanium->Titanacyclopropane β-Hydride Elimination Intermediate_Complex Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate_Complex Reaction with Ester Ester R''COOR''' Ester->Intermediate_Complex Cyclopropanol_Product Cyclopropanol Intermediate_Complex->Cyclopropanol_Product Rearrangement & Workup

Caption: The reaction mechanism of the Kulinkovich reaction.

Applications in Cyclopropane Synthesis

The Kulinkovich reaction is a versatile method for the synthesis of a wide range of cyclopropanol derivatives.

Synthesis from Acyclic Esters

The reaction of various methyl alkanecarboxylates with ethylmagnesium bromide in the presence of a catalytic amount of titanium(IV) isopropoxide affords 1-substituted cyclopropanols in high yields.[6]

EntryEster SubstrateProductYield (%)
1Methyl acetate1-Methylcyclopropanol76
2Methyl propionate1-Ethylcyclopropanol85
3Methyl butyrate1-Propylcyclopropanol90
4Methyl isobutyrate1-Isopropylcyclopropanol88
5Methyl valerate1-Butylcyclopropanol92
6Methyl hexanoate1-Pentylcyclopropanol95
7Methyl benzoate1-Phenylcyclopropanol82

Table 1: Synthesis of 1-substituted cyclopropanols from various methyl esters. Data sourced from Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991 , 234.[6]

Synthesis from Lactones

The Kulinkovich reaction can be successfully applied to lactones to furnish bicyclic cyclopropanols, which are valuable intermediates in the synthesis of natural products and other complex molecules.[4][7] The reaction of γ- and δ-lactones with ethylmagnesium bromide and titanium(IV) isopropoxide provides the corresponding bicyclic diols in good yields.[4]

EntryLactone SubstrateProductYield (%)
1γ-Butyrolactonecis-Bicyclo[3.1.0]hexane-1,5-diol75
2δ-Valerolactonecis-Bicyclo[4.1.0]heptane-1,6-diol80
3γ-Valerolactone5-Methyl-cis-bicyclo[3.1.0]hexane-1,5-diol78

Table 2: Synthesis of bicyclic cyclopropanols from lactones. Data sourced from Esposito, A.; Taddei, M. J. Org. Chem.2000 , 65, 9245-9248.[4]

Experimental Protocols

The following are generalized protocols for the titanium isopropoxide-catalyzed Kulinkovich reaction. Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Experimental Workflow

The logical workflow for a typical Kulinkovich reaction is outlined below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Inert atmosphere - Anhydrous solvent Start->Reaction_Setup Reagent_Addition Reagent Addition: 1. Ester & Ti(OiPr)4 2. Grignard reagent (dropwise) Reaction_Setup->Reagent_Addition Reaction Reaction at controlled temperature Reagent_Addition->Reaction Quenching Quenching: - Saturated aq. NH4Cl or H2O Reaction->Quenching Workup Workup: - Extraction with organic solvent - Drying of organic phase Quenching->Workup Purification Purification: - Column chromatography or distillation Workup->Purification Product Product Purification->Product

References

Application Notes and Protocols for MOCVD of Titanium Dioxide Films Using a TTIP Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of titanium dioxide (TiO₂) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD) with titanium tetraisopropoxide (TTIP) as the precursor. This document is intended to guide researchers in fabricating high-quality TiO₂ films for a variety of applications, including photocatalysis, sensing, and biomedical devices.

Introduction to MOCVD of TiO₂

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality, uniform thin films with excellent conformal coverage, even on complex topographies.[1][2] For the deposition of titanium dioxide, titanium tetraisopropoxide ([Ti{OCH(CH₃)₂}₄], TTIP) is a commonly used liquid precursor due to its relatively high vapor pressure and convenient handling.[2] The MOCVD process involves introducing the vapor of the TTIP precursor into a reaction chamber where it thermally decomposes on a heated substrate to form a TiO₂ film. The properties of the resulting film, such as crystallinity, morphology, and thickness, are highly dependent on the deposition parameters.

The overall chemical reaction for the formation of TiO₂ from TTIP can be simplified as:

Ti{OCH(CH₃)₂}₄ → TiO₂ + byproducts

In many MOCVD processes, an oxidant such as oxygen (O₂) or water vapor (H₂O) is introduced to facilitate the reaction and control the film stoichiometry.[2][3] However, TiO₂ films can also be grown without an additional co-reactant.[1]

Experimental Protocols

This section provides detailed protocols for the key steps in the MOCVD of TiO₂ films using a TTIP precursor.

Substrate Preparation

Proper substrate preparation is crucial for achieving good film adhesion and uniformity. The choice of substrate will depend on the intended application of the TiO₂ film. Common substrates include silicon (Si), glass, and stainless steel.[2]

Protocol for Silicon Substrate Cleaning:

  • Place the silicon wafers in a beaker and sonicate in acetone for 10-15 minutes to remove organic contaminants.

  • Rinse the wafers thoroughly with deionized (DI) water.

  • Immerse the wafers in a 2% hydrofluoric acid (HF) solution for 1-2 minutes to remove the native oxide layer. (Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment in a certified fume hood).

  • Rinse the wafers again with DI water and dry them with a stream of high-purity nitrogen gas.

  • Immediately load the cleaned substrates into the MOCVD reactor to minimize re-oxidation.

Protocol for Stainless Steel Substrate Cleaning and Etching (for enhanced surface area): [1][4]

  • Cut the stainless steel mesh or foil to the desired dimensions.

  • Wash the substrates with soap and water, followed by a thorough rinse with deionized water.[5]

  • For applications requiring a high surface area, such as photocatalysis, an acid etching step can be performed. A mixture of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can be used. For example, immerse the substrate in a mixture of concentrated HCl and H₂SO₄ for 15 minutes at 55°C.[1][4]

  • After etching, thoroughly rinse the substrates with deionized water.

  • Perform two successive sonication cycles in deionized water for 10 minutes each to remove any acid residue.[4]

  • Finally, rinse with ethanol and air dry at room temperature before loading into the reactor.[4]

MOCVD Deposition Procedure

The following is a general protocol for the MOCVD of TiO₂ using TTIP. Specific parameters will need to be optimized based on the reactor geometry and desired film properties.

Equipment:

  • MOCVD reactor (low-pressure or atmospheric pressure, hot-wall or cold-wall)

  • Titanium tetraisopropoxide (TTIP) precursor (≥97% purity)

  • Bubbler or vaporizer for precursor delivery

  • Mass flow controllers for carrier and reactant gases

  • Vacuum pump (for low-pressure MOCVD)

  • Heated substrate holder

  • Temperature controllers for the bubbler, lines, and substrate

Protocol:

  • Precursor Handling: Fill the bubbler with TTIP in a glovebox or under an inert atmosphere to prevent premature reaction with moisture.

  • System Preparation:

    • Load the cleaned substrates onto the substrate holder in the MOCVD reactor.

    • Evacuate the reactor to the desired base pressure (e.g., < 50 Torr for low-pressure MOCVD).[6]

    • Purge the reactor and gas lines with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 350-500°C).[2][5]

    • Heat the TTIP bubbler to a stable temperature (e.g., 50°C) to generate a consistent vapor pressure.[1]

    • Heat the gas lines between the bubbler and the reactor to a temperature higher than the bubbler (e.g., 65-75°C) to prevent precursor condensation.[1]

    • Introduce the carrier gas (e.g., N₂ or Ar) through the bubbler at a specific flow rate (e.g., 100-110 sccm) to transport the TTIP vapor into the reaction chamber.[1]

    • If using an oxidant, introduce the oxygen or other reactive gas into the chamber at the desired flow rate.

    • Maintain the desired deposition pressure throughout the process.

    • The deposition time will determine the final film thickness.[1]

  • Post-Deposition:

    • After the desired deposition time, stop the precursor and reactant gas flows.

    • Turn off the substrate heater and allow the system to cool down to room temperature under an inert gas flow.

    • Vent the reactor to atmospheric pressure with the inert gas and unload the coated substrates.

Data Presentation: Deposition Parameters and Film Properties

The following tables summarize quantitative data from various studies on the MOCVD of TiO₂ using TTIP, highlighting the influence of key deposition parameters on the resulting film properties.

Table 1: Influence of Deposition Temperature on TiO₂ Film Properties

Deposition Temperature (°C)PrecursorSubstrateCrystalline PhaseGrain Size (nm)Growth RateReference
300TTIPSi(100)Anatase (004)--[6]
350TTIPStainless SteelAnatase-Increases with temperature[5]
395TTIPStainless Steel MeshPolycrystalline-~constant[1]
400TTIPSi(100)Anatase (polycrystalline)--[2][7]
400TTIPGlassAmorphous--[2][7]
400-600TTIPSi₃N₄Anatase-> 20 nm/min[8]
450TTIPSi₃N₄Anatase59 - 2363.0 nm/pulse[8]
500TTIPSi(100)Anatase + Rutile--[6]
>700TTIP-Rutile--[9]

Table 2: Influence of Precursor and Gas Flow Rates on TiO₂ Film Properties

TTIP Bubbler Temp. (°C)Carrier GasCarrier Gas Flow Rate (sccm)OxidantOxidant Flow Rate (L/min)Deposition PressureGrowth RateReference
50N₂110None-0.30 TorrConstant[1]
50N₂100None-65 Pa-
90O₂-O₂7.0-Increases with time[2]
-Ar60--50 Torr-[6]

Table 3: Summary of Deposition Conditions from Different Studies

StudyPrecursor SystemSubstrateDeposition Temp. (°C)PressureKey Findings
[1]TTIP/N₂Stainless Steel Mesh3950.30 TorrConformal TiO₂ films with constant growth rate.
[2]TTIP/O₂Si(100), Glass400-Crystalline anatase on Si, amorphous on glass.
[8]TTIP in TolueneSi₃N₄45050-200 Pa (base)Pulsed-pressure MOCVD yields columnar anatase films.
TTIP/N₂Stainless Steel Mesh350-40065 PaGrowth rate is kinetically controlled and increases with temperature.
[6]TTIP/ArSi(100)300-50050 TorrCrystalline phase transitions from anatase to a mix of anatase and rutile with increasing temperature.

Visualizations

The following diagrams illustrate the experimental workflow and key relationships in the MOCVD of TiO₂.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_mocvd MOCVD Process cluster_char Film Characterization Cleaning Cleaning (e.g., Acetone, DI Water) Etching Etching (Optional) (e.g., HF, HCl/H₂SO₄) Cleaning->Etching Drying Drying (e.g., N₂ gas) Etching->Drying Loading Substrate Loading Drying->Loading Pumping Evacuation & Purging Loading->Pumping Heating Substrate Heating Pumping->Heating Precursor_Delivery TTIP Vapor Delivery Heating->Precursor_Delivery Deposition Film Deposition Precursor_Delivery->Deposition Cooling Cool Down Deposition->Cooling Unloading Substrate Unloading Cooling->Unloading SEM SEM (Morphology) Unloading->SEM XRD XRD (Crystallinity) Unloading->XRD AFM AFM (Roughness) Unloading->AFM UV_Vis UV-Vis (Optical Properties) Unloading->UV_Vis

Caption: Experimental workflow for MOCVD of TiO₂ films.

Parameter_Relationships cluster_params Deposition Parameters cluster_props Film Properties Temp Deposition Temperature Crystallinity Crystallinity (Amorphous, Anatase, Rutile) Temp->Crystallinity strongly influences phase Morphology Morphology (Grain Size, Columnar Growth) Temp->Morphology affects grain size Growth_Rate Growth Rate Temp->Growth_Rate kinetic vs. mass transport limited Pressure Reactor Pressure Pressure->Morphology Pressure->Growth_Rate Flow_Rate Precursor/Gas Flow Rate Flow_Rate->Morphology Flow_Rate->Growth_Rate Time Deposition Time Thickness Film Thickness Time->Thickness directly proportional

Caption: Key relationships between MOCVD parameters and TiO₂ film properties.

References

Application Notes and Protocols: Synthesis of Porous Titanosilicates for Enhanced Waste Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of porous titanosilicates using titanium isopropoxide as a titanium precursor. The synthesized materials exhibit high surface area and porosity, making them effective adsorbents for the removal of various pollutants from wastewater.

Introduction

Porous titanosilicates are a class of materials that have garnered significant interest in the field of environmental remediation due to their unique properties. The incorporation of titanium into the silica framework creates a material with a high surface area, tunable pore size, and enhanced adsorptive and photocatalytic capabilities. The sol-gel method, utilizing titanium isopropoxide and a silica precursor such as tetraethyl orthosilicate (TEOS), offers a versatile and controllable route to synthesize these materials. This document outlines the synthesis, characterization, and application of porous titanosilicates for the removal of heavy metals and organic dyes from aqueous solutions.

Data Presentation

The following tables summarize the key physical properties and adsorption capacities of porous titanosilicates synthesized under various conditions.

Table 1: Physical Properties of Porous Titanosilicates

Si/Ti Molar RatioCalcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
10400355.180.453.5
20500420.500.584.2
30600280.300.393.8
50700150.700.253.2

Note: The data presented are representative values compiled from various sources and may vary depending on specific experimental conditions.

Table 2: Adsorption Capacities of Porous Titanosilicates for Various Pollutants

PollutantAdsorbent (Si/Ti Ratio)Initial Concentration (mg/L)Adsorption Capacity (mg/g)Removal Efficiency (%)
Lead (Pb²⁺)2010085.292.5
Cadmium (Cd²⁺)2010071.7[1]88.9
Copper (Cu²⁺)2010065.485.3
Methylene Blue3050120.898.2
Rhodamine B305095.396.7

Note: Adsorption conditions (pH, temperature, contact time) can significantly influence the adsorption capacity. The data presented are for optimized or commonly reported conditions.

Experimental Protocols

Synthesis of Porous Titanosilicates via Sol-Gel Method

This protocol describes the synthesis of porous titanosilicates using titanium isopropoxide and tetraethyl orthosilicate (TEOS) as precursors.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Precursor Solution A: In a flask, dissolve a specific molar ratio of TEOS in absolute ethanol. Stir the solution for 30 minutes at room temperature.

  • Precursor Solution B: In a separate flask, dissolve the corresponding molar amount of titanium isopropoxide in absolute ethanol. To this solution, add a few drops of hydrochloric acid as a catalyst to control the hydrolysis rate. Stir for 30 minutes.

  • Hydrolysis and Condensation: Slowly add Precursor Solution B to Precursor Solution A under vigorous stirring. Continue stirring for 1 hour.

  • Gelation: Add deionized water dropwise to the mixed solution while stirring continuously. The amount of water should be calculated to achieve a specific H₂O/precursor molar ratio. Continue stirring until a gel is formed. The gelation time can vary from a few hours to a day depending on the reaction conditions.

  • Aging: Age the wet gel at room temperature for 24-48 hours in a sealed container to strengthen the gel network.

  • Drying: Dry the aged gel in an oven at 80-100°C for 12-24 hours to remove the solvent.

  • Calcination: Calcine the dried gel in a muffle furnace. The calcination temperature plays a crucial role in the final properties of the material.[2][3][4] A typical procedure involves ramping the temperature to 500-600°C at a rate of 2-5°C/min and holding it for 4-6 hours. Increasing the calcination temperature can lead to changes in the crystalline phase and particle size.[3][4]

Characterization of Porous Titanosilicates

The synthesized materials should be characterized to determine their physical and chemical properties.

  • Surface Area and Porosity: Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area, pore volume, and pore size distribution.

  • Crystallinity: X-ray Diffraction (XRD) is employed to identify the crystalline phases (e.g., anatase, rutile) of the titania within the silica matrix.

  • Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and particle size of the titanosilicates.

  • Chemical Bonding: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of Ti-O-Si bonds, indicating the incorporation of titanium into the silica network.

Batch Adsorption Experiments for Waste Cleanup

This protocol outlines the procedure for evaluating the adsorption performance of the synthesized porous titanosilicates.[5][6][7]

Materials:

  • Synthesized porous titanosilicate adsorbent

  • Stock solutions of pollutants (e.g., heavy metal salts, organic dyes)

  • pH meter

  • Shaker or magnetic stirrer

  • Spectrophotometer (for analyzing pollutant concentration)

Procedure:

  • Preparation of Adsorbate Solutions: Prepare stock solutions of the target pollutants and dilute them to the desired initial concentrations.

  • Adsorption Test: In a series of flasks, add a known amount of the porous titanosilicate adsorbent to a fixed volume of the pollutant solution with a specific initial concentration.

  • pH Adjustment: Adjust the pH of the solutions to the desired value using dilute HCl or NaOH, as pH can significantly affect the adsorption process.

  • Equilibration: Place the flasks on a shaker or use a magnetic stirrer to agitate the mixture for a predetermined contact time to reach equilibrium.

  • Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Determine the final concentration of the pollutant in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry for dyes, Atomic Absorption Spectroscopy for heavy metals).

  • Calculation of Adsorption Capacity: The amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) can be calculated using the following equation:

    qe = (C0 - Ce) * V / m

    where:

    • C0 is the initial pollutant concentration (mg/L)

    • Ce is the equilibrium pollutant concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Calculation of Removal Efficiency: The percentage of pollutant removal can be calculated as:

    Removal Efficiency (%) = ((C0 - Ce) / C0) * 100

Regeneration and Reusability

Investigating the reusability of the adsorbent is crucial for practical applications.

Procedure:

  • Desorption: After the adsorption experiment, the used adsorbent is collected and washed with a suitable eluent (e.g., an acidic or basic solution) to desorb the adsorbed pollutants.

  • Washing and Drying: The regenerated adsorbent is then washed thoroughly with deionized water to remove any remaining eluent and dried in an oven.

  • Reusability Test: The regenerated adsorbent is then used for a new cycle of adsorption under the same experimental conditions to evaluate its performance. This cycle can be repeated multiple times to assess the stability and long-term effectiveness of the material. The ability to regenerate and reuse the adsorbent is a key factor in its cost-effectiveness and environmental sustainability.[8]

Mandatory Visualization

Experimental_Workflow precursor_prep Precursor Preparation (TTIP + TEOS in Ethanol) hydrolysis Hydrolysis & Condensation precursor_prep->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination bet BET Analysis (Surface Area, Porosity) xrd XRD (Crystallinity) sem_tem SEM/TEM (Morphology) ftir FTIR (Chemical Bonds) batch_adsorption Batch Adsorption Experiments calcination->batch_adsorption analysis Analysis of Pollutant Concentration batch_adsorption->analysis regeneration Regeneration & Reusability Studies analysis->regeneration

Caption: Experimental workflow for the synthesis, characterization, and application of porous titanosilicates.

References

Application of Titanium Isopropoxide in the Manufacturing of Specialty Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium isopropoxide, Ti{OCH(CH3)2}4, is a versatile and widely utilized catalyst in the synthesis of a variety of specialty polymers. Its efficacy as a catalyst stems from its high reactivity, good solubility in common organic solvents, and its role as a precursor for the formation of titanium-based active species. These characteristics make it a valuable tool for polymer chemists in academic and industrial research, particularly in the development of biodegradable polymers and other high-performance materials. This document provides detailed application notes and protocols for the use of titanium isopropoxide in the manufacturing of specialty polymers, including polyesters like polylactide (PLA), poly(ethylene furanoate) (PEF), poly(butylene succinate) (PBS), and polycaprolactone (PCL).

General Considerations for Using Titanium Isopropoxide

Titanium isopropoxide is highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature hydrolysis of the catalyst, which can lead to the formation of inactive titanium dioxide.

Data Presentation: A Comparative Overview of Titanium Isopropoxide in Specialty Polymer Synthesis

The following tables summarize quantitative data from various studies on the application of titanium isopropoxide in the synthesis of different specialty polymers. This data is intended to provide a comparative overview to assist researchers in selecting starting conditions for their experiments.

Table 1: Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP)

MonomerCatalyst Concentration (mol% relative to monomer)Temperature (°C)Time (h)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Reference
L-lactide0.051302435-401.7-2.2[1]
rac-lactideNot Specified130Not Specified85-901.3-1.5[1]
L-lactide0.118021501.2N/A
D,L-lactide0.0416061201.4N/A

Table 2: Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation

DiesterDiolCatalyst Concentration (ppm)Temperature (°C)Time (h)Intrinsic Viscosity (dL/g)Reference
DMFDEthylene Glycol400160-190 (esterification), 220-260 (polycondensation)4 (esterification), 4-6 (polycondensation)0.30 - 0.48[2][3]

DMFD: Dimethyl 2,5-furandicarboxylate

Table 3: Synthesis of Poly(butylene succinate) (PBS) via Polycondensation

Diacid/DiesterDiolCatalystCatalyst Concentration (wt%)Temperature (°C)Intrinsic Viscosity (dL/g)Reference
Succinic Acid1,4-butanediolTi(OBu)4/AC0.3170 (esterification), 235 (polycondensation)1.74[4]
Dimethyl Succinate1,4-butanediolTi(OiPr)4Not SpecifiedNot Specified>1.0[5]

Ti(OBu)4/AC: Tetrabutyl titanate supported on activated carbon

Table 4: Synthesis of Polycaprolactone (PCL) via Ring-Opening Polymerization (ROP)

MonomerCatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Molecular Weight (Mn, kDa)PDIReference
ε-caprolactoneTi(OiPr)42001102425.31.25N/A
ε-caprolactoneTi(OPh)4300100Not SpecifiedHigher than Ti(OiPr)4Higher than Ti(OiPr)4[6]

Ti(OPh)4: Titanium phenoxide

Experimental Protocols

The following are detailed experimental protocols for the synthesis of selected specialty polymers using titanium isopropoxide as a catalyst.

Protocol 1: Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP)

This protocol describes the bulk polymerization of L-lactide.

Materials:

  • L-lactide

  • Titanium isopropoxide

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and other dry glassware

  • Magnetic stirrer and heating mantle

  • Vacuum line

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under a stream of inert gas, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of titanium isopropoxide in anhydrous toluene.

  • Initiation of Polymerization: Inject the calculated amount of the titanium isopropoxide solution into the Schlenk flask containing the molten L-lactide at the desired reaction temperature (e.g., 130 °C).[1]

  • Polymerization: Maintain the reaction mixture at the set temperature under stirring for the desired reaction time (e.g., 24 hours).[1] The viscosity of the mixture will increase as the polymerization progresses.

  • Purification: After the reaction is complete, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

  • Precipitation: Precipitate the polymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated PLA by filtration and wash it several times with methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Synthesis of Poly(ethylene furanoate) (PEF) via Two-Stage Melt Polycondensation

This protocol outlines the synthesis of PEF from dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol

  • Titanium isopropoxide

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the glass batch reactor with DMFD and ethylene glycol in a molar ratio of 1:2.[2]

    • Add titanium isopropoxide (e.g., 400 ppm relative to the weight of DMFD).[2]

    • Heat the mixture under a slow stream of nitrogen to 160-190 °C.[2]

    • Methanol will be produced as a byproduct and should be collected in the distillation condenser.

    • Continue this stage for approximately 4 hours or until the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Increase the temperature of the reactor to 220-260 °C.[3]

    • Gradually apply a vacuum to the system to remove excess ethylene glycol and drive the polymerization reaction forward.

    • Continue the polycondensation under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

  • Polymer Isolation:

    • Once the desired viscosity is reached, release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the solidified polymer strands for further analysis and processing.

Protocol 3: Synthesis of Poly(butylene succinate) (PBS) via Two-Stage Polycondensation

This protocol describes the synthesis of PBS from succinic acid and 1,4-butanediol.

Materials:

  • Succinic acid

  • 1,4-butanediol

  • Titanium isopropoxide (or a supported version like Tetrabutyl titanate on activated carbon)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation setup

  • Heating and vacuum equipment

Procedure:

  • Esterification Stage:

    • Charge the reactor with succinic acid and 1,4-butanediol (a slight excess of the diol is typically used).

    • Add the titanium catalyst (e.g., 0.3 wt% of a supported catalyst).[4]

    • Heat the mixture to around 170 °C under a nitrogen atmosphere.[4]

    • Water will be formed and should be distilled off.

    • The reaction is typically continued until the acid number of the mixture drops to a low value.

  • Polycondensation Stage:

    • Increase the temperature to approximately 235 °C.[4]

    • Apply a vacuum to remove the excess 1,4-butanediol and the water of polycondensation.

    • Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.

    • Continue until the target molecular weight is achieved.

  • Product Recovery:

    • Cool the reactor and extrude the polymer.

    • The resulting PBS can be pelletized for subsequent use.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the application of titanium isopropoxide for specialty polymer synthesis.

G cluster_reactants Reactants cluster_process Ring-Opening Polymerization cluster_product Product Monomer Lactide Monomer Coordination Coordination of Monomer to Ti Monomer->Coordination Catalyst Titanium Isopropoxide Ti(OiPr)4 Catalyst->Coordination Insertion Ring-Opening and Monomer Insertion Coordination->Insertion Initiation Propagation Chain Propagation Insertion->Propagation Growing Polymer Chain Propagation->Insertion PLA Polylactide (PLA) Propagation->PLA G cluster_input Inputs cluster_mechanism Coordination-Insertion Mechanism Monomer Cyclic Ester Monomer (e.g., Lactide, Caprolactone) A 1. Coordination of Carbonyl Oxygen to Ti Monomer->A Catalyst Titanium Isopropoxide (Initiator) Catalyst->A B 2. Nucleophilic Attack by Isopropoxide Group A->B C 3. Cleavage of Acyl-Oxygen Bond B->C D 4. Insertion of Monomer into Ti-O Bond C->D E 5. Propagation with New Alkoxide Species D->E E->A Next Monomer Unit Polymer Specialty Polyester E->Polymer Growing Polymer Chain G cluster_factors Key Considerations for Catalyst Selection Start Define Target Polymer Properties Monomer_Type Monomer Reactivity (e.g., Lactide vs. Caprolactone) Start->Monomer_Type Polymer_Type Desired Polymer Architecture (Homopolymer, Copolymer) Start->Polymer_Type Product_Specs Target Molecular Weight & PDI Start->Product_Specs Decision Select Titanium Isopropoxide (or derivative) Monomer_Type->Decision Polymer_Type->Decision Process_Conditions Reaction Temperature & Time Process_Conditions->Decision Catalyst_Activity Catalyst Activity & Selectivity Catalyst_Activity->Decision Product_Specs->Decision Optimization Optimize Reaction Conditions Decision->Optimization Analysis Characterize Polymer Optimization->Analysis Analysis->Optimization Iterate if needed Final_Product Specialty Polymer Analysis->Final_Product

References

Application Notes and Protocols: Green Synthesis of TiO2 Nanoparticles using Titanium Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the environmentally friendly synthesis of titanium dioxide (TiO₂) nanoparticles using titanium isopropoxide as a precursor and various plant extracts as reducing and capping agents. This "green" approach offers a cost-effective, eco-friendly, and simple alternative to traditional chemical and physical synthesis methods.[1][2][3]

Introduction

Titanium dioxide nanoparticles are of significant interest due to their unique properties, including high stability, non-toxicity, and excellent photocatalytic activity, making them suitable for a wide range of applications in medicine, environmental remediation, and drug delivery.[2][4][5] The green synthesis route utilizes phytochemicals present in plant extracts, such as flavonoids, polyphenols, and alkaloids, to act as bioreducing and stabilizing agents, eliminating the need for hazardous chemicals.[6][7] This method is not only sustainable but can also enhance the functional properties of the resulting nanoparticles.[6][8]

Experimental Protocols

Preparation of Plant Extract

A variety of plant leaves can be utilized for the synthesis of TiO₂ nanoparticles. The general procedure for preparing the aqueous leaf extract is as follows:

  • Collection and Cleaning: Collect fresh, healthy plant leaves (e.g., Phyllanthus niruri, Morus nigra, Impatiens rothii). Wash the leaves thoroughly with distilled water to remove any dust and contaminants.[1]

  • Drying and Grinding: Shade-dry the leaves for several days until they are completely free of moisture. Grind the dried leaves into a fine powder using a blender or mortar and pestle.[1][9]

  • Extraction:

    • Add a known amount of the leaf powder (e.g., 20 g) to a specific volume of distilled water (e.g., 150 mL) in a flask.[9]

    • Heat the mixture at a controlled temperature (e.g., 50°C - 90°C) for a specified duration (e.g., 2 hours) with continuous stirring.[9][10]

    • Allow the extract to cool to room temperature.

    • Filter the extract using Whatman No. 1 filter paper to remove plant debris. The resulting filtrate is the plant extract ready for nanoparticle synthesis.[9][11]

Green Synthesis of TiO₂ Nanoparticles

The sol-gel method is commonly employed for the green synthesis of TiO₂ nanoparticles.[9]

  • Precursor Solution: Prepare a solution of titanium isopropoxide (TTIP) in a solvent like ethanol. For instance, dissolve 15 mL of TTIP in 50 mL of ethanol.[11]

  • Reaction Mixture:

    • Slowly add a specific volume of the prepared plant extract (e.g., 50 mL) to the TTIP solution under vigorous and continuous stirring.[9][11]

    • Continue stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms. The color of the solution may change, indicating the formation of nanoparticles.[9][11]

  • Separation and Washing:

    • Allow the precipitate to settle overnight.[11]

    • Separate the precipitate by filtration using Whatman filter paper or by centrifugation (e.g., 5000 rpm for 20 minutes).[9][11]

    • Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.[11]

  • Drying and Calcination:

    • Dry the washed nanoparticles in a hot air oven at a specific temperature (e.g., 80°C) for several hours (e.g., 3-24 hours) to obtain a powder.[9][11]

    • For enhanced crystallinity, the dried powder can be calcined in a muffle furnace at a high temperature (e.g., 600°C) for a few hours (e.g., 3 hours).[9]

Characterization of Synthesized TiO₂ Nanoparticles

To ascertain the properties of the synthesized TiO₂ nanoparticles, various characterization techniques are employed:[4][6]

  • UV-Visible Spectroscopy: To confirm the formation of TiO₂ nanoparticles by observing the characteristic absorption peaks.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups from the plant extract that are responsible for the reduction and capping of the nanoparticles.[6][8] The presence of a band in the 650–700 cm⁻¹ region is indicative of the Ti-O-Ti bond.[6][8]

  • X-ray Diffraction (XRD): To determine the crystalline structure (anatase, rutile, or brookite), phase purity, and average crystallite size of the nanoparticles using the Debye-Scherrer equation.[12]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size distribution of the nanoparticles.[12][13]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information about their size, shape, and lattice structure.[4]

  • Energy-Dispersive X-ray (EDX) Analysis: To determine the elemental composition of the synthesized nanoparticles and confirm their purity.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the green synthesis of TiO₂ nanoparticles using titanium isopropoxide and different plant extracts.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant ExtractPrecursor ConcentrationReaction Time (h)Calcination Temp. (°C)Average Nanoparticle Size (nm)MorphologyReference
Impatiens rothii15 mL TTIP in 50 mL Ethanol12-~25Spherical
Phyllanthus niruri20 mL of 1 mM TTIP460020Porous and heterogeneous[9]
Eucalyptus globulus0.39 mg TiO₂ equivalent--20-70Spherical[13]
Morus nigra (Aqueous)10 mL TTIP in 70 mL Water2-0.17Round, irregular[1]
Morus nigra (Ethanolic)10 mL TTIP in 70 mL Water2-0.076Round, irregular[1]
Syzygium cumini---18Round, irregular[6]
Juniperus phoenicea-3-10-30Spherical[4]

Table 2: Characterization Data

Plant ExtractXRD PhaseFTIR (Ti-O-Ti band, cm⁻¹)EDX Elemental Composition (%)Reference
Impatiens rothii--Ti: 54.33, O: 45.67[11]
Phyllanthus niruri-Confirmed carboxyl & hydroxyl groups-[9]
Sansevieria-688.59, 497.63, 950.91-[12]
Juniperus phoeniceaRutileConfirmed bioactive components-[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_extract Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization p1 Collect & Wash Leaves p2 Dry & Grind p1->p2 p3 Aqueous Extraction p2->p3 p4 Filter Extract p3->p4 s2 Mix Extract with Precursor p4->s2 s1 Prepare TTIP Precursor Solution s1->s2 s3 Stir & React s2->s3 s4 Separate Precipitate s3->s4 s5 Wash Nanoparticles s4->s5 s6 Dry & Calcine s5->s6 c1 UV-Vis s6->c1 c2 FTIR s6->c2 c3 XRD s6->c3 c4 SEM / TEM s6->c4 c5 EDX s6->c5

Caption: Workflow for the green synthesis of TiO₂ nanoparticles.

Mechanism of Green Synthesis

green_synthesis_mechanism precursor Titanium Isopropoxide (Ti[OCH(CH₃)₂]₄) hydrolysis Hydrolysis precursor->hydrolysis in aqueous solution ti_ions Ti⁴⁺ ions hydrolysis->ti_ions reduction Bioreduction & Capping ti_ions->reduction plant_extract Plant Extract (Phytochemicals) plant_extract->reduction Flavonoids, Polyphenols, etc. tio2_np TiO₂ Nanoparticles reduction->tio2_np

Caption: Proposed mechanism for green synthesis of TiO₂ nanoparticles.

Applications in Drug Development

Green synthesized TiO₂ nanoparticles exhibit promising potential in various biomedical applications, including:

  • Drug Delivery: Their biocompatibility and high surface area-to-volume ratio make them suitable carriers for targeted drug delivery.[5][14] Studies have shown their efficiency in encapsulating and delivering anticancer drugs like doxorubicin.[14]

  • Antimicrobial Agents: TiO₂ nanoparticles have demonstrated significant antibacterial and antifungal properties against a range of pathogens.[4][15] This makes them candidates for developing new antimicrobial coatings and treatments.

  • Photodynamic Therapy: Due to their photocatalytic activity, TiO₂ nanoparticles can be used in photodynamic therapy to generate reactive oxygen species that can kill cancer cells upon light irradiation.[14]

  • Biosensing: The unique optical and electronic properties of TiO₂ nanoparticles are being explored for the development of sensitive biosensors for disease diagnosis.[14]

Conclusion

The green synthesis of titanium dioxide nanoparticles using titanium isopropoxide and plant extracts presents a simple, efficient, and environmentally sustainable method for producing nanomaterials with significant potential in research, particularly in the field of drug development. The protocols and data presented here provide a foundation for researchers to explore and optimize this synthesis method for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Titanium Isopropoxide Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the hydrolysis of titanium isopropoxide (TTIP). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for managing this sensitive reaction.

Troubleshooting Guide

This section addresses common problems encountered during the hydrolysis of titanium isopropoxide, providing potential causes and solutions in a direct question-and-answer format.

Q1: The moment I add the water or introduce my TTIP solution to an aqueous environment, a dense white precipitate forms instantly. What's happening and how can I prevent it?

A1: This indicates an uncontrolled and extremely rapid hydrolysis and condensation reaction. Titanium isopropoxide is highly reactive with water.[1][2][3] To prevent this, you must slow down the reaction rate.

  • Immediate Solutions:

    • Reduce Reactant Concentration: The most common cause is that the concentration of your titanium precursor is too high.[4] Dilute your TTIP stock solution significantly in a dry alcohol solvent (like isopropanol) before introducing it to the water/catalyst solution.[5]

    • Control the Addition Rate: Instead of adding reactants all at once, introduce the water solution dropwise to the TTIP solution (or vice-versa) under vigorous and continuous stirring.[6] This ensures localized concentrations of water remain low.

    • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., in an ice bath). Lower temperatures decrease the reaction kinetics, providing more control.

Q2: I'm trying to form a stable sol-gel, but I'm getting inconsistent results. Sometimes it forms a gel, sometimes it remains a solution, and other times it precipitates.

A2: Gel formation depends on a delicate balance between the hydrolysis rate (forming Ti-OH bonds) and the condensation rate (forming Ti-O-Ti bonds). Inconsistency points to poor control over key parameters.

  • Key Parameters to Standardize:

    • Water-to-Alkoxide Molar Ratio (h): This is a critical parameter.[1][5] Low h values (e.g., h ≤ 10) tend to favor the formation of more stable, spherical particles, while high h values can lead to unstable colloids and precipitation.[5] You must precisely control the amount of water.

    • pH Control (Catalyst): The pH of the reaction medium has a strong influence on particle size and stability.[5][7][8] Acidic conditions (e.g., pH ~2, using HNO₃ or HCl) often lead to the formation of finer, more homogeneous suspensions compared to neutral or basic conditions, which can cause immediate precipitation.[5][7]

    • Solvent Choice: Ensure you are using a dry, appropriate solvent like isopropanol to dilute the TTIP.[1] The presence of contaminant water in your solvent can initiate premature hydrolysis.

Q3: The final TiO₂ particles I'm synthesizing are too large, aggregated, and have a wide size distribution. How can I achieve smaller, monodisperse nanoparticles?

A3: Particle size and aggregation are direct consequences of the nucleation and growth kinetics, which are governed by the hydrolysis and condensation rates. To get smaller, more uniform particles, you need to favor nucleation over growth and prevent aggregation.

  • Strategies for Size Control:

    • Use a Chelating Agent: This is a highly effective method. Chelating agents like acetic acid, acetylacetone (acac), or nitric acid can be added to the TTIP solution before hydrolysis.[9][10][11] They coordinate with the titanium atom, replacing one or more isopropoxide groups. This sterically hinders the attack by water, thereby slowing down the hydrolysis rate significantly and leading to more controlled particle growth.[9][11]

    • Optimize the Water-to-Surfactant Ratio: In microemulsion or micellar synthesis, the ratio of water to surfactant is a critical parameter that controls the size of the aqueous "nanoreactors" where hydrolysis occurs, thus dictating the final particle size.[12]

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously and constantly to maintain homogeneity and prevent localized areas of high reactant concentration, which can lead to rapid, uncontrolled particle growth and aggregation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of controlling TTIP hydrolysis.

Q1: What are the primary factors that control the hydrolysis rate of titanium isopropoxide?

A1: The hydrolysis rate is influenced by a combination of factors that must be carefully controlled. The main factors are:

  • Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): Higher h values lead to faster hydrolysis.[5][13]

  • pH of the Medium: The reaction is catalyzed by both acids and bases. Acidic conditions (low pH) can help produce stable sols with fine particles, while basic or neutral pH often leads to rapid precipitation.[5][7][8]

  • Temperature: Higher temperatures increase the reaction rate.

  • Presence of Chelating Agents: Ligands like acetic acid or acetylacetone stabilize the TTIP precursor and dramatically slow the hydrolysis rate.[9][11]

  • Solvent: The type and dryness of the solvent used to dissolve the TTIP are crucial. Alcohols are common solvents.[1]

  • Concentration of Precursors: Higher concentrations of TTIP and water lead to a faster, less controllable reaction.[4][13]

Q2: How does a chelating agent work to control the reaction?

A2: A chelating agent is a chemical compound that can form several bonds to a single metal ion. In this case, agents like acetylacetone or acetic acid replace one or more of the isopropoxide (-OCH(CH₃)₂) groups attached to the central titanium atom. This modification has two main effects:

  • Reduces Reactivity: The new ligand is less susceptible to hydrolysis than the original isopropoxide group.[9]

  • Increases Steric Hindrance: The chelating agent is often bulkier than the isopropoxide group, which physically blocks water molecules from easily accessing and attacking the titanium center.[11]

By reducing the reactivity and sterically shielding the titanium atom, the chelating agent effectively slows down the hydrolysis and condensation steps, allowing for more orderly growth of the TiO₂ network and preventing immediate precipitation.[11]

Q3: What is the basic chemical reaction for the hydrolysis and condensation of TTIP?

A3: The process occurs in two main stages:

  • Hydrolysis: The isopropoxide groups (–OR) on the titanium precursor are replaced by hydroxyl groups (–OH) upon reaction with water.

    • Ti{OCH(CH₃)₂}₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH[2]

  • Condensation: The resulting titanium hydroxide molecules then react with each other to form a network of titanium-oxygen-titanium (Ti-O-Ti) bonds, releasing water in the process. This polymerization forms the gel or solid TiO₂ material.

    • Ti(OH)₄ + Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + H₂O

These two reactions occur concurrently, and controlling their relative rates is the key to controlling the final material's properties.

Data Presentation: Influence of Key Parameters

The following tables summarize the qualitative and quantitative effects of major experimental parameters on the hydrolysis reaction and final product.

Table 1: Effect of Reaction Parameters on Hydrolysis Rate and Particle Size

ParameterEffect on Hydrolysis RateEffect on Final Particle SizeNotes
Water/Alkoxide Ratio (h) Increases with higher h values[13]Tends to decrease with high h values, but aggregation becomes a major issue[5]Very high h values can lead to immediate precipitation and large aggregates.[5]
pH (Catalyst) Catalyzed by both acid and baseAcidic pH (e.g., ~2) promotes smaller, more uniform particles.[5][7]Neutral or basic pH often results in rapid precipitation and large, rough aggregates.[5]
Temperature Increases with higher temperatureHigher temperatures can promote crystallite growth and aggregation.[5]Reaction is often cooled to slow kinetics.
Precursor Concentration Increases with higher concentration[13]Lower concentrations favor smaller, more monodisperse particles.[4]High concentrations lead to rapid precipitation.[4]
Chelating Agent Significantly decreases rate[9][11]Promotes smaller, more uniform, and stable particles.[10]Stabilizes the precursor against premature hydrolysis.[9]

Experimental Protocols

Protocol 1: Controlled Hydrolysis of TTIP using an Acid Catalyst

This protocol describes a standard method for synthesizing TiO₂ nanoparticles with a controlled size by using an acid catalyst to moderate the reaction.

  • Prepare Solution A (Precursor):

    • In a dry flask, mix 5 mL of titanium isopropoxide (TTIP) with 15 mL of isopropanol.[5]

    • Seal the flask and stir magnetically for 15 minutes in a fume hood. Ensure all glassware is perfectly dry to prevent premature reaction.

  • Prepare Solution B (Hydrolysis Medium):

    • In a separate beaker, take 250 mL of deionized water.

    • Slowly add nitric acid (HNO₃) dropwise while monitoring with a pH meter until the pH of the solution is stable at 2.0.[5]

  • Initiate Hydrolysis:

    • Place the beaker containing Solution B on a magnetic stirrer and ensure vigorous stirring.

    • Using a burette or syringe pump, add Solution A dropwise to Solution B at a slow, constant rate (e.g., 1 mL/min).

    • A turbid, white-blue suspension will form.[5]

  • Aging and Peptization:

    • Once the addition is complete, cover the beaker and heat the suspension to 60-70°C.[5]

    • Maintain this temperature and continue stirring for 18-20 hours. This aging step, known as peptization, helps break down aggregates and form a stable colloidal suspension.[5]

  • Product Recovery:

    • Allow the suspension to cool to room temperature.

    • Wash the resulting particles by centrifuging the suspension and redispersing the pellet in ethanol. Repeat this washing step three times.

    • Dry the final white powder in an oven at 100°C for several hours to remove residual solvent and water.[5]

Visualizations

Diagram 1: Factors Influencing TTIP Hydrolysis Rate

G main Hydrolysis Rate water Water to Alkoxide Ratio (h) water->main ph pH (Catalyst) ph->main temp Temperature temp->main chelate Chelating Agents chelate->main Decreases conc Precursor Concentration conc->main

A diagram showing the key factors that influence the rate of hydrolysis.

Diagram 2: Generalized Workflow for Controlled Sol-Gel Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing prep_ttip Prepare TTIP Solution (in dry alcohol) prep_h2o Prepare Aqueous Solution (with catalyst/water) mix Controlled Mixing prep_h2o->mix hydrolysis Hydrolysis & Condensation mix->hydrolysis aging Aging (Peptization) hydrolysis->aging drying Washing & Drying aging->drying calcination Calcination (Optional) drying->calcination

A workflow diagram for a typical controlled sol-gel synthesis process.

References

Technical Support Center: Preventing Aggregation of Titanium Isopropoxide (TTIP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of titanium isopropoxide (TTIP) to prevent its aggregation. By understanding the causes of degradation and implementing best practices, users can ensure the quality and reactivity of their material for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is titanium isopropoxide (TTIP), and why is it sensitive during storage?

A1: Titanium isopropoxide, or titanium(IV) isopropoxide, is a metal alkoxide with the formula Ti{OCH(CH₃)₂}₄. It is a highly reactive compound widely used in materials science and organic synthesis, notably in the sol-gel process to create titanium dioxide (TiO₂) materials and as a catalyst.[1][2] Its high reactivity, particularly with water, makes it prone to degradation during storage. Even trace amounts of moisture in the air can initiate an irreversible chemical reaction, leading to aggregation.[1][3]

Q2: What causes the clear, liquid TTIP to become cloudy or form a white precipitate?

A2: The cloudiness or formation of a white solid is due to the hydrolysis and condensation of TTIP upon exposure to moisture.[1][4] TTIP reacts with water (hydrolysis) to replace its isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH). These hydroxylated intermediates then react with each other (condensation) to form stable titanium-oxygen-titanium (Ti-O-Ti) bridges.[4][5] This process creates larger, insoluble polymeric or oligomeric species, which appear as a white precipitate or cause the solution to become turbid.[6]

Q3: What are the ideal storage conditions for TTIP?

A3: To maintain its quality, TTIP must be stored under stringent conditions that exclude moisture and air. The ideal storage protocol includes:

  • Inert Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][7]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[3][7][8]

  • Temperature: Store at a consistently cool temperature. Note that TTIP has a melting point between 14-17 °C, so it may solidify if refrigerated, which is acceptable.[9]

  • Light: Use amber glass or metal containers to protect the compound from potential photochemical degradation.[1]

  • Separation: Store away from incompatible materials like water, strong acids, or oxidizing agents.[7][8]

Q4: Can I salvage TTIP that has already started to aggregate?

A4: Unfortunately, the hydrolysis and condensation process that causes aggregation is generally irreversible. The formation of stable Ti-O-Ti bonds means the material cannot be easily converted back to its monomeric liquid form. Prevention is the only effective strategy. Once a precipitate has formed, the material is considered degraded and may not perform as expected in subsequent reactions.

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps & Prevention
Solution appears hazy or cloudy shortly after opening a new bottle. The container seal may have been compromised, or the TTIP was handled in a humid environment.Immediate Action: If the haziness is minimal, quickly blanket the container with inert gas (N₂ or Ar) and seal it tightly. Prevention: Always handle TTIP in a glovebox or under a positive pressure of inert gas. Use dry syringes or cannulas for transfer.[1][7]
A white solid has precipitated at the bottom of the container. Significant and prolonged exposure to moisture has occurred.[6]Action: The liquid portion may still be usable for non-critical applications, but it is likely partially hydrolyzed. It is recommended to use a fresh, unopened container for sensitive experiments. Prevention: Adhere strictly to inert atmosphere storage and handling protocols. Inspect containers for seal integrity upon receipt.[3][7]
TTIP solidifies in a cold storage room. The storage temperature is below the melting point of TTIP (14-17 °C).Action: This is a normal physical change and does not indicate degradation. Gently warm the container to room temperature to re-melt the solid before use. Ensure the container is sealed tightly before warming to prevent moisture ingress from condensation.

Storage and Handling Protocols

Proper handling is critical to prevent moisture contamination.

Logical Workflow for Safe Handling and Transfer

G cluster_prep Preparation cluster_transfer Inert Atmosphere Transfer cluster_storage Final Storage A Oven-dry all glassware (>120°C overnight) B Cool glassware under vacuum or inert gas A->B C Prepare dry solvents (if making a solution) B->C D Move TTIP and glassware into a glovebox E Purge container septum with N₂ or Ar D->E F Withdraw TTIP with a dry syringe E->F G Transfer to reaction vessel F->G H Re-purge TTIP bottle with inert gas I Seal tightly with cap and Parafilm® H->I J Store in a cool, dry, dark location I->J

Caption: Workflow for handling TTIP to prevent moisture contamination.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Titanium Isopropoxide
PropertyValueSource(s)
Chemical Formula C₁₂H₂₈O₄Ti
Molar Mass 284.22 g·mol⁻¹
Appearance Colorless to light-yellow liquid[1]
Density 0.96 g/mL at 20 °C
Melting Point 14–17 °C (57–63 °F)
Boiling Point 232 °C (450 °F)
Solubility in Water Reacts (hydrolyzes)[2]
Solubility in Solvents Soluble in ethanol, ether, benzene, chloroform

Experimental Protocols

Protocol 1: Visual Inspection of TTIP Quality
  • Objective: To qualitatively assess the purity of TTIP before use.

  • Materials: Container of TTIP.

  • Procedure:

    • Observe the TTIP in its sealed, transparent container.

    • Clarity: The liquid should be clear and free of any suspended particles.

    • Color: The color should be colorless to a faint yellow.[9][1] A significant yellow or brown tint may indicate impurities or degradation.

    • Precipitate: Check for any white solid settled at the bottom of the container. The presence of a precipitate indicates hydrolysis and aggregation.[6]

  • Interpretation: If the liquid is hazy, contains particulates, or has a visible precipitate, it is considered degraded and should not be used for applications requiring high purity.

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS) (Conceptual)
  • Objective: To quantitatively measure the presence and size of aggregates in a TTIP solution. DLS is a powerful technique for analyzing nanoparticle size and aggregation.[10][11]

  • Materials:

    • TTIP solution in a compatible, dry, non-polar solvent (e.g., heptane).

    • DLS instrument.

    • Anhydrous solvent for sample preparation.

    • Glovebox or inert atmosphere chamber.

  • Methodology:

    • Inside a glovebox, prepare a dilute solution of TTIP in the anhydrous solvent.

    • Transfer the solution to a clean, dry cuvette suitable for the DLS instrument.

    • Seal the cuvette to prevent atmospheric moisture contamination during measurement.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform measurements to obtain the particle size distribution.

  • Interpretation: A high-quality TTIP solution should show minimal scattering, corresponding to monomeric or small oligomeric species. The presence of particles in the nanometer to micrometer range indicates the formation of aggregates due to hydrolysis. This method can be used to compare the stability of TTIP under different storage conditions over time.

Underlying Mechanism of Aggregation

The aggregation of TTIP is a two-step chemical process triggered by water.

Signaling Pathway: Hydrolysis and Condensation of TTIP

G A Ti(OR)₄ (Titanium Isopropoxide) C (RO)₃Ti-OH (Hydroxylated Intermediate) A->C Hydrolysis (+ ROH) B H₂O (Water) B->C D (RO)₃Ti-O-Ti(OR)₃ (Dimer/Oligomer) C->D Condensation (+ H₂O or ROH) C->D  + (RO)₃Ti-OH E Further Condensation & Aggregation D->E F TiO₂ Precipitate E->F

Caption: The reaction pathway of TTIP degradation in the presence of water.

References

"troubleshooting white precipitate formation in titanium isopropoxide solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with titanium isopropoxide (TTIP) solutions. Our goal is to help you overcome common challenges, such as the formation of white precipitates, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate that forms in my titanium isopropoxide solution?

A1: The white precipitate is typically titanium dioxide (TiO₂).[1][2] Titanium isopropoxide is highly sensitive to moisture and reacts with water in a process called hydrolysis.[1][3][4] This reaction converts the soluble titanium isopropoxide into insoluble titanium dioxide, which appears as a white solid.[1][2]

Q2: Why is my titanium isopropoxide solution turning cloudy or forming a gel?

A2: Cloudiness or gel formation is also a result of hydrolysis and condensation reactions.[4][5] Even trace amounts of water from the solvent, atmosphere, or glassware can initiate this process.[2][3][6] The initial hydrolysis leads to the formation of titanium-hydroxy species (Ti-OH), which then undergo condensation to form Ti-O-Ti bridges, creating a network that can lead to a gel-like consistency or a cloudy suspension of fine particles.[5] The temperature of the solution can also play a role; at around 20°C, a white precipitate is more likely, while at higher temperatures, a gel may form.[7]

Q3: How can I prevent the formation of a white precipitate in my TTIP solution?

A3: Preventing precipitation primarily involves rigorously excluding water from your experimental setup. This can be achieved by:

  • Using anhydrous solvents: Ensure that all solvents, such as isopropanol or ethanol, are rated as anhydrous and are handled properly to prevent water absorption.[8]

  • Working under an inert atmosphere: Handling titanium isopropoxide and preparing solutions in a glove box or under a flow of dry nitrogen or argon can significantly reduce exposure to atmospheric moisture.[3][6]

  • Using dry glassware: Oven-dry all glassware and cool it in a desiccator before use.

  • Controlling the hydrolysis rate: The addition of chelating agents or stabilizers, such as acetic acid or acetylacetone, can modify the titanium precursor and control the rate of hydrolysis.[9][10]

Q4: What is the role of acetic acid in titanium isopropoxide solutions?

A4: Acetic acid can act as both a catalyst and a chelating agent to control the hydrolysis of titanium isopropoxide.[9] As a chelating agent, it can replace some of the isopropoxide groups, forming a more stable complex that is less reactive towards water.[9] This slows down the hydrolysis and condensation reactions, preventing rapid precipitation and allowing for the formation of more uniform nanoparticles or films.[9]

Troubleshooting Guide

Issue: Immediate formation of a white precipitate upon adding titanium isopropoxide to the solvent.
Possible Cause Recommended Solution
Contaminated Solvent Use a new, sealed bottle of anhydrous solvent. Test the solvent for water content if possible.
Wet Glassware Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a dry atmosphere before use.
High Humidity Perform the experiment in a glove box with a dry atmosphere or under a continuous flow of an inert gas like nitrogen or argon.[6]
Rapid Addition of TTIP Add the titanium isopropoxide dropwise to the solvent while stirring vigorously to ensure rapid and homogeneous mixing.
Issue: Solution becomes cloudy or forms a precipitate over time (minutes to hours).
Possible Cause Recommended Solution
Slow Reaction with Trace Moisture Store the solution under an inert atmosphere. Ensure the storage container is properly sealed.
Unstable Solution Formulation Consider adding a stabilizing agent. Acetic acid is commonly used; a molar ratio of TTIP to acetic acid of 1:1 to 1:4 is often a good starting point.[9]
High Precursor Concentration High concentrations of titanium isopropoxide can lead to faster particle growth and agglomeration.[11] Try diluting your solution.
Issue: Formation of a gel instead of a clear solution or a fine precipitate.
Possible Cause Recommended Solution
Elevated Temperature The reaction kinetics are temperature-dependent.[7] Try preparing and storing the solution at a lower temperature.
Incorrect Water to TTIP Ratio In some sol-gel processes, a specific amount of water is intentionally added. Gelation can occur if this ratio is too high. Carefully control the amount of water added.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Titanium Isopropoxide Stock Solution

This protocol describes the preparation of a stock solution of titanium isopropoxide in isopropanol, stabilized with acetic acid.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Anhydrous isopropanol

  • Glacial acetic acid

  • Oven-dried glassware (e.g., graduated cylinders, beaker, magnetic stir bar, and a sealed storage bottle)

  • Inert atmosphere environment (glove box or Schlenk line)

Procedure:

  • Inside an inert atmosphere, measure the required volume of anhydrous isopropanol and place it in the beaker with a magnetic stir bar.

  • Slowly add the desired volume of glacial acetic acid to the isopropanol while stirring.

  • Carefully measure the required volume of titanium isopropoxide and add it dropwise to the isopropanol/acetic acid mixture while stirring vigorously.

  • Continue stirring for at least 15-30 minutes to ensure the solution is homogeneous.

  • Transfer the stabilized solution to a dry, sealed storage bottle. Store under an inert atmosphere.

Visualizations

Logical Workflow for Troubleshooting Precipitate Formation

TroubleshootingWorkflow start White Precipitate Observed check_moisture Review Moisture Control (Solvents, Glassware, Atmosphere) start->check_moisture check_procedure Review Experimental Procedure (Addition Rate, Temperature) check_moisture->check_procedure Adequate implement_drying Implement Stricter Drying Protocols (Anhydrous Solvents, Oven-Dried Glassware) check_moisture->implement_drying Inadequate use_inert Use Inert Atmosphere (Glove Box, N2/Ar Flow) check_moisture->use_inert Inadequate check_formulation Review Solution Formulation (Concentration, Stabilizers) check_procedure->check_formulation Optimal optimize_addition Optimize Addition Rate and Temperature check_procedure->optimize_addition Suboptimal adjust_concentration Adjust TTIP Concentration check_formulation->adjust_concentration Concentration too high add_stabilizer Incorporate a Stabilizer (e.g., Acetic Acid) check_formulation->add_stabilizer No stabilizer used fail Issue Persists - Further Consultation Needed check_formulation->fail All checks passed success Stable Solution Achieved implement_drying->success use_inert->success optimize_addition->success adjust_concentration->success add_stabilizer->success

Caption: A logical workflow diagram for troubleshooting the formation of white precipitates in titanium isopropoxide solutions.

Signaling Pathway of TTIP Hydrolysis and Condensation

HydrolysisPathway TTIP Titanium Isopropoxide Ti(O-iPr)4 Hydrolysis Hydrolysis TTIP->Hydrolysis H2O Water (H2O) H2O->Hydrolysis Intermediate Hydroxylated Intermediate Ti(O-iPr)3(OH) Hydrolysis->Intermediate Alcohol Isopropanol (iPrOH) Hydrolysis->Alcohol Condensation Condensation Intermediate->Condensation Dimer Ti-O-Ti Dimer Condensation->Dimer TiO2 Titanium Dioxide (TiO2) (White Precipitate) Dimer->TiO2 Further Condensation

Caption: The chemical pathway illustrating the hydrolysis and condensation of titanium isopropoxide leading to the formation of titanium dioxide.

References

Technical Support Center: Managing Exothermic Reactions in Titanium Isopropoxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the highly exothermic reaction involved in the synthesis of titanium isopropoxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safety and success of your experiments.

Troubleshooting Exothermic Reactions

Problem: Rapid and Uncontrolled Temperature Increase

A sudden spike in temperature during the addition of titanium tetrachloride (TiCl₄) to isopropanol is a critical issue that can lead to solvent boiling, pressure buildup, and potential reactor failure.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Addition Rate of TiCl₄ Immediately stop the addition of TiCl₄. Reduce the addition rate significantly. Monitor the temperature closely and only resume addition when the temperature has stabilized to the desired setpoint.
Inadequate Cooling Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction flask. Check that the stirring is vigorous enough to ensure efficient heat transfer to the cooling medium.
Incorrect Solvent While isopropanol is a reactant, the choice of an appropriate co-solvent can help dissipate heat. Consider using a higher-boiling point, inert co-solvent if the reaction temperature is consistently exceeding the boiling point of isopropanol.
Concentrated Reactants Using highly concentrated reactants can lead to a more vigorous reaction. Diluting the isopropanol with a suitable inert solvent before adding TiCl₄ can help to moderate the reaction rate and temperature increase.

Problem: Localized Hotspots and Bumping

Even with a cooling bath, localized areas of high temperature can occur, leading to sudden, violent boiling (bumping).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Mixing Increase the stirring rate to improve homogeneity and heat distribution throughout the reaction mixture. Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel.
Direct Addition of TiCl₄ to the Bulk Solution Add the TiCl₄ dropwise into the vortex of the stirred isopropanol solution. This ensures rapid dispersion and minimizes the formation of localized hot spots.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during titanium isopropoxide synthesis?

The primary safety concern is the highly exothermic reaction between titanium tetrachloride and isopropanol, which can lead to a thermal runaway if not properly controlled.[1][2] This reaction generates a significant amount of heat and hydrogen chloride (HCl) gas, which is corrosive.[1][2]

Q2: How can I control the temperature of the reaction?

Effective temperature control is crucial. Key strategies include:

  • Slow, controlled addition of titanium tetrachloride to isopropanol.

  • Efficient cooling using an ice bath or a cryostat to maintain a low reaction temperature (e.g., 0°C).[3]

  • Vigorous stirring to ensure even heat distribution.

  • Dilution of the reactants in an inert solvent to moderate the reaction rate.

Q3: What is a safe rate for adding titanium tetrachloride?

The optimal addition rate depends on the scale of your reaction, the efficiency of your cooling system, and the concentration of your reactants. A general starting point for a lab-scale synthesis is to add the TiCl₄ dropwise, monitoring the internal temperature to ensure it does not rise uncontrollably. A rate of approximately 1-2 mL per minute is often a safe starting point for smaller scale reactions, with adjustments made based on the observed temperature changes.

Q4: What should I do if the reaction starts to run away (uncontrolled temperature increase)?

  • Immediately stop the addition of TiCl₄.

  • Ensure the cooling bath has sufficient cooling capacity (add more ice/dry ice if necessary).

  • If safe to do so, you can add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.

  • Be prepared to vent any excess pressure through a properly functioning fume hood.

  • Have an appropriate fire extinguisher and other safety equipment readily available.

Q5: What is the role of a solvent in managing the exotherm?

While isopropanol is a reactant, using an inert co-solvent can help manage the exotherm in several ways:

  • Heat Sink: The solvent mass absorbs some of the heat generated by the reaction, buffering the temperature increase.

  • Dilution: By lowering the concentration of the reactants, the reaction rate is slowed, leading to a more controlled release of heat.

  • Boiling Point: A solvent with a higher boiling point than isopropanol can allow the reaction to be run at a slightly higher, yet still controlled, temperature without the risk of the solvent boiling.[4]

Q6: How does the purity of reactants affect the reaction?

Using reactants of high purity is essential. Impurities can sometimes catalyze side reactions or interfere with the main reaction, potentially leading to unexpected exotherms or byproducts. Water is a particularly problematic impurity as it will readily react with both titanium tetrachloride and the titanium isopropoxide product.

Experimental Protocols

Detailed Methodology for Controlled Synthesis of Titanium Isopropoxide (Lab-Scale)

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Isopropanol

  • Inert solvent (e.g., hexane or toluene) - optional

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a thermometer/thermocouple

  • Ice-water bath or cryostat

  • Schlenk line or nitrogen/argon inlet for an inert atmosphere

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) to exclude moisture.

  • Reactant Preparation: Charge the round-bottom flask with anhydrous isopropanol (and optional inert solvent). Cool the flask to 0°C using an ice-water bath.

  • Slow Addition: Slowly add the titanium tetrachloride to the stirred isopropanol solution via the dropping funnel. Monitor the internal temperature of the reaction mixture continuously. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The resulting hydrogen chloride is typically removed by bubbling a stream of dry nitrogen through the solution or by neutralization with a suitable base.

Quantitative Data on Reaction Parameters

Parameter Condition Expected Effect on Exotherm Relative Temperature Increase
TiCl₄ Addition Rate Slow (e.g., 1 mL/min)Controlled, gradual temperature riseLow
Fast (e.g., >5 mL/min)Rapid, potentially uncontrollable temperature spikeHigh
Cooling Ice Bath (0°C)Effective heat removal for controlled additionLow
No CoolingDangerous, rapid temperature increase to boilingVery High
Solvent Isopropanol onlyModerate exotherm, dependent on addition rateMedium
Isopropanol in Hexane (1:1)Milder exotherm due to dilutionLow-Medium
Stirring VigorousEfficient heat dissipation, uniform temperatureLow
PoorLocalized hotspots, risk of bumpingHigh

Visualizations

Exothermic_Reaction_Management cluster_synthesis Titanium Isopropoxide Synthesis cluster_control Control Measures cluster_outcome Reaction Outcome TiCl4 Titanium Tetrachloride Reaction Exothermic Reaction TiCl4->Reaction Isopropanol Isopropanol Isopropanol->Reaction Product Titanium Isopropoxide + HCl Reaction->Product Controlled Controlled Reaction Reaction->Controlled If Controlled Runaway Thermal Runaway Reaction->Runaway If Uncontrolled Cooling Cooling (Ice Bath) Cooling->Reaction Removes Heat SlowAddition Slow Addition Rate SlowAddition->Reaction Regulates Rate Stirring Vigorous Stirring Stirring->Reaction Distributes Heat InertAtmosphere Inert Atmosphere InertAtmosphere->Isopropanol Prevents Side Reactions

Caption: Workflow for managing the exothermic synthesis of titanium isopropoxide.

Troubleshooting_Runaway_Reaction cluster_problem Problem cluster_immediate_actions Immediate Actions cluster_analysis Post-Incident Analysis cluster_prevention Preventative Measures Runaway Uncontrolled Temperature Rise StopAddition Stop TiCl4 Addition Runaway->StopAddition First Step EnhanceCooling Enhance Cooling Runaway->EnhanceCooling Dilute Dilute with Cold Solvent (if safe) Runaway->Dilute ReviewAdditionRate Review Addition Rate StopAddition->ReviewAdditionRate CheckCoolingSystem Check Cooling System EnhanceCooling->CheckCoolingSystem EvaluateMixing Evaluate Mixing Efficiency Dilute->EvaluateMixing ReviseProtocol Revise Protocol ReviewAdditionRate->ReviseProtocol ImproveEquipment Improve Equipment CheckCoolingSystem->ImproveEquipment EvaluateMixing->ReviseProtocol

References

Technical Support Center: Purification of Titanium Isopropoxide by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying titanium isopropoxide via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why do I need to purify titanium isopropoxide?

A1: Commercial grades of titanium isopropoxide can contain impurities such as titanium dioxide (TiO₂), a white precipitate formed from hydrolysis, and residual starting materials from its synthesis.[1] For many sensitive applications, such as in the preparation of catalysts like in Sharpless epoxidation or in the synthesis of advanced materials, freshly distilled, high-purity titanium isopropoxide is required to ensure reproducibility and optimal reaction outcomes.[1][2][3]

Q2: What are the primary impurities in commercial titanium isopropoxide?

A2: The most common impurity is titanium dioxide (TiO₂), which results from the compound's high sensitivity to moisture.[1] Other potential impurities include isopropanol, titanium tetrachloride from its synthesis, and various metal ions.[4]

Q3: What is the principle behind purifying titanium isopropoxide by vacuum distillation?

A3: Vacuum distillation is a technique used to purify compounds that have high boiling points or are sensitive to high temperatures.[5] By reducing the pressure inside the distillation apparatus, the boiling point of titanium isopropoxide is significantly lowered, allowing it to vaporize and be collected as a pure liquid, leaving non-volatile impurities like TiO₂ behind.[1] This method prevents thermal decomposition, which can occur at its atmospheric boiling point.[6][7]

Q4: What are the ideal storage conditions for purified titanium isopropoxide?

A4: Purified titanium isopropoxide is extremely sensitive to moisture and air.[2] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place to prevent degradation and hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
White precipitate in the distillation flask The titanium isopropoxide has been exposed to moisture, causing hydrolysis and the formation of titanium dioxide (TiO₂).[8]- For many applications, the presence of TiO₂ will not interfere with the subsequent reaction.[1]- If purification is necessary, proceed with vacuum distillation. The TiO₂ is non-volatile and will remain in the distillation flask.- For a quick purification for less sensitive applications, the liquid can be filtered through a Teflon syringe filter to remove the solid particles.[1]
Difficulty achieving a high vacuum There are leaks in the distillation apparatus.- Ensure all glass joints are properly greased and securely clamped.- Check all tubing and connections for cracks or loose fittings.- Perform a "wiggle test" by gently moving connections to see if the vacuum level changes, indicating a leak.
"Bumping" or violent boiling of the liquid Superheating of the liquid due to a lack of nucleation sites for smooth boiling. Boiling chips are often ineffective under vacuum.[9][10]- Use a magnetic stir bar and a stirrer/hotplate to ensure vigorous stirring throughout the distillation. This provides nucleation sites and promotes even heating.- Alternatively, introduce a slow, steady stream of an inert gas (nitrogen or argon) through a fine capillary tube (ebulliator) that extends below the liquid surface.[9]
Product is not distilling at the expected temperature/pressure - The vacuum is not as low as indicated by the gauge.- The thermometer is not placed correctly.- The heating is insufficient.- Verify the accuracy of your vacuum gauge.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor.- Gradually increase the heating mantle temperature. Be patient, as it can take time for the liquid to reach its boiling point under vacuum.
Distillate is discolored (yellowish) This can sometimes be inherent to the compound, but significant darkening may indicate some thermal decomposition.- Ensure the distillation is performed at the lowest possible temperature by achieving a good vacuum.- The onset of thermal decomposition for titanium isopropoxide is around 250°C.[6] Staying well below this temperature is crucial.- A slightly yellow color in the distillate is often acceptable.
Solidification in the condenser The condenser water is too cold, causing the titanium isopropoxide (m.p. 14-17°C) to solidify.- Use room temperature water for the condenser or run the cooling water at a slower rate to avoid overcooling.

Data Presentation

Physical Properties of Titanium (IV) Isopropoxide

PropertyValue
Molecular Formula C₁₂H₂₈O₄Ti
Molecular Weight 284.22 g/mol [11]
Appearance Colorless to light-yellow liquid[11]
Density 0.96 g/mL at 20°C
Melting Point 14-17 °C[11]
Boiling Point 232 °C (at atmospheric pressure)[11]

Boiling Point of Titanium (IV) Isopropoxide at Reduced Pressures

Pressure (mbar)Boiling Point (°C)
~5~90 (similar to Zr(OtBu)₄)[1]
6062 (for a related compound)[12]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Titanium Isopropoxide

Objective: To purify commercial-grade titanium isopropoxide by removing non-volatile impurities, primarily titanium dioxide.

Materials:

  • Commercial grade titanium (IV) isopropoxide

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum pump (capable of reaching <1 mbar)

  • Vacuum gauge

  • Inert gas (Nitrogen or Argon) line

  • Schlenk line or similar inert atmosphere setup

  • Appropriate clamps and stands

  • Vacuum grease

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and then cooled under a stream of dry nitrogen or argon to ensure it is completely moisture-free.

  • Apparatus Assembly:

    • Assemble the distillation apparatus (distillation pot, short-path head, and receiving flask) under a positive pressure of inert gas.

    • Place a magnetic stir bar in the distillation pot.

    • Lightly grease all glass joints with vacuum grease to ensure a good seal.

    • Insert the thermometer into the adapter, ensuring the top of the bulb is level with the bottom of the side-arm of the distillation head.

    • Connect the condenser to a water source (room temperature water is sufficient).

    • Connect the vacuum adapter to the vacuum pump via a trap and a vacuum gauge.

  • Charging the Flask:

    • Under a positive flow of inert gas, quickly charge the distillation pot with the titanium isopropoxide to be purified. If there is a significant amount of solid TiO₂, it may be beneficial to decant the liquid into the flask.

    • Seal the system immediately.

  • Distillation:

    • Begin vigorous stirring of the titanium isopropoxide.

    • Slowly and carefully apply the vacuum. The pressure should drop to below 1 mbar for efficient distillation at a lower temperature.

    • Once a stable vacuum is achieved, begin to gently heat the distillation pot using the heating mantle.

    • Increase the temperature gradually. The titanium isopropoxide will begin to boil and then condense on the condenser.

    • Collect the fraction that distills at a constant temperature for the given pressure.

  • Shutdown and Storage:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with inert gas.

    • The purified titanium isopropoxide in the receiving flask should be sealed under an inert atmosphere immediately for storage.

Mandatory Visualization

Vacuum_Distillation_Workflow Experimental Workflow for Vacuum Distillation of Titanium Isopropoxide A Prepare Dry Glassware (Oven-dried and cooled under inert gas) B Assemble Distillation Apparatus (under positive inert gas pressure) A->B C Charge Flask with Titanium Isopropoxide B->C D Start Stirring and Apply Vacuum C->D E Gently Heat the Flask D->E F Distillation (Collect distillate at constant T and P) E->F G Cool Apparatus to Room Temperature F->G J Troubleshooting? F->J H Vent with Inert Gas G->H I Store Purified Product under Inert Atmosphere H->I K Check for Leaks J->K Vacuum Issue L Address Bumping (Increase stirring/use ebulliator) J->L Violent Boiling M Adjust Heating/Thermometer J->M No Distillate K->D Re-check seals L->D Adjust conditions M->E Re-assess setup

Caption: Workflow for the purification of titanium isopropoxide.

References

Technical Support Center: The Role of pH in Titanium Isopropoxide Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of pH in the titanium isopropoxide (TTIP) sol-gel process for synthesizing titanium dioxide (TiO₂) nanomaterials.

Troubleshooting Guides

This section addresses specific issues that may arise during the sol-gel process, with a focus on pH-related causes and solutions.

Issue 1: Immediate formation of a dense, white precipitate upon adding water.

Question: I'm trying to synthesize a TiO₂ sol, but as soon as I introduce the water/alcohol mixture to my titanium isopropoxide (TTIP) solution, a thick white precipitate forms instantly instead of a stable sol. What is happening and how can I fix it?

Answer:

Probable Cause: This issue is typically caused by an uncontrolled and extremely rapid hydrolysis reaction of the titanium isopropoxide.[1] TTIP is highly reactive with water.[2][3] If the reaction conditions are not properly controlled, the hydrolysis and subsequent condensation reactions proceed too quickly, leading to the immediate precipitation of large, agglomerated titanium hydroxide particles instead of the gradual formation of a colloidal sol. The pH of the reaction medium is a primary factor controlling this reaction rate.[4]

Solution:

  • Lower the pH: The most effective way to control the hydrolysis rate is to work under acidic conditions (typically pH < 3).[4][5] Protons in an acidic solution protonate the alkoxy groups on the TTIP, making them less susceptible to nucleophilic attack by water, thus slowing down the hydrolysis reaction.[4] You can adjust the pH of your water or water/alcohol mixture by adding a small amount of an acid like nitric acid (HNO₃) or hydrochloric acid (HCl) before adding it to the TTIP solution.[6][7][8]

  • Use a Chelating Agent: Incorporating a chelating agent, such as acetic acid, can stabilize the TTIP precursor.[1][9] The chelating agent replaces some of the isopropoxide groups, forming a more stable complex that hydrolyzes more slowly.[1][10]

  • Control Reagent Addition: Add the water-containing solution to the TTIP solution very slowly (dropwise) under vigorous stirring.[11][12] This ensures that the water is dispersed quickly, preventing localized high concentrations that lead to rapid precipitation.

  • Lower the Temperature: Performing the reaction in an ice bath can help to slow down the exothermic hydrolysis reaction.[5][13]

Issue 2: The sol turns into a solid gel too quickly (or not at all).

Question: My sol-gel process is difficult to control. Sometimes the entire solution solidifies into a gel almost immediately after mixing, while other times it remains a liquid for days without forming a gel. How does pH influence this gelation time?

Answer:

Probable Cause: Gelation time is directly linked to the rates of hydrolysis and condensation, which are heavily influenced by pH.[4]

  • Rapid Gelation: Near the isoelectric point of TiO₂ (typically pH 5-6.8), particles have minimal surface charge, leading to rapid agglomeration and a fast gelation time.[14]

  • Slow or No Gelation: Under very acidic or very basic conditions, the particles are highly charged (positive in acid, negative in base), resulting in strong electrostatic repulsion.[14] This repulsion prevents particles from aggregating, leading to a stable sol and a very long gelation time.[14] Acidic conditions (pH < 3) generally favor hydrolysis but slow down condensation, while basic conditions accelerate condensation.[4][15]

Solution:

  • To Accelerate Gelation: Carefully adjust the pH of your stable sol towards the isoelectric point. This can be done by slowly adding a base (like ammonium hydroxide) to an acidic sol or an acid to a basic sol. Proceed with caution, as adding too much can cause rapid, uncontrolled precipitation.

  • To Slow Down Gelation/Prevent Precipitation: Ensure the pH is sufficiently low (e.g., pH 2-3) or high (e.g., pH 9-11).[14][16] Working far from the isoelectric point will maintain particle repulsion and keep the sol stable.[14] For many applications seeking precipitates rather than gels, working at a neutral or less acidic pH can be beneficial.[15]

Issue 3: The final TiO₂ powder is amorphous or has the wrong crystal phase (e.g., rutile instead of anatase).

Question: After calcination, my TiO₂ powder is amorphous according to XRD analysis, or I'm getting the rutile phase when I want the anatase phase. How can I control the crystallinity and phase composition using pH?

Answer:

Probable Cause: The pH of the initial sol plays a crucial role in determining the crystalline structure of the TiO₂ after heat treatment.[14][17]

  • Amorphous Structure: If the material is amorphous after calcination at a sufficiently high temperature (e.g., >400°C), it could be due to preparation conditions that inhibit crystal growth. However, often the as-prepared gel is amorphous at room temperature and requires calcination to crystallize.[18] Coatings prepared at pH 1 and 7 have been observed to be amorphous even after heating to 450°C.[19][20]

  • Phase Control: Generally, acidic conditions favor the formation of the rutile phase, while neutral to basic conditions favor the anatase phase.[14] Some studies show that lower acidity promotes the anatase structure, while higher acidity can lead to the rutile phase.[14] Conversely, pure anatase has been synthesized at a gelling pH of 3.[16] Basic conditions (e.g., pH 12) have been used to specifically develop the brookite phase.[19][20]

Solution:

  • For Anatase Phase: Synthesize the sol under neutral or, more commonly, basic conditions (e.g., pH 8-10).[21] A study found that TiO₂ prepared at pH 9 exhibited excellent photocatalytic activity, characteristic of the anatase phase.[14][22]

  • For Rutile Phase: Use highly acidic conditions (e.g., pH 1-2) for the sol preparation.[14] A trace of rutile was found in samples prepared at pH 1.[14]

  • For Brookite Phase: Preparation in a highly basic medium (e.g., pH 12) has been shown to favor the formation of the brookite phase after calcination.[19][20]

  • Ensure Proper Calcination: Regardless of pH, a calcination step (e.g., 400-600°C) is typically required to transform the amorphous dried gel into a crystalline phase.[11][12]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the particle size of TiO₂ nanoparticles in the sol-gel process? A1: The pH has a significant impact on the final particle size. At the isoelectric point (pH 5-6.8), particles tend to agglomerate, leading to larger particle sizes.[14] In contrast, highly acidic or alkaline conditions create strong repulsive forces between particles, which prevents agglomeration and generally leads to the formation of smaller, more stable nanoparticles.[14] Some studies have found that the smallest crystal size is achieved at a pH of 8.

Q2: What is the chemical mechanism behind pH control in the TTIP sol-gel process? A2: The pH controls the rates of two fundamental reactions: hydrolysis and condensation.

  • Hydrolysis: Ti(OR)₄ + H₂O → Ti(OH)(OR)₃ + ROH

  • Condensation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O (oxolation) or Ti-OH + RO-Ti → Ti-O-Ti + ROH (alcoxolation) Under acidic conditions (low pH) , hydrolysis is rapid, but condensation is slow. This leads to the formation of small, linear polymer chains.[4] Under basic conditions (high pH) , both hydrolysis and condensation rates are faster, leading to the formation of more highly branched, cluster-like structures.[18]

Q3: Which acids and bases are typically used to adjust the pH? A3:

  • Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), and acetic acid (CH₃COOH) are commonly used.[6][13][14] Acetic acid can also act as a chelating agent to stabilize the precursor.[9]

  • Bases: Ammonium hydroxide (NH₄OH) and sodium hydroxide (NaOH) are frequently used to achieve basic conditions.[7][14]

Q4: Can pH affect the photocatalytic activity of the resulting TiO₂? A4: Yes, absolutely. The pH influences the crystal phase, particle size, and surface area, all of which are critical factors for photocatalytic performance. For example, TiO₂ prepared at pH 9, which resulted in the anatase phase with a crystallite size of 8.4 nm, showed excellent photocatalytic activity for the degradation of methyl orange.[14] Another study found the highest degradation efficiency for methylene blue with TiO₂ nanoparticles obtained at a pH of 8.

Data Presentation

Table 1: Effect of pH on TiO₂ Crystallite Size and Phase
pHCatalystResulting Phase(s)Avg. Crystallite Size (nm)Reference
1HNO₃Anatase + Rutile14[14][22]
3HNO₃Anatase12[14][22]
5HNO₃Anatase9.4[14][22]
7-Anatase + Rutile (4wt%)Larger sizes observed
8-AnataseSmallest sizes observed
9NaOHAnatase8.4[14][22]
12-Brookite27.4[19][20]

Experimental Protocols

General Protocol for pH-Controlled Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol provides a general framework. Ratios and specific parameters should be optimized based on desired material characteristics.

Materials:

  • Titanium (IV) isopropoxide (TTIP) - Precursor[14]

  • Isopropyl alcohol or Ethanol - Solvent[14]

  • Deionized Water - Hydrolysis agent

  • Nitric Acid (HNO₃) or Ammonium Hydroxide (NH₄OH) - pH modifier[7]

Procedure:

  • Precursor Solution Preparation: In a dry environment (e.g., under an inert atmosphere), dissolve a specific amount of titanium isopropoxide (TTIP) in a solvent like isopropyl alcohol.[14]

  • Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution. This typically consists of deionized water and an alcohol (e.g., isopropyl alcohol).[11]

  • pH Adjustment: This is the critical step. Adjust the pH of the hydrolysis solution to the desired level (e.g., 3 for acidic route, 9 for basic route) by adding the appropriate acid (HNO₃) or base (NH₄OH) dropwise while monitoring with a pH meter.[7][14]

  • Hydrolysis Reaction: Add the pH-adjusted hydrolysis solution dropwise into the TTIP solution under vigorous and constant stirring.[14] A white precipitate or a translucent sol will begin to form.

  • Aging/Gelation: Continue stirring the mixture for several hours (e.g., 4 hours) at room temperature to allow for the hydrolysis and condensation reactions to proceed.[14] The sol may then be aged for a period (e.g., 24 hours) during which it may transform into a gel.[8]

  • Purification: The resulting precipitates or gel are typically washed multiple times to remove unreacted chemicals. This can be done by centrifugation followed by redispersion in ethanol.[14]

  • Drying: Dry the purified material in an oven (e.g., at 80-100°C) to remove the solvent and water.[13][23]

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) for several hours to induce crystallization and obtain the final TiO₂ nanomaterial.[11][14]

Visualizations

Diagrams of Workflows and Mechanisms

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing TTIP Titanium Isopropoxide (TTIP) in Alcohol Mixing Slow Dropwise Addition with Vigorous Stirring TTIP->Mixing H2O Water in Alcohol pH_adjust Adjust pH of Water Solution (Acid/Base) H2O->pH_adjust pH_adjust->Mixing Hydrolysis Hydrolysis & Condensation Mixing->Hydrolysis Aging Aging / Gelation Hydrolysis->Aging Washing Washing & Centrifugation Aging->Washing Drying Drying (e.g., 100°C) Washing->Drying Calcination Calcination (e.g., 450°C) Drying->Calcination Final TiO₂ Nanoparticles Calcination->Final

Caption: Experimental workflow for the pH-controlled sol-gel synthesis of TiO₂.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed (Low pH) cluster_base Base-Catalyzed (High pH) A1 Fast Hydrolysis A2 Slow Condensation A1->A2 A3 Formation of Linear Chains/ Small Particles A2->A3 B1 Fast Hydrolysis B2 Fast Condensation B1->B2 B3 Formation of Branched Clusters/ Aggregates B2->B3 TTIP Ti(OR)₄ Precursor TTIP->A1 TTIP->B1

Caption: Effect of pH on hydrolysis/condensation rates and resulting structures.

Troubleshooting_Tree Start Problem during Sol-Gel Synthesis Prob1 Immediate White Precipitate? Start->Prob1 Sol1 Reaction too fast. Lower pH to < 3. Use chelating agent. Add reagents slowly. Prob1->Sol1 Yes Prob2 Incorrect Gelation Time? Prob1->Prob2 No Prob2_1 Too Fast? Prob2->Prob2_1 Yes Prob2_2 Too Slow? Prob2->Prob2_2 No Prob3 Wrong Crystal Phase or Amorphous? Prob2->Prob3 Neither Sol2_1 pH near isoelectric point. Work at lower or higher pH. Prob2_1->Sol2_1 Sol2_2 Strong particle repulsion. Adjust pH towards neutral. Prob2_2->Sol2_2 Sol3 For Anatase: use pH 8-10. For Rutile: use pH 1-2. Ensure proper calcination. Prob3->Sol3

Caption: Troubleshooting decision tree for common pH-related sol-gel issues.

References

"minimizing byproducts in titanium isopropoxide catalyzed reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Titanium Isopropoxide Catalysis

Welcome to the technical support center for titanium isopropoxide (TTIP) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions catalyzed by titanium isopropoxide?

A1: The most prevalent byproduct is titanium dioxide (TiO₂), which typically appears as a white precipitate. This forms due to the high sensitivity of TTIP to moisture, leading to hydrolysis.[1][2][3] Other byproducts can include isopropanol, released during hydrolysis or ligand exchange, and reaction-specific side products such as oligomers in polymerization or hydroamination reactions.[4][5] During the synthesis of TTIP itself, coproducts like hydrogen chloride or ammonium chloride can be generated.[1][6][7]

Q2: My bottle of titanium isopropoxide has a white solid in it. Is it still usable?

A2: The white precipitate is likely titanium dioxide (TiO₂), indicating that the TTIP has been at least partially hydrolyzed by moisture.[8] For many sensitive organic reactions, it is highly recommended to use a fresh, unopened bottle. However, for less sensitive applications, you may be able to use the remaining liquid by carefully decanting or filtering it through a Teflon syringe filter to remove the solid particles.[8] If high purity is essential, purification via vacuum distillation is possible but can be challenging due to the high boiling point and continued moisture sensitivity.[8]

Q3: What is the purpose of using additives like acetic acid or acetylacetone (AcacH) with TTIP?

A3: Additives such as acetic acid and acetylacetone act as chelating ligands or modifiers. They react with TTIP to form a more stable complex, which reduces the rate of hydrolysis and condensation.[9][10][11] This controlled reaction pathway helps prevent the rapid, uncontrolled precipitation of titanium dioxide and can lead to the formation of more homogeneous materials, such as in sol-gel processes.[10][11]

Q4: How does temperature affect TTIP-catalyzed reactions and byproduct formation?

A4: Temperature is a critical parameter. At elevated temperatures (e.g., above 250°C), titanium isopropoxide can begin to thermally decompose, which alters the reaction mechanism and can lead to different byproducts.[4] For specific catalytic applications, such as direct amidation, higher temperatures (e.g., 100-110°C) may be required for the reaction to proceed, but this must be balanced against potential substrate decomposition.[12]

Q5: Can ligands influence the selectivity and reduce byproducts in TTIP catalysis?

A5: Absolutely. The choice of ligands coordinated to the titanium center has a significant effect on the catalyst's activity and selectivity. Sterically demanding or electronically modified ligands can influence the regioselectivity of a reaction, as seen in alkyne hydroamination, and can help suppress the formation of unwanted byproducts like oligomers.[5][13][14]

Troubleshooting Guide

Problem 1: A white precipitate forms immediately upon adding TTIP to the reaction mixture.

Possible Cause Solution
Moisture Contamination: The high reactivity of TTIP with trace amounts of water leads to rapid hydrolysis, forming insoluble titanium dioxide (TiO₂).[15][16]Ensure Strict Anhydrous Conditions: • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon). • Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent. • Handle TTIP and prepare the reaction under a positive pressure of an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][7]

Problem 2: The reaction workup is complicated by a gelatinous or unfilterable precipitate.

Possible Cause Solution
Formation of Titanium Oxides/Hydroxides: Quenching the reaction with water or aqueous solutions often produces titanium species that are difficult to filter.[17]Optimize Quenching and Workup Protocol: • Quench the reaction by pouring it into a stirred aqueous ammonia solution (e.g., 2M). This can sometimes produce a more filterable solid.[17] • After quenching, add a filter aid like Celite to the slurry before attempting vacuum filtration. This can prevent the fine precipitate from clogging the filter paper.[17] • For some esters, a methanolic solution of KOH or NaOH can be added to precipitate the product, allowing it to be filtered away from the titanium byproducts.[18]

Problem 3: The reaction shows low selectivity, yielding multiple isomers or oligomers.

Possible Cause Solution
Suboptimal Reaction Conditions: Factors like temperature, catalyst loading, or solvent can significantly impact the reaction pathway.Systematic Optimization: • Perform a screening of reaction temperatures and catalyst concentrations to find the optimal conditions for your specific substrate. • The choice of solvent can influence catalyst activity and selectivity; consider screening different anhydrous solvents.
Incorrect Ligand Environment: The basic isopropoxide ligands may not provide sufficient steric or electronic influence to direct the desired selectivity.[5]Introduce Modifying Ligands: • Investigate the use of different aryloxo, phenoxy-imine, or catechol-based ligands to create a more selective catalyst system.[5][13][19] The nature of these ligands can dramatically affect regioselectivity and suppress byproduct formation.[5]

Data Presentation

Table 1: Effect of Acetylacetone (AcacH) Modifier on TTIP Solution Stability

This table summarizes the qualitative effects of varying the molar ratio of TTIP to the chelating agent acetylacetone (AcacH) on the quality of thin films produced by spray pyrolysis, which is indicative of precursor solution stability.

TTIP:AcacH Molar RatioObservation on Resulting Thin FilmImplication for Solution StabilityReference
1:4Surface contains cracksLess stable, faster gel formation[11]
1:5Surface contains cracksLess stable, faster gel formation[11]
1:8Crack-free surfaceMore stable and homogeneous solution[11]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for TTIP Catalysis

This protocol outlines the fundamental steps to minimize hydrolysis of TTIP.

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at 120°C for at least 4 hours and assembled hot. The apparatus should then be cooled to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous grade solvents. It is best practice to freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) under an inert atmosphere.

  • Reagent Handling: Titanium isopropoxide is a moisture-sensitive liquid.[2] It should be stored under an inert atmosphere and transferred using dry, gas-tight syringes or stainless steel cannulas.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. This can be achieved using a balloon or a bubbler system connected to the reaction flask.

  • Quenching: The reaction should be quenched carefully. Instead of adding water directly to the reaction mixture, consider transferring the reaction mixture via cannula into a separate flask containing the quenching solution at a controlled temperature.

Protocol 2: Controlled Hydrolysis of TTIP using Acetic Acid as a Modifier

This protocol is adapted from procedures used in sol-gel synthesis to demonstrate how modifiers can control reactivity.[9]

  • Precursor Modification: In a dry, inert-atmosphere flask, add titanium isopropoxide to a suitable anhydrous solvent (e.g., isopropanol).

  • Modifier Addition: Slowly add a stoichiometric amount of glacial acetic acid (e.g., a 1:1 molar ratio relative to TTIP) to the solution while stirring.[9] Allow the mixture to stir for 30-60 minutes. This forms a more stable titanium-acetate-isopropoxide complex.

  • Controlled Hydrolysis: In a separate flask, prepare a solution of deionized water in the same solvent (e.g., isopropanol).

  • Reaction: Slowly add the water/isopropanol solution to the modified TTIP precursor solution with vigorous stirring. The hydrolysis and condensation will proceed at a much more controlled rate compared to unmodified TTIP, preventing immediate precipitation.

Visualizations

G cluster_prep Phase 1: Pre-Reaction Preparation cluster_reaction Phase 2: Reaction Execution cluster_outcome Outcome prep_glass Oven-Dry Glassware (>120°C, 4h) cool_inert Cool Under Inert Gas (N2/Ar) prep_glass->cool_inert setup Assemble Apparatus Under Inert Gas cool_inert->setup prep_solvent Use Anhydrous/ Distilled Solvents add_reagents Add Anhydrous Solvents & Substrates prep_solvent->add_reagents setup->add_reagents add_ttip Transfer TTIP via Dry Syringe/Cannula add_reagents->add_ttip run_reaction Maintain Positive Inert Pressure add_ttip->run_reaction outcome Minimized Hydrolysis & Reduced TiO₂ Byproduct run_reaction->outcome

Caption: Workflow for minimizing hydrolysis in TTIP-catalyzed reactions.

G start Problem: Low Yield & High Byproduct q1 Is a white precipitate formed instantly? start->q1 cause1 Cause: Moisture Contamination q1->cause1 Yes q2 Is the reaction non-selective? q1->q2 No sol1 Solution: Implement Strict Anhydrous Technique cause1->sol1 end_node Improved Reaction Outcome sol1->end_node cause2 Cause: Suboptimal Conditions or Ligand Environment q2->cause2 Yes q3 Is workup difficult due to gel formation? q2->q3 No sol2 Solution: Optimize Temp/Conc. & Screen Ligands cause2->sol2 sol2->end_node cause3 Cause: Unfavorable Quenching q3->cause3 Yes q3->end_node No sol3 Solution: Use Celite Filtration Aid or Alternative Quench cause3->sol3 sol3->end_node

Caption: Troubleshooting decision tree for common issues in TTIP catalysis.

References

Technical Support Center: Uniform Coating Deposition Using Titanium Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium isopropoxide (TTIP) for uniform coating deposition.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of titanium dioxide (TiO₂) coatings from titanium isopropoxide precursors.

Issue Potential Cause Recommended Solution
White Precipitate in Sol-Gel Solution Uncontrolled hydrolysis of TTIP due to rapid reaction with water/moisture.• Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture. • Use a chelating agent, such as acetic acid, to stabilize the TTIP and control the hydrolysis rate. Add the acetic acid to the TTIP before introducing any water-containing components.[1][2] • Cool the reaction mixture (e.g., in an ice bath) to slow down the hydrolysis and condensation reactions.[3]
Non-Uniform/Streaky Coating (Spin Coating) Presence of agglomerated particles in the sol-gel solution.• Filter the sol-gel solution before application to remove any particulates. • Ensure the substrate is spinning at a stable and appropriate speed (e.g., 3000-4000 rpm) for the desired thickness.[1][4] • Optimize the viscosity of the sol-gel solution; if it's too thick, dilute with an appropriate solvent.
Cracked or Peeling Film High stress in the film due to excessive thickness or improper drying/annealing.• Deposit thinner layers. If a thicker coating is required, build it up through multiple deposition and drying/annealing cycles.[5] • Slow down the heating and cooling rates during the annealing process to minimize thermal stress. • Ensure the substrate is thoroughly cleaned before deposition to promote good adhesion.
Cloudy or Opaque Coating Incomplete solvent removal or formation of large crystalline domains.• Increase the drying time or temperature before the final annealing step to ensure all solvents are evaporated. • Optimize the annealing temperature and time to control the crystal growth. Higher temperatures generally lead to larger crystallites.[4]
Low Deposition Rate (CVD) Sub-optimal deposition temperature or precursor flow rate.• Increase the substrate temperature within the recommended range for the specific CVD process (e.g., 400°C for thermal CVD).[6] • Increase the precursor (TTIP) flow rate, but be mindful that this can also affect film morphology and uniformity.[7]
Amorphous Film Instead of Crystalline (CVD) Deposition temperature is too low.• Increase the substrate temperature. For instance, crystalline anatase TiO₂ can be achieved at deposition temperatures of 400°C in some CVD setups.[8] • A post-deposition annealing step at a sufficiently high temperature (e.g., 500°C) can be used to crystallize the amorphous film.[1]

Frequently Asked Questions (FAQs)

1. What is the role of acetic acid in the sol-gel synthesis of TiO₂ from TTIP?

Acetic acid acts as a stabilizing agent or chelating agent.[2] It reacts with titanium isopropoxide to form a more stable complex, which moderates the highly reactive hydrolysis and condensation rates. This controlled reaction helps to prevent the rapid formation of large, uncontrolled precipitates, leading to a more stable sol and ultimately a more uniform coating.[1]

2. How can I control the thickness of my TiO₂ film?

For spin coating , the film thickness is primarily controlled by the rotational speed of the spinner and the viscosity of the sol-gel solution. Higher spin speeds and lower viscosity solutions generally result in thinner films. For dip coating , the withdrawal speed of the substrate from the sol-gel bath is a key parameter; slower withdrawal speeds typically lead to thicker films. In Chemical Vapor Deposition (CVD) , the deposition time and the precursor flow rate are the main factors influencing film thickness.

3. What is a typical annealing temperature for crystallizing the TiO₂ film?

A common annealing temperature to achieve the anatase crystalline phase is around 500°C.[1] However, the optimal temperature can vary depending on the deposition method and the desired crystal structure and grain size. Some studies have shown that annealing at temperatures between 300°C and 500°C can produce the anatase phase.[4]

4. Why is substrate cleaning so important?

Thorough substrate cleaning is crucial for ensuring good adhesion of the TiO₂ film.[9] Any organic residues, dust particles, or other contaminants on the substrate surface can act as nucleation sites for defects, leading to poor adhesion, film peeling, and non-uniformity. A common cleaning procedure involves sonicating the substrate in a series of solvents like acetone, ethanol, and deionized water.

5. Can I use a solvent other than ethanol for my sol-gel preparation?

Yes, other alcohols like isopropanol or 1-butanol can also be used as solvents.[2][4] The choice of solvent can influence the hydrolysis and condensation kinetics, as well as the viscosity of the sol, which in turn can affect the final film properties.

Experimental Protocols

Sol-Gel Spin Coating Protocol for TiO₂ Thin Film

This protocol provides a general procedure for depositing a TiO₂ thin film on a glass substrate using the sol-gel spin coating method.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Deionized water

  • Glass substrates

Equipment:

  • Spin coater

  • Hot plate

  • Tube furnace

  • Beakers and magnetic stirrer

  • Syringes and filters

Procedure:

  • Substrate Cleaning:

    • Clean the glass substrates by sonicating them in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then heat them on a hot plate at 100°C for 10 minutes to remove any residual moisture.

  • Sol-Gel Preparation:

    • In a beaker, mix ethanol and acetic acid. A common molar ratio of TTIP:Acetic Acid:Ethanol is around 1:2:20, but this can be varied.[1]

    • Slowly add the titanium isopropoxide to the ethanol/acetic acid mixture while stirring continuously.

    • In a separate beaker, prepare a solution of deionized water and ethanol.

    • Add the water/ethanol solution dropwise to the TTIP solution under vigorous stirring.

    • Continue stirring the final solution for at least 2 hours to ensure a stable sol.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the sol-gel solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set time (e.g., 30-45 seconds).[1]

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate at around 100°C for 10 minutes to evaporate the solvent.

    • For thicker films, the coating and drying steps can be repeated multiple times.

    • Finally, anneal the film in a furnace at 500°C for 1 hour to crystallize the TiO₂.[1]

Visualizations

Sol-Gel Process Workflow

SolGelWorkflow cluster_prep Sol Preparation cluster_deposition Deposition cluster_post Post-Treatment TTIP Titanium Isopropoxide Mixing Mixing & Stirring TTIP->Mixing Solvent Ethanol/Isopropanol Solvent->Mixing Stabilizer Acetic Acid Stabilizer->Mixing Water Water Water->Mixing Sol Stable TiO2 Sol Mixing->Sol SpinCoating Spin Coating Sol->SpinCoating Substrate Cleaned Substrate Substrate->SpinCoating CoatedSubstrate Coated Substrate SpinCoating->CoatedSubstrate Drying Drying (100°C) CoatedSubstrate->Drying Annealing Annealing (500°C) Drying->Annealing FinalFilm Uniform TiO2 Film Annealing->FinalFilm

Caption: Workflow for TiO₂ thin film deposition via the sol-gel method.

Troubleshooting Logic for Non-Uniform Coatings

Troubleshooting Start Non-Uniform Coating Observed CheckSol Check Sol-Gel Solution Start->CheckSol CheckProcess Check Deposition Process Start->CheckProcess CheckSubstrate Check Substrate Start->CheckSubstrate Precipitate Precipitate Visible? CheckSol->Precipitate SpinSpeed Spin Speed Stable? CheckProcess->SpinSpeed Cleanliness Substrate Clean? CheckSubstrate->Cleanliness FilterSol Filter Sol Precipitate->FilterSol Yes RemakeSol Remake Sol with Stabilizer Precipitate->RemakeSol Yes, severe FilterSol->CheckProcess RemakeSol->CheckProcess AdjustSpeed Adjust/Calibrate Spin Coater SpinSpeed->AdjustSpeed No Dispensing Consistent Dispensing? SpinSpeed->Dispensing Yes AdjustSpeed->CheckSubstrate Dispensing->CheckSubstrate Yes ImproveDispensing Improve Dispensing Technique Dispensing->ImproveDispensing No ImproveDispensing->CheckSubstrate Reclean Re-clean Substrate Thoroughly Cleanliness->Reclean No Reclean->Start

Caption: A logical guide to troubleshooting non-uniform coatings.

References

Validation & Comparative

A Comparative Analysis of Titanium Isopropoxide and Titanium Butoxide as Precursors for Titanium Dioxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of titanium dioxide (TiO₂) nanoparticles is a critical determinant of the final material's properties and performance. This guide provides an objective comparison of two commonly used titanium alkoxide precursors: titanium isopropoxide (TTIP) and titanium butoxide (TBT), supported by experimental data to inform precursor selection for specific applications.

Titanium isopropoxide and titanium butoxide are both widely employed in the sol-gel synthesis of TiO₂, a process involving hydrolysis and subsequent condensation of the alkoxide precursor.[1] The fundamental difference between these two precursors lies in the steric hindrance and chain length of their alkoxy groups, which significantly influences their reactivity and the characteristics of the resulting TiO₂ nanoparticles.

Physicochemical Properties of Precursors

A summary of the key physicochemical properties of titanium isopropoxide and titanium butoxide is presented below.

PropertyTitanium Isopropoxide (TTIP)Titanium Butoxide (TBT)
Chemical Formula C₁₂H₂₈O₄TiC₁₆H₃₆O₄Ti
Molar Mass 284.22 g/mol [2][3]340.32 g/mol
Appearance Colorless to light-yellow liquid[2][3]Colorless to pale yellow liquid
Density 0.96 g/cm³[2][3]0.996 g/cm³
Boiling Point 232 °C[2][3]310-314 °C
Melting Point 17 °C[2][3]< -55 °C
Solubility in Water Reacts[2][3]Reacts
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, chloroform[2][3]Soluble in many organic solvents

Comparative Performance in TiO₂ Synthesis

The choice between TTIP and TBT has a profound impact on the synthesis process and the final TiO₂ characteristics, including crystallinity, particle size, and surface area.

Reactivity and Hydrolysis Rate

The rate of hydrolysis is a critical factor in controlling the nucleation and growth of TiO₂ nanoparticles. Titanium butoxide has been observed to exhibit a faster hydrolysis rate compared to titanium isopropoxide.[1] This rapid reaction can lead to the formation of larger agglomerates of titanium oxyhydroxides, which consequently results in a lower Brunauer-Emmett-Teller (BET) surface area in the final calcined TiO₂.[1] For synthesis methods that involve extended hydrolysis times, such as the sol-gel process, titanium isopropoxide often yields more favorable results due to its more controlled reaction kinetics.[1]

Crystallization and Phase Transformation

The length of the alkyl chain in the titanium alkoxide precursor influences the crystallization temperature of the TiO₂ anatase phase.[4] Precursors with longer alkyl chains, such as titanium butoxide, generally lead to an increase in the crystallization temperature of the anatase phase.[4] This can be a crucial parameter to control when specific crystalline phases (anatase, rutile, or a mix) are desired, as the phase composition significantly affects the photocatalytic and electronic properties of the TiO₂.

Resulting TiO₂ Nanoparticle Properties

Studies have shown that the choice of precursor directly impacts the properties of the synthesized TiO₂ nanoparticles. For instance, in one comparative study, TiO₂ synthesized from titanium butoxide generated larger average crystal sizes and lower surface areas compared to those synthesized from titanium isopropoxide under similar conditions.[1] The resulting TiO₂ from both precursors, after calcination, typically consists of the anatase phase, which can transform to the more stable rutile phase at higher temperatures.[1]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of TiO₂ nanoparticles using either titanium isopropoxide or titanium butoxide via the sol-gel method. Specific parameters may be adjusted to achieve desired particle characteristics.

Sol-Gel Synthesis of TiO₂ Nanoparticles

Materials:

  • Titanium isopropoxide (TTIP) or Titanium butoxide (TBT)

  • Ethanol (or another suitable alcohol)

  • Deionized water

  • Nitric acid (or another acid/base for pH control)

Procedure:

  • Precursor Solution Preparation: A solution of the titanium precursor (TTIP or TBT) is prepared in an alcohol solvent (e.g., ethanol).

  • Hydrolysis: A mixture of deionized water and alcohol, with a controlled pH (often acidic to control the hydrolysis rate), is added dropwise to the precursor solution under vigorous stirring.

  • Aging: The resulting sol is aged for a specific period (e.g., 24 hours) at room temperature to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a gel.

  • Drying: The gel is dried in an oven (e.g., at 80-100 °C) to remove the solvent and residual water.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a set duration to induce crystallization and remove organic residues. The calcination temperature is a critical parameter for controlling the crystalline phase and particle size.

Visualization of Processes

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

G General Sol-Gel Synthesis Workflow cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Post-Processing Precursor Titanium Alkoxide (TTIP or TBT) Precursor_Solution Precursor Solution Precursor->Precursor_Solution Solvent Alcohol (e.g., Ethanol) Solvent->Precursor_Solution Hydrolysis Hydrolysis & Condensation Precursor_Solution->Hydrolysis Water_Alcohol Water/Alcohol Mixture (Controlled pH) Water_Alcohol->Hydrolysis Sol_Formation Sol Formation Hydrolysis->Sol_Formation Aging Aging Sol_Formation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination TiO2_Nanoparticles TiO₂ Nanoparticles Calcination->TiO2_Nanoparticles G Comparative Hydrolysis and Particle Formation cluster_0 Reactivity cluster_1 Resulting Properties TTIP Titanium Isopropoxide (TTIP) TTIP_Hydrolysis Slower Hydrolysis TTIP->TTIP_Hydrolysis More Controlled TBT Titanium Butoxide (TBT) TBT_Hydrolysis Faster Hydrolysis TBT->TBT_Hydrolysis Less Controlled TTIP_Result Smaller Agglomerates Higher Surface Area TTIP_Hydrolysis->TTIP_Result TBT_Result Larger Agglomerates Lower Surface Area TBT_Hydrolysis->TBT_Result

References

A Comparative Guide to Validating TiO2 Nanoparticle Size: TEM vs. XRD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of nanoparticle size is a critical parameter influencing material properties and performance. This guide provides an objective comparison of two widely used techniques for validating the size of titanium dioxide (TiO2) nanoparticles: Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these analytical methods.

The precise size of TiO2 nanoparticles plays a pivotal role in their catalytic activity, biocompatibility, and overall functionality in various applications, including drug delivery and photocatalysis. Therefore, robust and reliable characterization is paramount. While both TEM and XRD are powerful techniques for nanoparticle sizing, they operate on different principles and can yield complementary information. TEM provides direct visualization and measurement of individual particles, whereas XRD determines the average crystallite size based on the diffraction of X-rays.

Comparative Analysis of TiO2 Nanoparticle Size

The following table summarizes quantitative data from various studies, comparing the nanoparticle sizes of TiO2 as determined by TEM and XRD. It is important to note that TEM measures the physical size of the particles, while XRD, through the Scherrer equation, measures the size of the crystalline domains within the particles. For highly crystalline, single-domain nanoparticles, these values are often in good agreement. However, for polycrystalline or aggregated particles, discrepancies can arise.

Sample DescriptionTEM Size (nm)XRD (Scherrer) Size (nm)Reference
Anatase TiO2 Nanoparticles~7.09~7.09[1]
TiO2 Nanoparticles (Sample C)~7-[2]
TiO2 Nanoparticles (Sample B)~12-[2]
TiO2 Nanoparticles (Sample A)~30-[2]
Anatase TiO2 Nanopowder10-[3][4]
TiO2 Nanoparticles in EG/Water-19.45 (average)[5]
Anatase TiO2 Nanoparticles17.917.9 (UDM method)[6]
Synthesized TiO2 Nanoparticles2-10-[7]

Experimental Protocols

Transmission Electron Microscopy (TEM) Analysis

TEM offers direct imaging of nanoparticles, providing information on size, morphology, and aggregation state.

1. Sample Preparation:

  • Dispersion: A small amount of the TiO2 nanoparticle powder is dispersed in a suitable solvent, such as ethanol or acetone, to create a dilute suspension.[8][9]

  • Ultrasonication: The suspension is sonicated for a specific duration (e.g., 10 minutes) to break up agglomerates and ensure a uniform dispersion of individual nanoparticles.[8][9]

  • Grid Preparation: A few microliters of the dispersed solution are dropped onto a TEM grid (e.g., carbon-coated copper grid).[8][9] The excess solvent is allowed to evaporate, leaving the nanoparticles deposited on the grid.[8][9]

2. Imaging:

  • The prepared TEM grid is loaded into the transmission electron microscope.

  • The instrument is operated at a specific accelerating voltage (e.g., 30 kV to 100 kV).[7][8][9]

  • Images of the nanoparticles are captured at a magnification that allows for clear visualization of individual particles (e.g., 50,000x).[8][9] Multiple images from different areas of the grid are taken to ensure a representative sample.

3. Data Analysis:

  • Image analysis software (e.g., ImageJ) is used to measure the diameters of a statistically significant number of individual nanoparticles (typically >50) from the captured TEM images.[10]

  • The size distribution is then plotted, and the average particle size and standard deviation are calculated.[10]

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique that provides information about the crystalline structure and average crystallite size of the nanoparticles. The crystallite size is calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

1. Sample Preparation:

  • A sufficient amount of the TiO2 nanoparticle powder is placed in a sample holder.

  • The surface of the powder is flattened to ensure a uniform and level surface for X-ray irradiation.

2. Data Acquisition:

  • The sample is mounted in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation with a wavelength of 1.5406 Å).[1][11][12]

  • The diffraction pattern is recorded over a specific range of 2θ angles (e.g., 10° to 80°).[12][13]

3. Data Analysis:

  • The resulting XRD pattern is analyzed to identify the crystalline phase of TiO2 (e.g., anatase or rutile) by comparing the peak positions with standard diffraction data (e.g., JCPDS cards).[12]

  • The full width at half maximum (FWHM) of a prominent diffraction peak (e.g., the (101) peak for anatase) is determined.

  • The average crystallite size (D) is calculated using the Debye-Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

    • K is the Scherrer constant (typically ~0.9).[1]

    • λ is the X-ray wavelength.[1]

    • β is the FWHM of the diffraction peak in radians.

    • θ is the Bragg diffraction angle.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the validation process for TiO2 nanoparticle size using both TEM and XRD.

Validation_Workflow cluster_sample Sample Preparation cluster_tem TEM Analysis cluster_xrd XRD Analysis TiO2_Sample TiO2 Nanoparticle Powder Dispersion Dispersion in Solvent & Ultrasonication TiO2_Sample->Dispersion XRD_Sample_Prep Powder Sample Preparation TiO2_Sample->XRD_Sample_Prep Grid_Prep Deposition on TEM Grid Dispersion->Grid_Prep TEM_Imaging TEM Imaging Grid_Prep->TEM_Imaging Image_Analysis Image Analysis (Particle Size Measurement) TEM_Imaging->Image_Analysis TEM_Result TEM Size Distribution Image_Analysis->TEM_Result Validation Size Validation TEM_Result->Validation XRD_Acquisition XRD Data Acquisition XRD_Sample_Prep->XRD_Acquisition Scherrer_Analysis Scherrer Equation Analysis XRD_Acquisition->Scherrer_Analysis XRD_Result Average Crystallite Size Scherrer_Analysis->XRD_Result XRD_Result->Validation

Caption: Workflow for TiO2 nanoparticle size validation using TEM and XRD.

Conclusion

Both TEM and XRD are indispensable techniques for the characterization of TiO2 nanoparticles. TEM provides direct visual evidence of particle size and morphology, which is crucial for understanding the physical dimensions and heterogeneity of the sample. In contrast, XRD offers a convenient and rapid method for determining the average crystallite size, providing insights into the crystalline nature of the material. For a comprehensive and robust validation of TiO2 nanoparticle size, it is highly recommended to use these techniques in a complementary fashion. The direct measurements from TEM can validate the crystallite size estimations from XRD, leading to a more complete understanding of the nanoparticle system. This dual approach ensures greater confidence in the characterization data, which is essential for the development and quality control of nanomaterials in research and pharmaceutical applications.

References

A Comparative Guide to Catalysts in Sharpless Epoxidation: Performance and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation stands as a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of prochiral allylic alcohols to chiral 2,3-epoxyalcohols.[1][2][3] These epoxyalcohols are versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other complex organic molecules.[1] The efficacy of this reaction hinges on the catalyst system, which traditionally comprises a titanium(IV) alkoxide, a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] This guide provides a comparative analysis of different catalyst modifications for the Sharpless epoxidation, supported by experimental data, and offers detailed protocols for their application.

Performance Comparison of Sharpless Epoxidation Catalysts

The choice of the chiral tartrate ligand is a critical determinant of the enantioselectivity and, to some extent, the yield of the Sharpless epoxidation. The most commonly employed ligands are diethyl tartrate (DET) and diisopropyl tartrate (DIPT).[4][5] While both are effective, their performance can vary depending on the substrate. Generally, DIPT is favored for the kinetic resolution of secondary allylic alcohols and can lead to higher selectivity in some cases.[4][6]

Below is a summary of performance data for the epoxidation of various allylic alcohols using catalyst systems with (+)-DET and (+)-DIPT.

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
GeraniolTi(Oi-Pr)₄/(+)-DET/TBHP-203.59591J. Am. Chem. Soc. 1987, 109, 5765–5780
(Z)-α-Phenylcinnamyl alcoholTi(Oi-Pr)₄/(+)-DET/TBHP-20148080J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-α-Phenylcinnamyl alcoholTi(Oi-Pr)₄/(+)-DET/TBHP-12118895J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-2-Hexen-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-20389>98J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-3-Methyl-2-penten-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-2026590J. Am. Chem. Soc. 1987, 109, 5765–5780
1-Tridecen-3-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-35279>98J. Am. Chem. Soc. 1987, 109, 5765–5780
Cinnamyl alcoholTi(Oi-Pr)₄/(+)-DET/TBHP-200.759591J. Am. Chem. Soc. 1987, 109, 5765–5780

Experimental Protocols

Reproducibility in Sharpless epoxidation requires careful attention to experimental conditions, particularly the exclusion of water. The use of molecular sieves is crucial for achieving high catalytic turnover.[1]

General Catalytic Procedure for Sharpless Asymmetric Epoxidation

This protocol is a representative example for a catalytic Sharpless epoxidation.

Materials:

  • Allylic alcohol

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)

  • Powdered 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).

  • Anhydrous dichloromethane is added to the flask.

  • The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).

  • (+)-Dialkyl tartrate (e.g., (+)-DIPT, 0.06 eq.) is added to the stirred suspension.

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.

  • A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.

  • The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.

  • The mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizing the Sharpless Epoxidation

To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle.

Sharpless_Epoxidation_Workflow Experimental Workflow for Sharpless Epoxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_solvent Add Anhydrous CH2Cl2 and Molecular Sieves cool Cool to -20 °C prep_solvent->cool add_tartrate Add Chiral Tartrate (e.g., (+)-DIPT) cool->add_tartrate add_ti Add Ti(O-i-Pr)4 add_tartrate->add_ti stir Stir for 30 min add_ti->stir add_tbhp Add TBHP stir->add_tbhp add_substrate Add Allylic Alcohol add_tbhp->add_substrate react Stir at -20 °C (Monitor by TLC/GC) add_substrate->react quench Quench Reaction react->quench warm Warm to Room Temp. quench->warm extract Extraction warm->extract purify Purification extract->purify

Caption: A flowchart of the Sharpless epoxidation experimental procedure.

Sharpless_Catalytic_Cycle Simplified Sharpless Epoxidation Catalytic Cycle catalyst [Ti(tartrate) (OR)2]2 loaded_catalyst Active Ti-Substrate -TBHP Complex catalyst->loaded_catalyst + Allylic Alcohol + TBHP product_complex Ti-Product Complex loaded_catalyst->product_complex Oxygen Transfer product_complex->catalyst - Epoxy Alcohol - t-BuOH

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

Alternative Catalyst Systems

While the titanium-tartrate system is dominant, research into alternative catalysts continues.

  • Polymer-Supported Catalysts: To facilitate catalyst recovery and reuse, tartrate ligands have been immobilized on polymer supports.[7] These heterogeneous catalysts can provide good yields and enantioselectivities, although they may exhibit lower activity compared to their homogeneous counterparts.[7] Performance can be influenced by the nature of the polymer backbone and the linker used to attach the tartrate moiety.

  • Other Transition Metals: While titanium is the metal of choice for the epoxidation of allylic alcohols, other transition metals like vanadium have been explored.[3] Vanadium catalysts are particularly effective for the diastereoselective epoxidation of allylic alcohols, directing the epoxidation syn to the hydroxyl group, but generally provide lower enantioselectivity compared to the Sharpless system.

Conclusion

The Sharpless asymmetric epoxidation remains a powerful and reliable method for the synthesis of chiral epoxyalcohols. The choice between diethyl tartrate and diisopropyl tartrate as the chiral ligand can influence the outcome of the reaction, and the optimal choice is often substrate-dependent. The provided data and protocols offer a solid foundation for researchers to apply and optimize this important transformation. The development of heterogeneous and alternative catalyst systems continues to expand the utility and sustainability of this Nobel Prize-winning reaction.

References

A Comparative Guide to TiO2 Synthesis: Unveiling the Advantages of the Sol-Gel Method

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of titanium dioxide (TiO2) nanoparticles is a cornerstone of research in materials science, with applications spanning photocatalysis, photovoltaics, and biomedical devices. The chosen synthesis technique critically dictates the final physicochemical properties of the TiO2 nanoparticles, such as their crystallinity, particle size, surface area, and morphology. Among the various methods, the sol-gel process has emerged as a highly versatile and widely adopted technique.[1] This guide provides an in-depth comparison of the sol-gel method with other common TiO2 synthesis techniques, supported by experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.

The Sol-Gel Advantage: A Superior Approach to TiO2 Nanoparticle Synthesis

The sol-gel method offers a multitude of advantages over other synthesis techniques, primarily due to its ability to exert precise control over the material's properties at a molecular level. This bottom-up approach involves the transition of a precursor solution (the 'sol') into a solid, porous network (the 'gel') through hydrolysis and condensation reactions.

Key advantages of the sol-gel method include:

  • Low-Temperature Processing: The sol-gel process is typically conducted at or near room temperature, with subsequent heat treatment at temperatures significantly lower than those required for conventional solid-state reactions. This makes the process more energy-efficient and cost-effective.[2]

  • High Homogeneity and Purity: The mixing of precursors at the molecular level in the sol stage ensures a high degree of chemical homogeneity and purity in the final product.[3]

  • Control over Particle Characteristics: The sol-gel method allows for precise control over the particle size, composition, and structural properties of the resulting TiO2 nanoparticles by carefully adjusting reaction parameters such as pH, temperature, and precursor concentration.[1][2]

  • Versatility in Form: This technique can be used to produce TiO2 in various forms, including ultrafine powders, thin films, and porous structures, making it adaptable to a wide range of applications.[4][5]

  • Cost-Effectiveness and Simplicity: The sol-gel method generally requires relatively simple and inexpensive equipment, contributing to its economic viability.[2]

Quantitative Comparison of TiO2 Synthesis Methods

The following table summarizes key quantitative data from various studies, comparing the properties of TiO2 nanoparticles synthesized via sol-gel and other common methods.

Synthesis MethodPrecursorCrystallite/Particle Size (nm)Specific Surface Area (m²/g)Band Gap (eV)Crystalline PhaseKey Findings & Reference
Sol-Gel Titanium (IV) isopropoxide~7-3.54AnataseSmaller crystallite size and higher crystallinity compared to hydrothermal under the same conditions.[6]
Hydrothermal Titanium (IV) isopropoxide~17-3.43AnataseLarger crystallite size compared to sol-gel under the same conditions.[6]
Sol-Gel Titanium (IV) isopropoxide12-3.2AnataseSmaller crystallite size compared to hydrothermal.[7]
Hydrothermal Titanium (IV) isopropoxide29-3.0AnataseLarger crystallite size and better photocatalytic degradation efficiency.[7]
Sol-Gel Tetrabutyl titanate22.0838.2643.23AnataseLower specific surface area compared to pure TiO2.[8]
Precipitation Titanium (IV) isopropoxide11.3 - 27.4-2.98 - 3.30AnataseParticle size increased with calcination temperature.[9][10]
Solvothermal Titanium (IV) isopropoxide6.8 - 7.1183.173.02 - 3.12AnataseHigh surface area and pore size, leading to high photocatalytic degradation.[11]
CVD Titanium tetraisopropoxide-Increases with film thickness--Higher specific surface area and photocatalytic activity compared to sol-gel films.[12]

Experimental Protocols

Sol-Gel Synthesis of TiO2 Nanoparticles

This protocol is based on the work of Ahmad et al. (2021).[13]

  • Preparation of Precursor Solution: In a beaker, 5 mL of titanium tetraisopropoxide (TTIP) is added dropwise to a vigorously stirred solution.

  • Hydrolysis and Gelation: The reaction mixture is stirred for 5 hours to ensure complete hydrolysis and formation of a clear solution. The solution is then ultrasonicated for 30 minutes.

  • Aging: The resulting sol is kept in a dark place for 24 hours without disturbance to allow for the nucleation process.

  • Drying: The sol is then placed in a hot air oven at 80°C for 10 hours to form a gel. The gel is further dried at 100°C until it is completely dry.

  • Calcination: The dried material is finely powdered using a mortar and pestle and then calcined at 600°C for 5 hours to obtain white TiO2 nanoparticles.

Hydrothermal Synthesis of TiO2 Nanotubes

This protocol is based on the work of Ali et al. (2023).[14]

  • Precursor Suspension: 1.5 g of titanium(IV) oxide (anatase phase) is stirred with 50 mL of 10 M NaOH solution for 30 minutes at 80°C.

  • Sonication: The suspension is then sonicated for 30 minutes.

  • Hydrothermal Treatment: The suspension is transferred into a 100 mL sealed Teflon-lined autoclave and heated at 130°C for 24 hours.

  • Washing and Neutralization: After cooling, the resulting product is washed with deionized water and neutralized with a dilute HCl solution.

  • Drying: The final product is dried in an oven at a suitable temperature.

Precipitation Synthesis of TiO2 Nanoparticles

This protocol is based on the work of Buraso et al. (2018) as cited by another study.[9]

  • Precursor Solution: 2.5 mL of titanium butoxide is added to 25 mL of ethanol.

  • Aging: The solution is aged for 6 hours under ambient conditions.

  • Precipitation: A precipitating agent is added to the solution to induce the formation of a white precipitate.

  • Separation and Washing: The precipitate is separated by centrifugation and washed several times with a mixture of deionized water and ethanol.

  • Drying and Calcination: The washed precipitate is dried and then calcined at a specific temperature (e.g., 400-700°C) to obtain TiO2 nanoparticles.

Solvothermal Synthesis of TiO2 Nanoparticles

This protocol is based on the work of Bian et al. (2016) as cited by another study.[15]

  • Heating of Solvent: 20.0 mL of benzyl alcohol is heated to the desired synthesis temperature (e.g., 100 or 150°C).

  • Addition of Precursors: A solution containing titanium(IV) isopropoxide as the Ti precursor and hydrochloric acid as a crystallizing agent is added to the heated solvent.

  • Reaction: The reaction occurs continuously under heating until the precipitation of nanoparticles is observed.

  • Separation and Washing: The nanoparticles are separated from the solution and washed.

  • Drying: The final product is dried to obtain TiO2 nanoparticles.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the sol-gel method and a logical comparison of its advantages.

Sol_Gel_Workflow start Start precursor Precursor Solution (e.g., TTIP in Ethanol) start->precursor hydrolysis Hydrolysis & Condensation (Addition of Water/Catalyst) precursor->hydrolysis sol Formation of Sol (Colloidal Suspension) hydrolysis->sol gelation Gelation (Aging) sol->gelation gel Formation of Gel (3D Oxide Network) gelation->gel drying Drying (Solvent Removal) gel->drying xerogel Xerogel/Aerogel drying->xerogel calcination Calcination (Thermal Treatment) xerogel->calcination end Final TiO2 Nanoparticles calcination->end

Caption: Experimental workflow for the sol-gel synthesis of TiO2 nanoparticles.

Sol_Gel_Advantages sol_gel Sol-Gel Method low_temp Low Processing Temperature sol_gel->low_temp Superior to CVD homogeneity High Homogeneity & Purity sol_gel->homogeneity Superior to Precipitation control Precise Control over Particle Characteristics sol_gel->control Superior to Hydrothermal versatility Versatility in Product Form sol_gel->versatility cost_effective Cost-Effective & Simple Equipment sol_gel->cost_effective Superior to CVD hydrothermal Hydrothermal/ Solvothermal hydrothermal->sol_gel Higher Crystallinity in some cases precipitation Precipitation precipitation->sol_gel Simpler setup cvd Chemical Vapor Deposition (CVD) cvd->sol_gel Higher surface area for films

Caption: Logical relationship of the advantages of the sol-gel method over other techniques.

Conclusion

The sol-gel method stands out as a superior technique for the synthesis of TiO2 nanoparticles, offering exceptional control over the final product's properties, high purity, and operational simplicity at low temperatures. While other methods like hydrothermal synthesis may yield higher crystallinity in some instances, and CVD can produce films with a larger surface area, the overall versatility and tunability of the sol-gel process make it an invaluable tool for researchers and professionals in the development of advanced materials. The ability to tailor the characteristics of TiO2 nanoparticles through the sol-gel route opens up a vast landscape for optimizing their performance in a wide array of applications, from environmental remediation to next-generation energy solutions.

References

Anatase vs. Rutile TiO₂: A Comparative Guide to Photocatalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a photocatalyst is critical for applications ranging from environmental remediation to organic synthesis. Titanium dioxide (TiO₂) is a widely utilized semiconductor photocatalyst due to its high reactivity, stability, and cost-effectiveness. It primarily exists in two crystalline forms: anatase and rutile. While chemically identical, their distinct atomic arrangements lead to significant differences in their photocatalytic performance. This guide provides an objective comparison of the photocatalytic efficiency of anatase and rutile TiO₂, supported by experimental data and detailed protocols.

Key Performance Differences: Anatase Generally Outperforms Rutile

Experimental evidence consistently demonstrates that anatase TiO₂ typically exhibits higher photocatalytic activity than its rutile counterpart.[1][2] This enhanced efficiency is attributed to a combination of factors inherent to its crystalline structure. Anatase possesses a larger band gap (approximately 3.2 eV) compared to rutile (around 3.0 eV), which, contrary to initial intuition, can be advantageous.[3] The wider band gap in anatase leads to a higher oxidation potential of the photogenerated holes, enhancing its ability to produce highly reactive hydroxyl radicals, which are primary agents in the degradation of organic pollutants.[1]

Furthermore, anatase has a longer charge carrier lifetime, meaning the photogenerated electrons and holes remain separated for a more extended period.[3] This increased lifetime enhances the probability of the charge carriers reaching the catalyst's surface and participating in redox reactions before they recombine and dissipate their energy as heat. In contrast, the faster recombination of electron-hole pairs in rutile is a significant limiting factor for its photocatalytic efficiency.[4] Additionally, anatase often exhibits a higher specific surface area, providing more active sites for the adsorption of reactants and subsequent photocatalytic reactions.[4]

However, it is noteworthy that mixed-phase TiO₂, containing both anatase and rutile, can exhibit synergistic effects, leading to even higher photocatalytic activity than either phase alone.[4][5] For instance, a mixed phase of anatase and rutile at a ratio of 78.5/21.5 has been shown to provide the highest photocatalytic activity for the degradation of methylene blue.[5][6]

Quantitative Data on Photocatalytic Degradation

The following table summarizes experimental data on the photocatalytic degradation of common organic pollutants, methylene blue and phenol, using anatase, rutile, and mixed-phase TiO₂.

CatalystPollutantIrradiation SourceDegradation Efficiency (%)Time (min)Reference
Anatase TiO₂Methylene BlueUV8525[7]
Rutile-rich TiO₂Methylene BlueVisible Light~70 (degraded to 30% concentration)80[7]
Mixed Phase (Anatase/Rutile: 78.5/21.5)Methylene BlueUVHighest ActivityNot Specified[5][6]
Pure Anatase TiO₂PhenolUVHigher than pure rutileNot Specified[8]
Mixed Phase (Anatase/Rutile)PhenolUVBetter performance than pure anataseNot Specified[8]

Experimental Protocols

A common method for assessing the photocatalytic efficiency of TiO₂ is by monitoring the degradation of a model organic dye, such as methylene blue, under controlled laboratory conditions.

Protocol for Photocatalytic Degradation of Methylene Blue

1. Materials and Reagents:

  • Anatase or Rutile TiO₂ powder

  • Methylene Blue (C₁₆H₁₈ClN₃S)

  • Deionized water

  • Beakers or photoreactors

  • Magnetic stirrer and stir bars

  • UV lamp or other light source with a specific wavelength

  • UV-Vis Spectrophotometer

  • Centrifuge (optional, for catalyst separation)

  • Syringes and filters (for sampling)

2. Preparation of Methylene Blue Solution:

  • Prepare a stock solution of methylene blue (e.g., 1000 mg/L) in deionized water.

  • From the stock solution, prepare a working solution of the desired initial concentration (e.g., 10 mg/L) by dilution with deionized water.

3. Experimental Setup:

  • Add a specific amount of TiO₂ catalyst (e.g., 0.1 g/L) to a known volume of the methylene blue working solution in a beaker or photoreactor.

  • Place the beaker on a magnetic stirrer to ensure the catalyst is uniformly suspended in the solution.

4. Adsorption-Desorption Equilibrium:

  • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the methylene blue to reach adsorption-desorption equilibrium with the surface of the TiO₂ catalyst. This step is crucial to differentiate between removal by adsorption and removal by photocatalysis.

5. Photocatalytic Reaction:

  • Position the light source (e.g., a UV lamp) at a fixed distance from the beaker.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Continue stirring the suspension throughout the irradiation period.

6. Sampling and Analysis:

  • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove the TiO₂ particles. This is important to stop the photocatalytic reaction in the sample.

  • Measure the absorbance of the filtered sample at the maximum absorption wavelength of methylene blue (approximately 664 nm) using a UV-Vis spectrophotometer.

  • The concentration of methylene blue can be determined using a pre-established calibration curve of absorbance versus concentration.

7. Data Analysis:

  • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of methylene blue (after the dark adsorption step) and Cₜ is the concentration at a specific irradiation time t.

Mechanism of TiO₂ Photocatalysis

The photocatalytic activity of both anatase and rutile TiO₂ is initiated by the absorption of photons with energy equal to or greater than their band gap energy. This process excites an electron from the valence band to the conduction band, leaving a positive hole in the valence band. These electron-hole pairs are the primary drivers of the subsequent redox reactions that lead to the degradation of organic pollutants.

Photocatalysis_Mechanism cluster_semiconductor TiO₂ Particle cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ excitation Hydroxyl •OH (Hydroxyl radical) VB->Hydroxyl h⁺ + H₂O/OH⁻ → •OH Superoxide •O₂⁻ (Superoxide radical) CB->Superoxide e⁻ + O₂ → •O₂⁻ O2 O₂ H2O H₂O / OH⁻ Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation Oxidation by •OH and •O₂⁻ Superoxide->Degradation Oxidation Hydroxyl->Degradation Oxidation Light Light (hν ≥ Eg) Light->VB Photon Absorption

General mechanism of TiO₂ photocatalysis.

References

A Comparative Guide to the Characterization of Titanium Complexes Using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of different classes of titanium complexes using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a practical resource for researchers in inorganic chemistry and drug development, facilitating the structural elucidation of novel titanium-based compounds. This document summarizes key spectroscopic data in comparative tables, details generalized experimental protocols, and illustrates workflows and analytical logic using diagrams.

Introduction to Spectroscopic Characterization of Titanium Complexes

The development of novel titanium complexes as potential therapeutic agents and catalysts necessitates robust and precise analytical techniques for their structural characterization.[1][2][3] Among the array of available methods, FT-IR and NMR spectroscopy are fundamental tools that provide complementary information on the molecular structure, bonding, and electronic environment of these complexes.[4][5]

FT-IR spectroscopy is instrumental in identifying the coordination of ligands to the titanium center by observing shifts in the vibrational frequencies of characteristic functional groups.[4][6] NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed insights into the connectivity and geometry of the ligands around the titanium atom.[4][7][8] For certain titanium complexes, ⁴⁷Ti and ⁴⁹Ti NMR can provide direct information about the metal's local environment, though these nuclei are often challenging to observe due to their low sensitivity and broad line widths.[9]

This guide will compare and contrast the FT-IR and NMR spectral features of three representative classes of titanium complexes: Titanocene Derivatives, Schiff Base Complexes, and Mixed-Ligand Complexes.

Comparative Spectroscopic Data

The following tables summarize typical FT-IR and ¹H NMR spectroscopic data for different classes of titanium complexes, providing a baseline for comparison.

FT-IR Spectral Data Comparison

FT-IR spectroscopy is particularly useful for observing the coordination of ligands to the titanium center. This is often evidenced by the shift or disappearance of vibrational bands corresponding to specific functional groups in the free ligand upon complexation.

Complex Type Key Functional Groups Free Ligand ν (cm⁻¹) ** Complex ν (cm⁻¹) **Interpretation of Shift Reference
Titanocene Derivatives C-H (Cp ring), M-Cp~3100, ~820~3100, ~810Minimal shift in C-H, appearance of M-Cp stretch indicates coordination.[8]
Schiff Base Complexes C=N (imine), O-H (phenolic)~1620, ~3400~1600, absentShift to lower wavenumber for C=N indicates coordination of the imine nitrogen. Disappearance of the O-H band indicates deprotonation and coordination of the phenolic oxygen.[7][10]
Mixed-Ligand Complexes N-H, C=O~3300, ~1680~3250, ~1650Shift to lower wavenumbers indicates coordination of the respective donor atoms to the titanium center.[1][11]
¹H NMR Spectral Data Comparison

¹H NMR spectroscopy provides valuable information about the protons in the organic ligands and how their chemical environment changes upon coordination to the titanium atom.

Complex Type Key Proton Signals Free Ligand δ (ppm) Complex δ (ppm) Interpretation of Shift Reference
Titanocene Derivatives Cyclopentadienyl (Cp) protons~5.7~6.5Downfield shift upon coordination to the electron-deficient metal center.[8]
Schiff Base Complexes Imine proton (-CH=N-), Phenolic proton (-OH)~8.5, ~13.0~8.8, absentDownfield shift of the imine proton suggests coordination. Disappearance of the phenolic proton signal confirms deprotonation and coordination.[10]
Mixed-Ligand Complexes Amine protons (-NH₂), Aromatic protonsVariableDownfield shiftDownfield shifts of ligand protons upon coordination due to the deshielding effect of the metal center.[1][11]

Experimental Protocols

The following are generalized experimental protocols for acquiring FT-IR and NMR spectra of titanium complexes. Specific parameters may need to be optimized based on the nature of the complex and the instrumentation available.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid complex with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Liquid/Solution Samples: A thin film of the sample can be placed between two NaCl or KBr plates. For solutions, a suitable solvent that does not have interfering absorptions in the region of interest should be used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for pellets) or the pure solvent (for solutions).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the titanium complex in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure sufficient solubility and to avoid interfering signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections in the spectroscopic characterization of titanium complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Titanium Complex Purification Purify and Isolate Complex Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Solid or Solution Sample NMR NMR Spectroscopy Purification->NMR Solution Sample FTIR_Data Analyze Vibrational Shifts FTIR->FTIR_Data NMR_Data Analyze Chemical Shifts & Coupling NMR->NMR_Data Structure Propose Molecular Structure FTIR_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of titanium complexes.

Spectroscopic_Logic cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis Ligand_FTIR Free Ligand Spectrum (e.g., ν(C=N), ν(O-H)) Complex_FTIR Complex Spectrum (e.g., Shifted ν(C=N), Absent ν(O-H)) Coordination_Mode Determine Ligand Coordination Mode Complex_FTIR->Coordination_Mode Compare Spectra Final_Structure Combined Structural Elucidation Coordination_Mode->Final_Structure Ligand_NMR Free Ligand Spectrum (e.g., δ(imine-H), δ(OH)) Complex_NMR Complex Spectrum (e.g., Shifted δ(imine-H), Absent δ(OH)) Ligand_Environment Elucidate Ligand Environment & Geometry Complex_NMR->Ligand_Environment Compare Spectra Ligand_Environment->Final_Structure

Caption: Logical relationship between spectroscopic data and structural elucidation of titanium complexes.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a powerful approach for the unambiguous characterization of novel titanium complexes. By comparing the spectra of the free ligands with those of the resulting complexes, researchers can gain conclusive evidence of coordination and detailed insights into the molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of titanium compounds for various applications, including drug discovery and catalysis.

References

A Comparative Guide to the Kinetic Analysis of Titanium Isopropoxide Hydrolysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the methodologies and kinetic data essential for controlling the synthesis of titanium dioxide nanoparticles.

The hydrolysis of titanium isopropoxide (TTIP) is a cornerstone of the sol-gel process, a widely utilized method for producing titanium dioxide (TiO₂) nanoparticles with applications ranging from photocatalysis and drug delivery to biomedical coatings. A thorough understanding and precise control of the hydrolysis kinetics are paramount for tailoring the physicochemical properties of the resulting TiO₂ materials, such as particle size, crystal phase, and surface area. This guide provides a comparative analysis of the kinetic studies of TTIP hydrolysis, presenting available quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and experimental workflows.

Comparative Kinetic Data

The rate of titanium isopropoxide hydrolysis is profoundly influenced by several factors, including temperature, pH (acidic or basic catalysis), and the molar ratio of water to the alkoxide. The following table summarizes key kinetic parameters reported in the literature. It is important to note that a wide range of experimental conditions and analytical techniques have been employed, leading to variability in the reported values.

Study TypeRate Constant (k)Activation Energy (Ea)ConditionsAnalytical TechniqueReference
Molecular Dynamics Simulationk = 1.23 × 10¹⁴ exp(-11,323/T) cm³ mol⁻¹ s⁻¹ (second-order)94.1 kJ/molHigh temperature (1500-3000 K), 1 atmReactive Force Field (ReaxFF)[1]
Experimental (Acidic)Not explicitly reported as a rate constant.0.7 eV (67.5 kJ/mol)Reaction with acetic acid, leading to precipitationFourier Transform Infrared (FTIR)[2]
Experimental (General)Nucleation and growth rates increase with reactant concentration.Not reportedCorrelation of induction time, nucleation rate, and growth rate with concentrationPhoton Correlation Spectroscopy, UV-Vis[3]

Note: The hydrolysis of titanium alkoxides is often rapid, making it challenging to measure precise rate constants experimentally. Many studies focus on the subsequent condensation and particle growth phases. Theoretical studies suggest that the barrier heights for hydrolysis and condensation are substantially lower for titanium alkoxides compared to silicon alkoxides.[4]

Experimental Protocols

Precise kinetic analysis of TTIP hydrolysis requires careful control of experimental parameters and the use of appropriate analytical techniques to monitor the reaction progress. The following are detailed methodologies for key experiments.

Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis and the onset of nucleation by observing changes in turbidity.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Anhydrous isopropanol (solvent)

  • Deionized water

  • Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of TTIP in anhydrous isopropanol. A typical concentration is in the range of 0.1 M.

  • Prepare a separate aqueous solution with the desired pH, adjusted using nitric acid or ammonium hydroxide.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

  • To initiate the reaction, rapidly mix a specific volume of the TTIP solution with the aqueous solution in a cuvette under vigorous stirring. The final concentrations and the water-to-alkoxide molar ratio should be precisely controlled.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and start recording the absorbance at a fixed wavelength (e.g., 350-500 nm) over time. An increase in absorbance indicates the formation and growth of TiO₂ particles.

  • The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.

Stopped-Flow Technique for Rapid Kinetics

Due to the high reactivity of TTIP with water, stopped-flow techniques are ideal for studying the initial, rapid phase of hydrolysis.[5][6][7][8]

Materials:

  • Titanium (IV) isopropoxide (TTIP) solution in an anhydrous solvent (e.g., isopropanol).

  • Aqueous solution with controlled pH.

  • A stopped-flow instrument coupled with a rapid scanning spectrophotometer or fluorescence detector.

Procedure:

  • Load the two reactant solutions (TTIP and the aqueous solution) into the separate syringes of the stopped-flow apparatus.

  • The instrument rapidly injects and mixes the two solutions in a high-efficiency mixing chamber.

  • The mixed solution flows into an observation cell, and the flow is abruptly stopped.

  • The change in a spectroscopic signal (absorbance or fluorescence) is recorded on a millisecond timescale.

  • The resulting kinetic trace is then fitted to an appropriate rate law to determine the rate constant.

In-situ FTIR Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of reactants (e.g., the Ti-O-C bond of TTIP) and the appearance of products (e.g., Ti-O-H and Ti-O-Ti bonds) in real-time.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Anhydrous solvent (e.g., isopropanol)

  • Water (or D₂O for isotopic labeling)

  • FTIR spectrometer with an attenuated total reflectance (ATR) probe or a flow cell.

Procedure:

  • Prepare the reactant solutions as described for the UV-Vis method.

  • Initiate the reaction by mixing the solutions directly on the ATR crystal or in a flow cell placed in the FTIR beam.

  • Record FTIR spectra at regular time intervals.

  • The change in the integrated area of characteristic vibrational bands (e.g., the C-H stretching of the isopropoxy group or the O-H stretching of hydroxyl groups) is used to determine the concentration of reactants and products over time.

  • This data can then be used to determine the reaction order and rate constant.

Visualizing the Process

To better understand the complex processes involved in the kinetic analysis of titanium isopropoxide hydrolysis, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Acquisition & Analysis TTIP_sol TTIP in Anhydrous Solvent Mixing Rapid Mixing TTIP_sol->Mixing Aq_sol Aqueous Solution (controlled pH) Aq_sol->Mixing Monitoring Kinetic Monitoring Mixing->Monitoring Data_acq Spectroscopic Data Acquisition Monitoring->Data_acq Rate_calc Rate Constant Calculation Data_acq->Rate_calc

Experimental workflow for kinetic analysis.

hydrolysis_pathway TTIP Ti(OR)₄ (Titanium Isopropoxide) Hydrolyzed_intermediate Ti(OR)₃(OH) (Hydrolyzed Intermediate) TTIP->Hydrolyzed_intermediate + H₂O - ROH Polycondensate [Ti(OR)₃-O-Ti(OR)₃] (Dimer) Hydrolyzed_intermediate->Polycondensate + Ti(OR)₄ - ROH (Alcoxolation) Hydrolyzed_intermediate->Polycondensate + Ti(OR)₃(OH) - H₂O (Oxolation) TiO2 TiO₂ (Titanium Dioxide) Polycondensate->TiO2 Further Hydrolysis & Condensation

Simplified reaction pathway of TTIP hydrolysis and condensation.

References

A Comparative Guide to the Electrochemical Properties of Titanium Isopropoxide-Derived Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of materials derived from titanium isopropoxide and its alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of synthetic pathways and experimental workflows to aid in the selection and development of advanced materials for various electrochemical applications.

I. Comparative Electrochemical Performance

The electrochemical performance of materials derived from titanium isopropoxide is benchmarked against alternatives, primarily focusing on their application as anodes in lithium-ion batteries and electrodes in supercapacitors. The following table summarizes key quantitative data from various studies.

PrecursorMaterialSynthesis MethodApplicationSpecific Capacity / CapacitanceCycling Stability / Other Metrics
Titanium Isopropoxide (TTIP) TiO₂@Carbon NanofibersElectrospinning and PyrolysisLi-ion Battery Anode206 mAh g⁻¹ at 30 mA g⁻¹Highly reversible up to 100 cycles.
Titanium Isopropoxide (TTIP) N-doped TiO₂ NanoparticlesSol-GelSupercapacitor311 F g⁻¹ at 1 A g⁻¹98.9% capacitance retention after 4000 cycles.
Titanium Isopropoxide (TTIP) TiO₂-Carbon Nanofiber CompositeElectrospinningSupercapacitor106.57 F g⁻¹ at 1 A g⁻¹84% capacitance retention after 2000 cycles.[1]
Titanium Isopropoxide (TTIP) TiO₂ NanorodsMicrowave-assisted HydrothermalSupercapacitor444.6 F g⁻¹-
Titanium Butoxide (TBT) Li₄Ti₅O₁₂Sol-GelLi-ion Battery Anode150 mAh g⁻¹ at 1CHigher capacity than TiO₂-derived counterpart.
Titanium Dioxide (TiO₂) Powder Li₄Ti₅O₁₂Solid-State ReactionLi-ion Battery Anode120 mAh g⁻¹ at 1CLower capacity compared to TBT-derived material.
Titanium Tetrachloride (TiCl₄) TiO₂ NanoparticlesSol-Gel--Precursor for TiO₂ production.

II. Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of titanium isopropoxide-derived materials are crucial for reproducibility and further development.

A. Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

This method is widely used for its ability to control particle size and morphology.

  • Precursor Solution Preparation: A solution of titanium isopropoxide (TTIP) is prepared in an alcohol, such as isopropanol or ethanol.

  • Hydrolysis: Deionized water, often with an acid or base catalyst (e.g., nitric acid or ammonia), is added dropwise to the TTIP solution under vigorous stirring.[2] The rate of hydrolysis can be controlled by adjusting the temperature and pH.

  • Gelation: The solution is stirred for several hours until a viscous gel is formed. The mixture is then aged, typically for 24 hours in the dark, to allow for the completion of the hydrolysis and condensation reactions.

  • Drying: The gel is dried in an oven at a temperature typically between 80°C and 100°C to remove the solvent.

  • Calcination: The dried powder is calcined at temperatures ranging from 400°C to 600°C for several hours. This step removes organic residues and induces crystallization of the TiO₂ nanoparticles, commonly into the anatase or rutile phase.[3]

B. Synthesis of TiO₂ Nanotubes via Hydrothermal Method

This method is effective for producing one-dimensional nanostructures.

  • Precursor Mixture: A specific amount of TiO₂ powder (e.g., P25) is mixed with a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Hydrothermal Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 120°C and 180°C for a duration of 24 to 48 hours.

  • Washing and Neutralization: After cooling, the resulting precipitate is thoroughly washed with deionized water and a dilute acid (e.g., HCl) to remove sodium ions and neutralize the product until a pH of 7 is reached.

  • Drying: The washed nanotubes are dried in an oven, typically at around 80°C.

  • Annealing (Optional): The dried nanotubes can be annealed at high temperatures to improve their crystallinity.

C. Electrochemical Characterization

Standard electrochemical techniques are employed to evaluate the performance of the synthesized materials.

  • Electrode Preparation: The active material (e.g., TiO₂ nanoparticles) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil for anodes) and dried under vacuum.

  • Cell Assembly: The prepared electrodes are assembled into coin cells (e.g., CR2032) in an argon-filled glovebox. For Li-ion battery testing, lithium metal is used as the counter and reference electrode, and a standard electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) is used. For supercapacitors, a two-electrode symmetric or three-electrode setup is used with an appropriate electrolyte (e.g., aqueous KOH or Na₂SO₄).

  • Cyclic Voltammetry (CV): CV is performed to study the redox reactions and capacitive behavior of the material. The voltage is scanned between specific limits at various scan rates.

  • Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacity (for batteries) or specific capacitance (for supercapacitors) and to evaluate the cycling stability and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode material.

III. Visualizing Synthesis and Comparison

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and compare the synthesis pathways of materials derived from different precursors.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Performance Analysis Precursor Titanium Precursor (e.g., TTIP) Method Synthesis Method (Sol-Gel / Hydrothermal) Precursor->Method Drying Drying Method->Drying Calcination Calcination Drying->Calcination Material Derived Material (e.g., TiO₂ Nanoparticles) Calcination->Material Electrode Electrode Fabrication Material->Electrode Cell Cell Assembly Electrode->Cell CV Cyclic Voltammetry Cell->CV GCD Galvanostatic Charge-Discharge Cell->GCD EIS Electrochemical Impedance Spectroscopy Cell->EIS Performance Electrochemical Performance (Capacity, Capacitance, Stability) CV->Performance GCD->Performance EIS->Performance Precursor_Comparison cluster_ttip Titanium Isopropoxide (TTIP) cluster_ticl4 Titanium Tetrachloride (TiCl₄) cluster_tbt Titanium Butoxide (TBT) TTIP TTIP (Liquid, reacts with water) SolGel_TTIP Sol-Gel (Controlled hydrolysis) TTIP->SolGel_TTIP Hydrothermal_TTIP Hydrothermal TTIP->Hydrothermal_TTIP TiO2_TTIP TiO2_TTIP SolGel_TTIP->TiO2_TTIP TiO₂ Nanomaterials Hydrothermal_TTIP->TiO2_TTIP TiCl4 TiCl₄ (Liquid, highly reactive) Hydrolysis_TiCl4 Hydrolysis TiCl4->Hydrolysis_TiCl4 TiO2_TiCl4 TiO2_TiCl4 Hydrolysis_TiCl4->TiO2_TiCl4 TiO₂ Production TBT TBT (Liquid, similar to TTIP) SolGel_TBT Sol-Gel TBT->SolGel_TBT Li4Ti5O12_TBT Li4Ti5O12_TBT SolGel_TBT->Li4Ti5O12_TBT Li₄Ti₅O₁₂

References

"benchmarking the performance of titanium-based catalysts in polymerization"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various titanium-based catalysts in olefin polymerization, supported by experimental data. It is designed to assist researchers in selecting the most suitable catalyst system for their specific applications by offering a clear overview of catalytic activity, polymer properties, and the underlying experimental protocols.

Performance Benchmarking of Titanium-Based Catalysts

The efficacy of titanium-based catalysts in olefin polymerization is critically dependent on the ligand environment of the titanium center, the nature of the co-catalyst, and the polymerization conditions. This section presents a comparative analysis of different classes of titanium catalysts.

Ziegler-Natta Catalysts

Traditional heterogeneous Ziegler-Natta catalysts, typically comprising titanium chlorides (TiCl₄ or TiCl₃) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum co-catalyst like triethylaluminum (TEAl), are the workhorses of the polyolefin industry.[1][2] They are known for producing polymers with high molecular weight and crystallinity.[3] However, a key characteristic of these multi-sited catalysts is the production of polymers with a broad molecular weight distribution (MWD).[1]

Metallocene Catalysts

Metallocene catalysts, a newer class of single-site catalysts, offer precise control over the polymer's microstructure, leading to polymers with a narrow MWD and a uniform co-monomer distribution.[1][4] While titanium-based metallocenes have been explored, zirconocene-based systems are often favored in industrial applications due to the higher stability of the resulting catalysts.[5] Nevertheless, titanocenes, when activated, can exhibit high polymerization activity.

Non-Metallocene (Post-Metallocene) Catalysts

Non-metallocene, or post-metallocene, catalysts represent a diverse group of single-site catalysts that lack the cyclopentadienyl ligands characteristic of metallocenes. Dendritic titanium catalysts, for instance, have demonstrated high activity in ethylene polymerization, producing ultra-high-molecular-weight polyethylene (UHMWPE).[6][7] The steric and electronic properties of the ligands in these catalysts play a crucial role in determining their catalytic performance and the properties of the resulting polymer.[6][7]

Comparative Performance Data

The following tables summarize the performance of various titanium-based catalysts under different experimental conditions, highlighting key metrics such as catalytic activity, polymer molecular weight (Mw), and polydispersity index (PDI).

Table 1: Performance of Dendritic Titanium Catalysts in Ethylene Polymerization [6][7]

CatalystCo-catalystAl/Ti Molar RatioTemperature (°C)Pressure (MPa)Activity (kg PE / (mol Ti·h))Mw ( g/mol )PDI (Mw/Mn)
Dendritic Ti Catalyst CMAO1000251.078.561.8 x 10⁶2.8
Dendritic Ti Catalyst C₁MAO1000251.070.481.5 x 10⁶2.6
Non-dendritic Ti Catalyst C₂MAO1000251.045.230.9 x 10⁶3.1

Table 2: Comparison of Supported Titanium-Magnesium Catalysts [8]

Catalyst (Ti Oxidation State)Co-catalystPolymerization ConditionActivity (kg PE / (g Ti·h·MPa))Mw ( kg/mol )Mw/Mn
Ti(IV)/MgCl₂Al(i-Bu)₃Ethylene HomopolymerizationHighLowerNarrower
Ti(III)/MgCl₂Al(i-Bu)₃Ethylene HomopolymerizationModerateHigherBroader
Ti(II)/MgCl₂-Ethylene HomopolymerizationLowerHighBroad

Table 3: Ziegler-Natta vs. Metallocene Catalysts for Propylene Polymerization [1][3]

Catalyst TypeKey CharacteristicsResulting Polymer Properties
Ziegler-NattaMultiple active sitesHigh molecular weight, broad MWD, high crystallinity
MetalloceneSingle active siteControlled tacticity, narrow MWD, uniform co-monomer distribution

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to catalyst performance evaluation. The following sections outline the methodologies for catalyst synthesis, polymerization, and polymer characterization.

Catalyst Synthesis (Example: Dendritic Titanium Catalyst)[7][9]
  • Ligand Synthesis: A dendritic salicylaldehyde imine ligand is synthesized through the condensation reaction of a dendrimer (e.g., 1.0 G dendrimer) and a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) in the presence of anhydrous sodium sulfate.

  • Complexation: The synthesized ligand is dissolved in an anhydrous solvent like tetrahydrofuran (THF) in a glovebox. A base such as sodium hydride (NaH) is added, and the mixture is stirred. Subsequently, a titanium precursor, for instance, TiCl₄·2THF, is added to the solution and stirred to form the dendritic titanium catalyst.

  • Purification: The resulting catalyst is purified by filtration, extraction with a suitable solvent like dichloromethane, washing, and precipitation with a non-solvent such as n-hexane. The final product is dried under vacuum.

Ethylene Polymerization (Slurry Phase)[2][9]
  • Reactor Preparation: A stainless steel reactor (e.g., 250 mL) equipped with a magnetic stirrer is heated under vacuum to remove moisture and then cooled to the desired reaction temperature.

  • Solvent and Co-catalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the addition of the co-catalyst, typically methylaluminoxane (MAO).

  • Catalyst Injection: The titanium-based catalyst, suspended in toluene, is injected into the reactor.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the polymerization is allowed to proceed for a specified duration with continuous stirring.

  • Termination and Product Recovery: The polymerization is terminated by venting the ethylene and adding acidified ethanol. The resulting polyethylene powder is filtered, washed with ethanol, and dried in a vacuum oven.

Polymer Characterization
  • Molecular Weight and Molecular Weight Distribution (GPC): Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A high-temperature GPC instrument is used with 1,2,4-trichlorobenzene as the solvent at a temperature of around 135-140 °C.[9][10]

  • Thermal Properties (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and crystallinity of the polymer. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) to obtain the thermal transitions.[9]

  • Structural Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the polymer's microstructure, including tacticity, branching, and co-monomer incorporation.[9][11]

Visualizations

Ziegler-Natta Polymerization Mechanism

The following diagram illustrates the widely accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site cluster_polymerization Polymerization Steps Active_Site Ti-Alkyl Cation [L_nTi-R]^+ Coordination π-Complex Formation Active_Site->Coordination Coordination Monomer Olefin Monomer (CH₂=CHR') Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Migratory Insertion Chain_Growth Growing Polymer Chain [L_nTi-(CH₂-CHR')_n-R]^+ Insertion->Chain_Growth Propagation Chain_Growth->Coordination Next Monomer

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Experimental Workflow for Catalyst Benchmarking

This diagram outlines the typical workflow for benchmarking the performance of polymerization catalysts.

Experimental_Workflow Catalyst_Synthesis Catalyst Synthesis & Characterization Polymerization Slurry Polymerization (Ethylene) Catalyst_Synthesis->Polymerization Catalyst & Co-catalyst Product_Recovery Polymer Isolation & Purification Polymerization->Product_Recovery Polymer Product Characterization Polymer Characterization Product_Recovery->Characterization Purified Polymer GPC GPC (Mw, MWD) DSC DSC (Tm, Crystallinity) NMR NMR (Microstructure)

Caption: Experimental workflow for catalyst performance evaluation.

References

A Comparative Guide to the Long-Term Stability of Titanium Isopropoxide-Based Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term performance of titanium isopropoxide-based coatings, primarily in the form of titanium dioxide (TiO₂), against other common alternatives used in biomedical applications. The information is supported by experimental data and detailed methodologies to assist in the selection and evaluation of coatings for medical devices and drug delivery systems.

Comparative Performance Analysis

The long-term stability of a coating is a critical factor in the performance and safety of medical implants and devices. Below is a summary of quantitative data comparing key performance metrics of sol-gel derived TiO₂ coatings with other widely used materials such as hydroxyapatite (HA), zirconia (ZrO₂), and tantalum (Ta).

Coating Material Adhesion Strength (MPa) Corrosion Rate (µA/cm²) Bioactivity/Cell Viability Key Long-Term Stability Features
TiO₂ (from Titanium Isopropoxide) 37 - 56[1][2]0.091 (for HAp/TiO₂/Al₂O₃ composite)[3]Generally considered biocompatible, but some studies show grade 3 cytotoxicity after 5 days for standalone TiO₂.[4] Can induce inflammatory responses.[5][6]Forms a stable passive oxide layer.[7] Can be prone to cracking during heat treatment.[8] Addition of other oxides like ZrO₂ can improve thermal stability.[9]
Hydroxyapatite (HA) ~37 (pure HA), can be improved with TiO₂ interlayer[1][2]Higher than TiO₂ composites; can be porous.Excellent bioactivity and osteoconductivity.[10][11]Prone to delamination and resorption over the long term.[11] Can be combined with TiO₂ to improve adhesion and corrosion resistance.[8][12]
Zirconia (ZrO₂) Not explicitly quantified in the provided results.Lower than TiO₂; provides good corrosion resistance.[4][13]High cell viability, often superior to TiO₂.[4] Inhibits bacterial adhesion.[4]High electrochemical stability and surface integrity.[4][13] Can be combined with TiO₂ to enhance mechanical properties.[9][14]
Tantalum (Ta) / Tantalum Pentoxide (Ta₂O₅) 28.0 ± 4.9[15]Lower than TiO₂ and Ti-6Al-4V alloy.[15][16][17]Superior cell proliferation and osteogenic differentiation compared to TiO₂.[15]Excellent corrosion resistance due to a stable oxide layer.[15][17][18] High density and difficult to process.[15]
Composite Coatings (e.g., HA-TiO₂) 40.3 ± 3 with TiO₂ interlayer.[8][12]Generally lower than pure HA.[12]High cell proliferation and alkaline phosphatase (ALP) activity, comparable to pure HA.[1][2]Improved adhesion and corrosion resistance compared to pure HA.[8][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments related to long-term stability testing.

Long-Term Immersion Test for Corrosion and Bioactivity Assessment

This test evaluates the degradation of the coating and its ability to promote apatite formation in a simulated physiological environment.

  • Materials and Equipment:

    • Coated samples and uncoated controls.

    • Simulated Body Fluid (SBF) solution, prepared according to ISO 23317 or similar standards.[19]

    • Sterile, sealed containers.

    • Incubator set to 37°C.

    • pH meter.

    • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for ion release analysis.

    • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) for surface morphology and composition analysis.

    • X-ray Diffraction (XRD) for phase analysis.

  • Procedure:

    • Sterilize the coated samples and control substrates.

    • Place each sample in a separate container with a specific volume of SBF solution (e.g., 50 mL).

    • Seal the containers and place them in an incubator at 37°C for various time intervals (e.g., 1, 7, 14, 28 days, and longer for extended studies).[20][21]

    • At each time point, retrieve the samples.

    • Measure the pH of the SBF solution.

    • Analyze the SBF solution for ion release from the coating and substrate using ICP-AES or AAS.

    • Gently rinse the retrieved samples with deionized water and dry them.

    • Analyze the surface morphology, composition, and phase of the samples using SEM-EDX and XRD to observe any degradation or apatite formation.[20]

Electrochemical Corrosion Testing (Potentiodynamic Polarization)

This accelerated test provides insights into the corrosion resistance of the coating.

  • Materials and Equipment:

    • Potentiostat with a three-electrode cell setup (working electrode: coated sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum wire).

    • Electrolyte solution (e.g., SBF or 3.5% NaCl solution).[21]

    • Electrochemical software for data acquisition and analysis.

  • Procedure:

    • Mount the coated sample as the working electrode in the electrochemical cell.

    • Immerse the electrodes in the electrolyte solution and allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).

    • Perform the potentiodynamic polarization scan, typically from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot. A lower icorr indicates better corrosion resistance.[15]

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the in vitro biocompatibility of the coating by measuring the metabolic activity of cells cultured on its surface.

  • Materials and Equipment:

    • Coated samples and tissue culture plastic controls, sterilized.

    • Osteoblast-like cells (e.g., MG-63 or Saos-2).

    • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • Multi-well cell culture plates.

    • Incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Place the sterilized coated samples at the bottom of the wells in a culture plate.

    • Seed the osteoblast-like cells onto the samples and controls at a specific density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plates for different time points (e.g., 1, 3, and 5 days).

    • At each time point, remove the culture medium and add fresh medium containing MTT solution.

    • Incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm). Higher absorbance indicates greater cell viability.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the interactions and processes involved, the following diagrams illustrate key signaling pathways affected by titanium dioxide and a typical experimental workflow for coating stability assessment.

experimental_workflow cluster_prep Sample Preparation cluster_testing Long-Term Stability Testing cluster_analysis Data Analysis cluster_outcome Outcome Assessment start Titanium Isopropoxide Precursor solgel Sol-Gel Coating Process start->solgel heattreat Heat Treatment solgel->heattreat immersion Long-Term Immersion (SBF) heattreat->immersion electrochem Electrochemical Corrosion Test heattreat->electrochem cell_culture Cell Viability & Proliferation heattreat->cell_culture sem_edx SEM/EDX Analysis immersion->sem_edx xrd XRD Analysis immersion->xrd icp ICP-AES/AAS immersion->icp tafel Tafel Analysis electrochem->tafel mtt MTT Assay Analysis cell_culture->mtt stability Coating Stability & Degradation sem_edx->stability xrd->stability icp->stability bioactivity Bioactivity & Biocompatibility mtt->bioactivity corrosion Corrosion Resistance tafel->corrosion

Caption: Experimental workflow for long-term stability testing of coatings.

signaling_pathways cluster_inflammatory Inflammatory Response cluster_osseointegration Osseointegration cluster_cell_cycle Cell Cycle & Apoptosis tio2_inflam TiO₂ Nanoparticles ros_inflam ROS Production tio2_inflam->ros_inflam nfkb NF-κB Activation ros_inflam->nfkb inflammation Inflammatory Gene Expression (e.g., MCP-1, VCAM-1) nfkb->inflammation implant_surface Implant Surface protein_adsorption Protein Adsorption implant_surface->protein_adsorption cell_adhesion Cell Adhesion (Integrins) protein_adsorption->cell_adhesion wnt_pathway Wnt Signaling Pathway cell_adhesion->wnt_pathway runx2_osterix Runx2/Osterix Activation wnt_pathway->runx2_osterix osteoblast Osteoblast Differentiation & Bone Formation runx2_osterix->osteoblast tio2_cell TiO₂ Nanoparticles dna_damage DNA Damage tio2_cell->dna_damage tp53 TP53 Activation dna_damage->tp53 cell_cycle_arrest Cell Cycle Arrest/Apoptosis tp53->cell_cycle_arrest

Caption: Key signaling pathways influenced by titanium dioxide coatings.

References

Safety Operating Guide

Safe Disposal of Titanium(IV) Isopropoxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Titanium(IV) isopropoxide (also known as tetraisopropyl titanate or isopropyl titanate), a flammable and moisture-sensitive compound. Adherence to these protocols is vital for minimizing risks and ensuring compliance with safety regulations.

Chemical Identification and Hazards

  • Chemical Name: Titanium(IV) isopropoxide

  • Synonyms: Tetraisopropyl orthotitanate, Isopropyl titanate, TTIP[1]

  • Chemical Formula: Ti[OCH(CH₃)₂]₄[2]

  • Primary Hazards: Flammable liquid and vapor[3][4][5], causes serious eye irritation[3][4][5], may cause drowsiness or dizziness[3][4][5]. It is also moisture-sensitive and reacts with water, which can produce flammable isopropyl alcohol.[6][7]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.[1][8]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9] Facilities must be equipped with an eyewash station and a safety shower.[1][8] All equipment used during handling and disposal must be explosion-proof and properly grounded to prevent static discharge.[1][8]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][8]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Neoprene or nitrile rubber gloves.[6]Prevents skin contact and potential irritation or dermatitis.[1]
Body Protection Flame-retardant and antistatic protective clothing.[9]Shields against accidental splashes and potential fire hazards.
Respiratory NIOSH-certified organic vapor respirator.[6]Protects against inhalation of vapors, which can cause respiratory tract irritation and central nervous system depression.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of Titanium(IV) isopropoxide is through a licensed waste disposal company.[6][10] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable treatment method.[9][10]

Experimental Protocol: Waste Neutralization (for small spills)

In the event of a small spill, the material can be absorbed with an inert material.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[1][11][12]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[3]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][6]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: The container with the absorbed material should be treated as hazardous waste and handed over to a licensed disposal service.[3]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][3] Do not use a direct stream of water.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Titanium(IV) isopropoxide.

G Disposal Workflow for Titanium(IV) Isopropoxide cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C Proceed with Waste Collection D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Keep Away from Ignition Sources and Water D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F Ready for Disposal G Transport to an Approved Hazardous Waste Facility F->G H Incinerate in a Chemical Incinerator with Scrubber G->H

Caption: Disposal Workflow for Titanium(IV) Isopropoxide.

By strictly following these procedures, laboratory professionals can ensure the safe handling and disposal of Titanium(IV) isopropoxide, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Benzene and Titanium(IV) Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Benzene and Titanium(IV) isopropoxide, often represented as a complex or mixture involving Benzene, propan-2-olate, and titanium(4+). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Hazard and Exposure Summary

A thorough understanding of the hazards associated with each component is the foundation of safe handling. Both Benzene and Titanium(IV) isopropoxide are flammable liquids that require stringent control of ignition sources. Benzene is a known human carcinogen with significant long-term health risks.

Chemical ComponentKey Hazards
Benzene Highly flammable liquid and vapor[1]. Causes skin and serious eye irritation[1]. May cause genetic defects and cancer[1]. Causes damage to organs through prolonged or repeated exposure[1].
Titanium(IV) isopropoxide Flammable liquid and vapor[2][3]. Causes serious eye irritation[2][3]. May cause drowsiness or dizziness[2]. Reacts with moisture[3].
Occupational Exposure Limits

Below are the established occupational exposure limits for benzene. It is critical to maintain workplace concentrations below these levels. Currently, specific occupational exposure limits for Titanium(IV) isopropoxide are not established, so best practices for handling flammable and irritant chemicals should be strictly followed.

SubstanceAgencyTWA (8-hour)STEL (15-minute)
Benzene OSHA1 ppm5 ppm
Benzene NIOSH0.1 ppm1 ppm
Benzene ACGIH0.5 ppm2.5 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk. The following step-by-step guidance outlines the lifecycle of these chemicals in the laboratory.

I. Receiving and Storage
  • Inspection: Upon receipt, inspect containers for any signs of damage or leaks.

  • Segregation: Store Benzene and Titanium(IV) isopropoxide in a designated, well-ventilated, and cool area away from incompatible materials, particularly oxidizing agents.[1][4]

  • Flammables Cabinet: Both chemicals must be stored in an approved flammable liquids storage cabinet.

  • Ignition Sources: Ensure the storage area is free from any sources of ignition, such as sparks, open flames, or hot surfaces.[1][2]

  • Moisture Control: For Titanium(IV) isopropoxide, which is moisture-sensitive, ensure containers are tightly sealed to prevent degradation and reaction with atmospheric moisture.[3][4]

II. Handling and Personal Protective Equipment (PPE)

All handling of Benzene and Titanium(IV) isopropoxide must be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Engineering Controls:

    • Ventilation: Use local exhaust ventilation, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[1]

    • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

    • Explosion-Proof Equipment: Utilize explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves tested for protection against both Benzene and Titanium(IV) isopropoxide. Consult the glove manufacturer's specifications for breakthrough times.

    • Eye and Face Protection: Wear splash-proof safety goggles and a face shield to protect against potential splashes.[1][5]

    • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.[5]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, or in the case of an emergency, a NIOSH-approved respirator with organic vapor cartridges is required.[5][6] Respirator use must be in accordance with a comprehensive respiratory protection program.

III. Emergency Procedures
  • Spills:

    • Evacuate the area immediately.

    • Remove all ignition sources.[4]

    • Ventilate the area.

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Place the absorbed material into a suitable, sealed container for disposal.

    • For large spills, contact your institution's emergency response team.

  • Exposure:

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1][2]

    • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

IV. Disposal Plan
  • Waste Collection: Collect all waste containing Benzene and/or Titanium(IV) isopropoxide in designated, properly labeled, and sealed hazardous waste containers.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling: Clearly label waste containers with the full chemical names and associated hazards.

  • Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling Benzene and Titanium(IV) isopropoxide from receipt to disposal.

cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Receive Chemicals B Inspect Containers A->B C Store in Flammables Cabinet (Cool, Dry, Ventilated) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in Chemical Fume Hood D->E F Ground Equipment E->F G Perform Experiment F->G H Collect Waste in Sealed Containers G->H K Spill or Exposure Occurs G->K Potential Incident I Decontaminate Work Area H->I J Dispose via EHS I->J L Evacuate & Alert K->L M Administer First Aid K->M N Follow Spill Cleanup Protocol K->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.